Taurodeoxycholic acid-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H45NO6S |
|---|---|
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2,18D |
Clave InChI |
AWDRATDZQPNJFN-ILYQYKGZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Taurodeoxycholic Acid-d5 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurodeoxycholic acid-d5 (TDCA-d5), a deuterated analog of the secondary bile acid Taurodeoxycholic acid (TDCA), serves as a critical tool in the field of metabolic research. Its primary and most well-documented function is as an internal standard for the precise and accurate quantification of endogenous bile acids in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that TDCA-d5 mimics the behavior of its unlabeled counterpart during sample preparation and analysis, thereby correcting for variations and enhancing the reliability of quantitative data. While its application as a metabolic tracer to delineate the flux and biotransformation of bile acids is a theoretical possibility, its predominant use remains in stable isotope dilution analysis. This guide provides an in-depth overview of the function of TDCA-d5 in metabolic studies, with a focus on its application as an internal standard, detailed experimental protocols, and the interpretation of quantitative data.
Introduction to Taurodeoxycholic Acid and its Deuterated Analog
Taurodeoxycholic acid (TDCA) is a taurine-conjugated secondary bile acid formed in the liver from deoxycholic acid, which itself is a product of gut microbial metabolism of the primary bile acid, cholic acid.[1] Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate their own synthesis, as well as cholesterol, glucose, and energy metabolism through the activation of specific receptors.[2]
Given the complex interplay of bile acids in metabolic homeostasis and their association with various diseases, including metabolic syndrome, liver diseases, and certain cancers, the accurate quantification of individual bile acid species in biological samples is of paramount importance.[3][4] This is where stable isotope-labeled internal standards, such as this compound, become indispensable.
TDCA-d5 is a synthetic version of TDCA where five hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes the molecule heavier than its endogenous counterpart, allowing it to be distinguished by a mass spectrometer, while maintaining nearly identical physicochemical properties.[5]
Core Function: An Internal Standard for Quantitative Analysis
The principal application of this compound in metabolic studies is its use as an internal standard in stable isotope dilution mass spectrometry.[5][6] This technique is the gold standard for the accurate quantification of endogenous metabolites in complex biological fluids like plasma, serum, and tissue homogenates.[7]
The rationale behind using a stable isotope-labeled internal standard is to account for analyte loss during sample preparation and for variations in instrument response (matrix effects).[6] Because TDCA-d5 is chemically identical to the endogenous TDCA, it behaves similarly during extraction, derivatization (if any), and chromatographic separation. However, due to its mass difference, it can be separately detected by the mass spectrometer. By adding a known amount of TDCA-d5 to a sample at the beginning of the workflow, the ratio of the endogenous analyte peak area to the internal standard peak area can be used to calculate the precise concentration of the endogenous TDCA, thereby correcting for any experimental variability.
Experimental Protocols for Bile Acid Quantification using TDCA-d5
The quantification of bile acids using LC-MS/MS with deuterated internal standards typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The initial step involves the extraction of bile acids from the biological matrix and removal of interfering substances like proteins. A common and effective method is protein precipitation.[8]
Protocol: Protein Precipitation
-
To 100 µL of serum or plasma, add a known concentration of this compound (and other deuterated bile acid standards) dissolved in a suitable solvent (e.g., methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The reconstituted sample is then injected into an LC-MS/MS system for separation and quantification.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used for the separation of bile acids.[5]
-
Mobile Phase: A gradient elution with a two-solvent system is typically employed.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[5]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally preferred for bile acid analysis.[3][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the endogenous analyte and the deuterated internal standard.[7]
-
Data Presentation: Quantitative Performance
The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The performance of these assays is typically characterized by several key parameters, which are summarized in the tables below based on representative data from published studies.
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | [7][9] |
| Intra-day Precision (%CV) | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy (% Recovery) | 85 - 115% | [7] |
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Bile Acid Quantification using Deuterated Internal Standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Taurodeoxycholic acid (TDCA) | 498.3 | 80.0 | This compound | 503.3 | 80.0 |
| Taurocholic acid (TCA) | 514.3 | 80.0 | Taurocholic acid-d4 | 518.3 | 80.0 |
| Glycocholic acid (GCA) | 464.3 | 74.0 | Glycocholic acid-d4 | 468.3 | 74.0 |
| Cholic acid (CA) | 407.3 | 343.3 | Cholic acid-d4 | 411.3 | 347.3 |
Table 2: Example of MRM Transitions for Selected Bile Acids and their Corresponding Deuterated Internal Standards.
Signaling Pathways and Experimental Workflows
Bile Acid Metabolism and Signaling
The diagram below illustrates the general pathway of bile acid synthesis and metabolism, highlighting the formation of secondary bile acids like deoxycholic acid and its subsequent taurine conjugation to form taurodeoxycholic acid.
Caption: Overview of Primary and Secondary Bile Acid Metabolism.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the typical experimental workflow for the quantification of bile acids in a biological sample using this compound as an internal standard.
Caption: Workflow for Bile Acid Quantification using TDCA-d5.
Future Perspectives: TDCA-d5 as a Metabolic Tracer
While the primary role of TDCA-d5 is as an internal standard, its use as a metabolic tracer for flux analysis is a potential, albeit less documented, application. In such studies, a known amount of TDCA-d5 would be administered to an in vivo or in vitro system. By tracking the appearance of the deuterium label in downstream metabolites over time, it would be possible to elucidate the kinetics and pathways of TDCA metabolism, including its deconjugation, reconjugation, and further microbial transformations. Such studies would provide valuable insights into the dynamics of the bile acid pool in health and disease. However, more research is needed to establish standardized protocols for this application.
Conclusion
This compound is a vital tool for researchers, scientists, and drug development professionals engaged in metabolic research. Its function as an internal standard in LC-MS/MS-based quantitative methods enables the highly accurate and precise measurement of endogenous bile acids, which is crucial for understanding their roles in health and disease. The detailed experimental protocols and performance data presented in this guide underscore the robustness of this analytical approach. While its potential as a metabolic tracer is an exciting area for future exploration, its current, well-established role as an internal standard solidifies its importance in advancing our understanding of metabolic pathways and developing novel therapeutic strategies.
References
- 1. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
The Role of Taurodeoxycholic Acid-d5 in Neuroprotective Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing global health burden. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by complex multifactorial processes including apoptosis, neuroinflammation, and oxidative stress. In the quest for effective therapeutic interventions, the bile acid Tauroursodeoxycholic acid (TUDCA) has emerged as a promising neuroprotective agent. Its deuterated analogue, Taurodeoxycholic acid-d5 (TDCA-d5), plays a crucial, albeit indirect, role in this research as a critical tool for accurate quantification in preclinical and clinical studies. This technical guide provides an in-depth overview of the neuroprotective mechanisms of TUDCA, supported by quantitative data from key experimental studies, detailed methodologies, and visualizations of the core signaling pathways.
The Role of this compound (TDCA-d5)
This compound (TDCA-d5) is a stable, isotopically labeled version of TUDCA. In neuroprotective research, TDCA-d5 is not used as a therapeutic agent itself. Instead, its primary and critical function is as an internal standard for the quantitative analysis of TUDCA in biological matrices such as plasma, serum, and tissue homogenates.[1][2][3] The use of a deuterated internal standard is essential for accurate bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] By adding a known amount of TDCA-d5 to a sample, researchers can correct for variations in sample preparation and instrument response, thereby ensuring the precise and reliable measurement of endogenous or administered TUDCA levels. This accuracy is paramount in pharmacokinetic and pharmacodynamic studies designed to understand the absorption, distribution, metabolism, and excretion of TUDCA as a potential neuroprotective drug.
Neuroprotective Mechanisms of Action of TUDCA
TUDCA exerts its neuroprotective effects through a multi-targeted approach, influencing several key cellular pathways implicated in neurodegeneration.
Anti-Apoptotic Effects
A hallmark of neurodegenerative diseases is the progressive loss of neurons through programmed cell death, or apoptosis. TUDCA has been shown to inhibit apoptosis through multiple mechanisms:
-
Mitochondrial Pathway Inhibition : TUDCA can prevent the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspases, which are key executioners of apoptosis.[5][6][7]
-
PI3K/Akt Pathway Activation : TUDCA activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pro-survival cascade.[6] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad, further preventing cell death.[6]
Anti-Inflammatory Effects
Chronic neuroinflammation, characterized by the sustained activation of glial cells (microglia and astrocytes), is a key contributor to neuronal damage. TUDCA mitigates neuroinflammation through:
-
Inhibition of NF-κB Signaling : TUDCA can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory responses.[8] By inhibiting NF-κB, TUDCA reduces the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
-
Modulation of TGF-β Signaling : TUDCA has been shown to upregulate the Transforming Growth Factor-β (TGF-β) pathway, which has anti-inflammatory properties and promotes tissue repair.[9]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major driver of neuronal damage. TUDCA combats oxidative stress by:
-
Activation of the Nrf2 Pathway : TUDCA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes.
Signaling Pathways Modulated by TUDCA
The neuroprotective effects of TUDCA are mediated by its influence on intricate signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Caption: TUDCA's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Caption: TUDCA's pro-survival effect through activation of the PI3K/Akt signaling pathway.
Caption: TUDCA's antioxidant effect via activation of the Nrf2 signaling pathway.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of TUDCA has been quantified in various preclinical models of neurodegenerative diseases. The following tables summarize key findings.
| In Vivo Model | Disease Modeled | TUDCA Treatment Regimen | Key Quantitative Findings | Reference(s) |
| Rat Model of Hemorrhagic Stroke | Stroke | 100 mg/kg or 200 mg/kg, administered up to 6h post-injury | - Lesion volume reduced by up to 50%.- Apoptosis decreased by ~50%.- Caspase activity reduced by 45-60%. | [5][6] |
| Rat Model of Ischemic Stroke | Stroke | Administered 1h post-ischemia | - Infarct size reduced by ~50%. | [7] |
| APP/PS1 Mouse Model | Alzheimer's Disease | 0.4% TUDCA-supplemented food for 6 months | - Significant reduction in hippocampal and prefrontal amyloid deposition. | [10][11] |
| APP/PS1 Mouse Model | Alzheimer's Disease | 500 mg/kg, i.p., every 3 days for 3 months | - Significant attenuation of Aβ deposition.- Decrease in Aβ₁₋₄₀ and Aβ₁₋₄₂ levels. | [12] |
| MPTP Mouse Model | Parkinson's Disease | Post-MPTP treatment | - Increased TH-positive fibers in the striatum from 18.5% (MPTP only) to 72.2%.- Reduced NF-κB positive cells in the striatum from 43.3% (MPTP only) to 22.8%. | [13] |
| hSOD1 G93A Mouse Model | Amyotrophic Lateral Sclerosis (ALS) | Not specified | - More than 50% prevention of motor neuron degeneration in response to CPA (in vitro). | [14] |
| In Vitro Model | Cell Type | Insult | TUDCA Concentration | Key Quantitative Findings | Reference(s) |
| Neural Stem Cells | Murine Neural Stem Cells | Differentiation Induction | Not specified | - Significant increase in the ratio of neurons vs. glial cells (P < 0.01).- Reverted the decrease in mitochondrial DNA copy number (P < 0.01). | [15] |
| Retinal Pigment Epithelium Cells | ARPE-19 cells | H₂O₂ | Not specified | - Increased cell activity and decreased apoptosis by inhibiting caspase expression and activity. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols from the cited literature.
In Vivo Neuroprotection Studies
-
Animal Models :
-
Stroke : Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion. Intracerebral hemorrhage is induced by stereotaxic injection of collagenase into the striatum.[5][7]
-
Alzheimer's Disease : APP/PS1 double-transgenic mice are commonly used.[10][12]
-
Parkinson's Disease : C57BL/6 mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.[13][17][18]
-
-
TUDCA Administration :
-
Dosage : Typically ranges from 50 mg/kg to 500 mg/kg body weight.[8][12][18]
-
Route : Intraperitoneal (i.p.) injection is common for acute studies, while supplementation in food (e.g., 0.4%) is used for chronic studies.[8][10][12]
-
Frequency : Varies from a single dose post-insult in stroke models to daily or every-other-day injections in chronic disease models.[5][12]
-
-
Outcome Measures :
-
Histology : Brain sections are stained (e.g., with Nissl or specific antibodies for markers like TH for dopaminergic neurons or GFAP for astrocytes) to assess lesion volume, cell survival, and gliosis.[13][19]
-
Biochemical Assays : Western blotting and ELISA are used to quantify protein levels and phosphorylation status (e.g., Akt, NF-κB, caspases).[12][13]
-
Behavioral Tests : To assess functional recovery, tests such as the rotarod test for motor coordination and the Morris water maze for memory are employed.[18]
-
In Vitro Neuroprotection Assays
-
Cell Culture :
-
Primary neuronal cultures from rat cortex or hippocampus.
-
Neuronal cell lines such as SH-SY5Y or PC12.
-
Glial cell cultures (microglia and astrocytes).
-
-
Experimental Insults :
-
Exposure to neurotoxic peptides like amyloid-β.
-
Treatment with toxins that induce oxidative stress or mitochondrial dysfunction (e.g., H₂O₂, MPP+).
-
Inflammatory stimuli such as lipopolysaccharide (LPS).
-
-
TUDCA Treatment :
-
Cells are typically pre-treated with TUDCA for a specific duration before the insult.
-
Concentrations used vary depending on the cell type and insult.
-
-
Analysis :
-
Cell Viability Assays : MTT or LDH assays to quantify cell survival.
-
Apoptosis Assays : TUNEL staining or caspase activity assays.
-
Immunocytochemistry : To visualize the subcellular localization of proteins of interest.
-
Western Blotting : To measure changes in protein expression and signaling pathway activation.
-
Quantification of TUDCA using TDCA-d5
-
Technique : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
-
Sample Preparation :
-
A known amount of TDCA-d5 (internal standard) is spiked into the biological sample (e.g., plasma).
-
Proteins are precipitated using a solvent like methanol.[1]
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
LC-MS/MS Analysis :
-
The sample is injected into an LC system for chromatographic separation, typically using a C18 column.[1]
-
The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]
-
Specific precursor-to-product ion transitions for both TUDCA and TDCA-d5 are monitored for quantification.[1]
-
-
Data Analysis : The ratio of the peak area of TUDCA to the peak area of TDCA-d5 is used to calculate the concentration of TUDCA in the original sample, based on a calibration curve.
Experimental Workflow for TUDCA Neuroprotective Studies
Caption: A typical experimental workflow for evaluating the neuroprotective effects of TUDCA.
Conclusion
Tauroursodeoxycholic acid has demonstrated significant neuroprotective potential in a wide range of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing anti-apoptotic, anti-inflammatory, and antioxidant effects, makes it a compelling candidate for further investigation. The deuterated analog, this compound, is an indispensable tool in this research, enabling the accurate and reliable quantification of TUDCA in biological systems. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at translating the promise of TUDCA into effective therapies for neurodegenerative disorders.
References
- 1. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nssresearchjournal.com [nssresearchjournal.com]
- 5. pnas.org [pnas.org]
- 6. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by a bile acid in an acute stroke model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TUDCA, a bile acid, attenuates amyloid precursor protein processing and amyloid-β deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amyloid-β pathology is attenuated by tauroursodeoxycholic acid treatment in APP/PS1 mice after disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TUDCA combined with Syndopa protects the midbrain and gut from MPTP toxicity in a Parkinson’s disease mouse model: Immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tauroursodeoxycholic acid prevents MPTP-induced dopaminergic cell death in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tauroursodeoxycholic Acid Improves Motor Symptoms in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Deep Dive into Deuterated Bile Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of metabolic research and pharmaceutical development, the intricate signaling roles of bile acids have become a focal point. As endogenous ligands for nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G-protein-coupled bile acid receptor 1 (TGR5), bile acids are critical regulators of lipid, glucose, and energy homeostasis.[1][2] The advent of stable isotope labeling, particularly deuterium substitution, has provided researchers with powerful tools to investigate the complex dynamics of bile acid metabolism and function. This technical guide offers an in-depth exploration of the properties of deuterated bile acids, their application in quantitative analysis, and the underlying experimental methodologies.
Core Properties of Bile Acids: A Comparative Overview
The fundamental physicochemical properties of bile acids, such as their acidity (pKa), solubility, and melting point, are crucial determinants of their biological behavior. While extensive data exists for native bile acids, information on their deuterated counterparts is less abundant. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, typically has a subtle but measurable impact on these properties.
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[3] This can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[4][5] This effect is particularly relevant in the context of drug metabolism, as it can slow down the enzymatic modification of deuterated compounds, potentially altering their pharmacokinetic profiles.[6]
The pKa of a molecule can also be affected by deuteration, especially when the deuterium is substituted for a hydrogen involved in an acidic functional group. The O-D bond is slightly stronger than the O-H bond, which can result in a small increase in the pKa of a deuterated carboxylic acid.[7][8]
| Property | Cholic Acid | Chenodeoxycholic Acid | Notes on Deuteration |
| Molar Mass ( g/mol ) | 408.58 | 392.58 | Increased by the number of deuterium atoms. |
| Melting Point (°C) | 197-202 | 165-167[9] | May be slightly altered. |
| Water Solubility | Insoluble[10] | 0.09 mg/mL[9] | Expected to have minimal change. |
| pKa | ~5.0[11] | ~4.6[12] | Expected to be slightly higher for deuterated analogs.[7] |
The Role of Deuterated Bile Acids in Quantitative Analysis
The primary and most widespread application of deuterated bile acids is as internal standards in quantitative mass spectrometry-based assays.[10][13][14] Their chemical similarity to the endogenous analytes ensures that they behave almost identically during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished from the non-deuterated bile acids by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response.[15][16]
Experimental Protocols: A Methodological Workflow
The accurate quantification of bile acids in biological matrices is a multi-step process that requires careful attention to detail. The following sections outline a typical workflow for the analysis of bile acids using deuterated internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
The goal of sample preparation is to extract the bile acids from the biological matrix (e.g., plasma, serum, tissue homogenate) and remove interfering substances such as proteins and phospholipids.[13]
Materials:
-
Biological sample (e.g., 50 µL of plasma)
-
Deuterated bile acid internal standard mixture (e.g., d4-Cholic Acid, d4-Chenodeoxycholic Acid)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or vacuum concentrator)
-
Reconstitution solvent (e.g., 35% methanol in water)[17]
Protocol:
-
Spiking with Internal Standard: To a 50 µL aliquot of the plasma sample in a microcentrifuge tube, add a known amount (e.g., 50 µL) of the deuterated bile acid internal standard mixture. Vortex to mix.[17]
-
Protein Precipitation: Add a larger volume of ice-cold protein precipitation solvent (e.g., 800 µL of acetonitrile) to the sample. Vortex vigorously for an extended period (e.g., 10 minutes) to ensure complete protein precipitation.[13][17]
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.[17]
-
Supernatant Transfer: Carefully transfer the supernatant containing the bile acids and internal standards to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[13]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the reconstitution solvent. This step is critical for ensuring that the analytes are dissolved in a solvent compatible with the LC mobile phase.[17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for bile acid quantification due to its high sensitivity, selectivity, and ability to differentiate between structurally similar bile acid isomers.[18][19]
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 or equivalent |
| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or ammonium formate) |
| Mobile Phase B | Acetonitrile/Methanol mixture with an additive |
| Gradient | A gradient from low to high organic phase to elute bile acids based on their polarity. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Protocol:
-
Method Setup: Develop an LC-MS/MS method with specific MRM transitions for each native bile acid and its corresponding deuterated internal standard. The MRM transitions consist of a precursor ion (the deprotonated molecule, [M-H]⁻) and a specific product ion generated by collision-induced dissociation.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the native bile acids and a constant concentration of the deuterated internal standards.
-
Sample Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for both the native bile acids and the deuterated internal standards.
-
Quantification: Calculate the ratio of the peak area of the native bile acid to its corresponding deuterated internal standard. Use the calibration curve to determine the concentration of the native bile acid in the unknown samples.
Bile Acid Signaling Pathways
Bile acids exert their physiological effects by activating complex signaling networks. The two most well-characterized receptors are the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5.[1][20][21]
Activation of FXR by bile acids in the liver and intestine leads to the transcriptional regulation of genes involved in bile acid synthesis, transport, and lipid and glucose metabolism.[22][23] TGR5 activation, on the other hand, primarily in the intestine and other tissues, stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1), influencing glucose homeostasis and energy expenditure.[23]
Conclusion
Deuterated bile acids are indispensable tools for researchers and drug development professionals. Their use as internal standards in LC-MS/MS-based methods allows for highly accurate and precise quantification of endogenous bile acids in complex biological matrices. Understanding the subtle effects of deuteration on the physicochemical properties of bile acids and the kinetic isotope effect on their metabolism is crucial for the robust design and interpretation of studies investigating their multifaceted roles in health and disease. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide serve as a foundational resource for advancing our knowledge in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.tru.ca [faculty.tru.ca]
- 9. Human Metabolome Database: Showing metabocard for Chenodeoxycholic acid (HMDB0000518) [hmdb.ca]
- 10. caymanchem.com [caymanchem.com]
- 11. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Showing Compound Chenodeoxycholic acid (FDB022087) - FooDB [foodb.ca]
- 13. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 18. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS/MS Analysis of Bile Acids | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Solvent isotope effect on bile formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Art of Tracing: A Technical Guide to Taurodeoxycholic Acid-d5 in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipid metabolism, understanding the dynamic flux of signaling molecules is paramount to unraveling the mechanisms of metabolic diseases and developing novel therapeutics. Bile acids, once considered mere digestive surfactants, are now recognized as crucial signaling molecules that modulate lipid, glucose, and energy homeostasis. Taurodeoxycholic acid (TDCA), a secondary bile acid, plays a significant role in these processes. The use of stable isotope-labeled tracers, such as Taurodeoxycholic acid-d5 (TDCA-d5), coupled with mass spectrometry, offers a powerful and precise tool to trace the metabolic fate and signaling functions of TDCA in vivo. This technical guide provides an in-depth overview of the application of TDCA-d5 as a tracer in lipid metabolism research, complete with experimental protocols, quantitative data analysis, and visualization of key pathways.
Core Principles: Isotope Dilution Mass Spectrometry
The foundation of using TDCA-d5 as a tracer lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterium-labeled TDCA-d5 into a biological system, it mixes with the endogenous, unlabeled TDCA pool. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the simultaneous detection and quantification of both the labeled (TDCA-d5) and unlabeled (TDCA) forms. This enables researchers to calculate the concentration of endogenous TDCA with high accuracy and to trace the metabolic journey of the administered TDCA-d5 as it is absorbed, distributed, metabolized, and excreted.
Key Signaling Pathways in Bile Acid-Mediated Lipid Metabolism
Bile acids, including TDCA, exert their regulatory effects on lipid metabolism primarily through the activation of two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor.[1][2] The activation of these receptors triggers a cascade of downstream signaling events that influence gene expression related to lipid synthesis, transport, and catabolism.
Experimental Protocols
In Vivo Administration of TDCA-d5 in a Mouse Model of Hyperlipidemia
This protocol outlines a typical workflow for an in vivo study using TDCA-d5 as a tracer in a diet-induced obese mouse model.
1. Animal Model:
-
Species: C57BL/6J mice (male, 8 weeks old).
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and a standard chow diet.
-
Induction of Hyperlipidemia: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hyperlipidemia. A control group should be maintained on a standard chow diet.
2. TDCA-d5 Administration:
-
Tracer Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Administer a single oral gavage of TDCA-d5 at a dose of 50 mg/kg body weight. The exact dose may need to be optimized based on the specific research question.
-
Fasting: Fast the mice for 4-6 hours prior to TDCA-d5 administration.
3. Sample Collection:
-
Time Points: Collect blood and tissues at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Blood: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to obtain plasma.
-
Tissues: Perfuse the mice with ice-cold saline to remove blood from the tissues. Excise the liver and adipose tissue, rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Feces: Collect fecal samples over the 24-hour period.
-
Storage: Store all samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
1. Plasma:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a mixture of internal standards (e.g., d4-cholic acid, d4-glycocholic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Liver and Adipose Tissue:
-
Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold methanol/water (80:20, v/v).
-
Add internal standards to the homogenate.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with evaporation and reconstitution as described for plasma.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for TDCA and TDCA-d5 should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TDCA | 498.3 | 80.0 |
| TDCA-d5 | 503.3 | 80.0 |
Quantitative Data Presentation
The following tables present hypothetical yet representative data that could be obtained from a TDCA-d5 tracer study, based on findings from similar bile acid research.
Table 1: Effect of High-Fat Diet on Baseline Bile Acid and Lipid Profile in Mice
| Parameter | Control (Chow Diet) | High-Fat Diet (HFD) |
| Body Weight (g) | 25.2 ± 1.5 | 42.8 ± 2.1 |
| Liver Weight (g) | 1.1 ± 0.2 | 2.5 ± 0.3 |
| Total Cholesterol (mg/dL) | 85.6 ± 7.3 | 152.4 ± 11.8 |
| Triglycerides (mg/dL) | 60.3 ± 5.9 | 125.7 ± 10.2 |
| Endogenous TDCA (ng/mL plasma) | 15.4 ± 3.1 | 28.9 ± 4.5 |
| Data are presented as mean ± SD. *p < 0.05 vs. Control. |
Table 2: Pharmacokinetics of TDCA-d5 in Plasma of HFD-fed Mice after a Single Oral Dose (50 mg/kg)
| Time (hours) | TDCA-d5 Concentration (ng/mL) |
| 1 | 258.6 ± 35.2 |
| 2 | 412.3 ± 51.7 |
| 4 | 320.1 ± 40.9 |
| 8 | 150.7 ± 22.5 |
| 24 | 25.3 ± 5.8 |
| *Data are presented as mean ± SD. |
Table 3: Enrichment of TDCA-d5 in Liver and Adipose Tissue 4 hours Post-Administration
| Tissue | TDCA-d5 Enrichment (%) |
| Liver | 15.2 ± 2.8 |
| Adipose Tissue | 3.5 ± 0.9 |
| *Enrichment calculated as (TDCA-d5 / (TDCA + TDCA-d5)) * 100. Data are presented as mean ± SD. |
Table 4: Effect of TDCA Administration on Lipid Profile in HFD-fed Mice (24 hours post-dose)
| Parameter | HFD + Vehicle | HFD + TDCA |
| Total Cholesterol (mg/dL) | 150.1 ± 12.3 | 125.8 ± 9.7 |
| Triglycerides (mg/dL) | 122.5 ± 11.1 | 98.4 ± 8.5 |
| Liver Triglycerides (mg/g tissue) | 25.6 ± 3.4 | 18.2 ± 2.9 |
| Data are presented as mean ± SD. *p < 0.05 vs. HFD + Vehicle. |
Applications in Drug Development
The use of TDCA-d5 as a tracer provides invaluable insights for drug development professionals:
-
Target Engagement: By tracing the flux of TDCA-d5, researchers can assess whether a drug candidate that targets bile acid signaling pathways (e.g., FXR agonists or TGR5 agonists) is effectively modulating bile acid metabolism and signaling.
-
Pharmacodynamics: Changes in the enrichment of TDCA-d5 in different tissues and its impact on the lipidome can serve as pharmacodynamic biomarkers to evaluate the efficacy of a therapeutic intervention.
-
Mechanism of Action: Tracer studies can help elucidate the mechanism of action of drugs that impact lipid metabolism by revealing their effects on bile acid synthesis, transport, and signaling.
-
Personalized Medicine: Understanding inter-individual variations in bile acid metabolism, as revealed by tracer studies, could pave the way for personalized therapeutic strategies for metabolic diseases.
Conclusion
This compound is a powerful tool for dissecting the complex role of this bile acid in lipid metabolism. By employing stable isotope tracing with TDCA-d5, researchers can gain a dynamic and quantitative understanding of its metabolic fate and signaling functions. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such studies. The insights gained from these investigations are crucial for advancing our knowledge of metabolic diseases and for the development of targeted and effective therapies.
References
Preliminary Investigation of Taurodeoxycholic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a preliminary investigation into the biological effects of Taurodeoxycholic acid-d5 (TDCA-d5). As a deuterated isotopologue of Taurodeoxycholic acid (TDCA), its biological activities are considered analogous to those of the parent compound. This document summarizes key findings from preclinical research, focusing on its mechanisms of action, relevant signaling pathways, and effects in various disease models. The information is intended to serve as a foundational resource for researchers and professionals in drug development.
Core Mechanisms and Signaling Pathways
Taurodeoxycholic acid (TDCA) and its close isomer, Tauroursodeoxycholic acid (TUDCA), are bile acids that have demonstrated significant cytoprotective, anti-apoptotic, and anti-inflammatory properties.[1][2] They act as signaling molecules that interact with various cellular receptors and pathways.
Key Signaling Hubs:
-
Takeda G-protein-coupled receptor 5 (TGR5): TDCA is a ligand for TGR5, a cell surface receptor.[3][4] Activation of TGR5 by TDCA can lead to the production of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling cascades like the cAMP-response element binding protein (CREB) pathway.[5] This pathway is implicated in promoting cell survival and reducing inflammation.[5][6]
-
Farnesoid X Receptor (FXR): TDCA can modulate the activity of FXR, a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[7][8] Activation of FXR can regulate the expression of genes involved in bile acid synthesis and transport.[8]
-
Sphingosine-1-Phosphate Receptor 2 (S1PR2): Conjugated bile acids can act on the S1PR2, influencing downstream signaling pathways such as ERK1/2 and Akt, which are involved in cell survival and proliferation.[4]
-
Apoptosis Regulation: TDCA has been shown to inhibit apoptosis through multiple mechanisms. This includes the modulation of the CHOP-DR5-caspase-8 pathway and the prevention of caspase-3 activation.[8][9]
-
Endoplasmic Reticulum (ER) Stress Reduction: A significant body of research points to the ability of TDCA and TUDCA to alleviate ER stress, a factor in many diseases.[5]
Data Presentation
Table 1: Effects of TUDCA/TDCA on Cellular Viability and Function
| Cell Type/Model | Treatment | Concentration/Dose | Observed Effect | Reference |
| Human cone-like cells (WERI-Rb-1) | TUDCA pre-treatment | Not specified | Significantly protected cells from albumin toxicity | [10] |
| Osteoblasts (in vitro) | TUDCA | 100 nM, 1 µM | Significantly increased proliferation and viability | [11] |
| HT29 colonic epithelial cells | TUDCA | Dose-dependent | Inhibition of receptor-dependent and -independent caspase-3 induction | [9] |
Table 2: In Vivo Effects of TUDCA/TDCA in Disease Models
| Disease Model | Animal | Treatment | Dosage | Key Findings | Reference |
| Cholestasis (cholic acid-fed) | Mice | TUDCA | Not specified | Alleviated liver injury, attenuated bile acid retention, increased Fxr and Nrf2 nuclear levels | [8] |
| Colitis (DSS-induced) | Mice | TUDCA | Not specified | Prevented colonic caspase-3 induction, reduced mortality from 40% to 0% | [9] |
| Osteoporosis (ovariectomized) | Mice | TUDCA | Not specified | Preserved more trabecular structures in the distal femur | [11] |
| Huntington's Disease (R6/2 transgenic) | Mice | TUDCA | Not specified | Reduced striatal atrophy and apoptosis, improved locomotor and sensorimotor deficits | [1] |
| Alzheimer's Disease (APP/PS1 transgenic) | Mice | TUDCA | Not specified | Significantly attenuated amyloid-β deposition, modulated glial activation | [1] |
| Parkinson's Disease (MPTP model) | Mice | TUDCA | 50 mg/kg | Prevented mitochondrial dysfunction and neuronal death | [1] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Experimental Protocols
In Vitro Osteoblast Proliferation and Viability Assay
-
Cell Line: Murine osteoblastic cell line.
-
Seeding: Cells are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with varying concentrations of TUDCA (e.g., 100 nM, 1 µM) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 5 days for differentiation assays).
-
Viability/Proliferation Assessment: Cell viability is measured using a standard assay such as the MTT or WST-1 assay, which measures mitochondrial metabolic activity.
-
Differentiation Assessment: Alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, is measured. Mineralization, a later marker, can be assessed by Alizarin Red S staining.[11]
Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
-
Animals: C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for a period of 5-7 days.
-
Treatment: Mice are concurrently treated with TUDCA (via oral gavage or intraperitoneal injection) or a vehicle control daily.
-
Monitoring: Clinical parameters such as body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The colon is excised to measure its length (a shorter colon indicates more severe inflammation). Tissue sections are collected for histological analysis (e.g., H&E staining) to assess inflammation and epithelial damage. Colonic tissue can also be homogenized to measure levels of pro-apoptotic markers like cleaved caspase-3 by Western blot or ELISA.[9]
Neuroprotection in a Mouse Model of Parkinson's Disease
-
Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a common preclinical model for Parkinson's disease.
-
Animals: C57BL/6 mice are used.
-
Treatment: Mice are pre-treated with TUDCA (e.g., 50 mg/kg, intraperitoneally) or saline for a specified number of days before and during MPTP administration.[1]
-
Induction of Neurodegeneration: Mice are injected with MPTP to induce the degeneration of dopaminergic neurons in the substantia nigra.
-
Behavioral Assessment: Locomotor and sensorimotor functions are assessed using tests like the rotarod test or open-field test.
-
Neurochemical and Histological Analysis: After the behavioral assessments, mice are sacrificed. Brains are collected to quantify the levels of dopamine and its metabolites in the striatum using HPLC. Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed on brain sections to assess the extent of neuronal loss in the substantia nigra.[1]
Disclaimer: This document is a summary of preliminary research findings and is intended for informational purposes for a scientific audience. Further research is required to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tauroursodeoxycholic acid/TGR5 signaling promotes survival and early development of glucose-stressed porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biosynthesis, Signaling, and Neurological Functions of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential therapeutic action of tauroursodeoxycholic acid against cholestatic liver injury via hepatic Fxr/Nrf2 and CHOP-DR5-caspase-8 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic acid inhibits experimental colitis by preventing early intestinal epithelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Taurodeoxycholic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analytical characterization of Taurodeoxycholic acid-d5 (TDCA-d5). This deuterated internal standard is crucial for accurate quantification of endogenous taurodeoxycholic acid in biological matrices, playing a significant role in metabolic research and drug development. This document details the synthetic pathway, experimental protocols, and the biological context of this important molecule, with a focus on its interaction with key signaling pathways.
Introduction to Taurodeoxycholic Acid and Isotopic Labeling
Taurodeoxycholic acid (TDCA) is a secondary bile acid formed in the liver through the conjugation of deoxycholic acid with the amino acid taurine. It plays a vital role in the emulsification and absorption of dietary fats and lipids. Beyond its digestive functions, TDCA is also recognized as a signaling molecule, modulating the activity of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5).
Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a powerful technique used in pharmaceutical and metabolic research. The substitution of hydrogen with deuterium creates a heavier isotopologue of the molecule. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative analysis. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of a C-H bond, a property that is leveraged in drug development to improve pharmacokinetic profiles.[1]
This compound is specifically designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. The five deuterium atoms are strategically placed on the steroid nucleus of the deoxycholic acid moiety at positions 2, 2, 3, 4, and 4. This labeling provides a distinct mass shift without significantly altering the molecule's chemical properties, ensuring it co-elutes with the endogenous analyte while being clearly distinguishable by the mass spectrometer.
Synthesis of this compound
The synthesis of this compound is a two-stage process that first involves the preparation of a deuterated deoxycholic acid precursor, followed by its conjugation with taurine.
Stage 1: Preparation of Deuterated Deoxycholic Acid (DCA-d5)
Stage 2: Conjugation of Deoxycholic Acid-d5 with Taurine
The conjugation of the deuterated deoxycholic acid with taurine is typically achieved by activating the carboxylic acid group of the bile acid to facilitate amide bond formation. A common method involves the formation of an active ester or a mixed anhydride.
A representative synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of taurine-conjugated bile acids.
Materials:
-
Deoxycholic acid-d5 (assuming availability)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Taurine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Activation of Deoxycholic Acid-d5:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Deoxycholic acid-d5 (1 equivalent) in anhydrous DCM.
-
Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Filtration:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filter cake with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of Deoxycholic acid-d5.
-
-
Conjugation with Taurine:
-
In a separate flask, dissolve taurine (1.2 equivalents) in a mixture of water and triethylamine (TEA) (2 equivalents).
-
Add the crude NHS ester of Deoxycholic acid-d5, dissolved in a minimal amount of DMF, to the taurine solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the isotopic purity by mass spectrometry.
-
Quantitative Data Summary:
| Parameter | Expected Value |
| Yield | 60-80% |
| Isotopic Purity | >98% |
| Chemical Purity | >98% (by HPLC) |
Analytical Characterization
Mass Spectrometry
Mass spectrometry is the primary technique for the analysis of TDCA-d5, especially in complex biological matrices. The deuterated standard is used for quantification by isotope dilution mass spectrometry.
Table of Mass Spectrometry Data:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 | - |
| This compound (TDCA-d5) | 503.3 | 80.0 | - |
Note: The product ion at m/z 80.0 corresponds to the taurine fragment [SO₃]⁻. Collision energy values are instrument-dependent and require optimization.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the synthesized TDCA-d5. While a dedicated experimental spectrum for TDCA-d5 is not publicly available, the expected ¹H NMR spectrum would be very similar to that of unlabeled TDCA, with the notable absence of signals corresponding to the protons at positions 2, 3, and 4. The ¹³C NMR spectrum would show the corresponding carbon signals, but they would appear as multiplets due to C-D coupling.
Table of Predicted ¹H NMR Chemical Shifts for Taurodeoxycholic Acid (in D₂O):
| Proton | Chemical Shift (ppm) |
| H-18 (CH₃) | ~0.70 |
| H-21 (CH₃) | ~0.95 |
| H-19 (CH₃) | ~0.98 |
| H-3α | ~3.60 |
| H-12α | ~4.00 |
| Taurine CH₂-N | ~3.05 |
| Taurine CH₂-S | ~3.55 |
Note: The signals for H-2, H-3β, and H-4 in the ¹H NMR spectrum of TDCA-d5 would be absent or significantly reduced in intensity.
Biological Context: Signaling Pathways
Taurodeoxycholic acid, like other bile acids, is an important signaling molecule that regulates various metabolic processes primarily through the activation of the Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.
TGR5 Signaling Pathway
TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, brown adipose tissue, and certain immune cells. Activation of TGR5 by bile acids, including TDCA, leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to downstream cellular responses.[1][2]
Caption: TGR5 Signaling Pathway.
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism.[3][4] When activated by bile acids like TDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[5][6] A critical function of FXR is the negative feedback regulation of bile acid synthesis.
Caption: FXR Signaling Pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and biological relevance of this compound. The reliable synthesis of this isotopically labeled internal standard is paramount for accurate and precise quantification of endogenous TDCA in complex biological samples. Understanding its role in key signaling pathways such as TGR5 and FXR is crucial for researchers in the fields of metabolic disease, gastroenterology, and drug development. The methodologies and data presented herein serve as a valuable resource for scientists working with this important molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ursodeoxycholic Acid and Its Taurine- or Glycine-Conjugated Species Reduce Colitogenic Dysbiosis and Equally Suppress Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
The Core Mechanisms of Action of Taurodeoxycholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA), a taurine conjugate of deoxycholic acid, is an endogenous secondary bile acid. Emerging research has illuminated its significant cytoprotective and signaling roles, positioning it as a molecule of high therapeutic interest. This technical guide provides a comprehensive exploration of the core mechanisms of action of TDCA, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its primary signaling pathways. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are investigating the multifaceted activities of this bile acid.
Core Mechanisms of Action
Taurodeoxycholic acid exerts its effects through multiple molecular pathways, primarily involving the activation of cell surface and nuclear receptors, and the modulation of intracellular signaling cascades. Its principal mechanisms include anti-apoptotic effects, neuroprotection, and anti-inflammatory responses.
Anti-Apoptotic Effects
A significant body of evidence highlights TDCA's potent anti-apoptotic properties, largely mediated through the inhibition of the mitochondrial (intrinsic) pathway of apoptosis. TDCA has been shown to prevent the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preserving mitochondrial membrane integrity and preventing the release of cytochrome c.[1][2][3] This, in turn, inhibits the activation of downstream caspases, such as caspase-3 and -9, which are the executioners of apoptosis.[4]
Table 1: Quantitative Data on the Anti-Apoptotic Effects of TDCA
| Parameter | Experimental System | Treatment | Effect | Reference(s) |
| Apoptotic Rate | TDCA-induced apoptosis in HepG2 cells | Co-incubation with TUDCA (a closely related taurine-conjugated bile acid) | Decrease from 50.35% ± 2.20% to 13.78% ± 0.84% | [4] |
| Caspase-3 Activity | TDCA-induced apoptosis in HepG2 cells | Co-incubation with TUDCA | 54.9% decrease at 12 hours | [4] |
| Cytochrome c Release | Apoptosis induced by various agents in primary rat hepatocytes | Co-incubation with UDCA (the unconjugated form) | 70-75% prevention of release into the cytoplasm | [5] |
| Nuclear Fragmentation | Apoptosis induced by various agents in primary rat hepatocytes | Co-incubation with UDCA | Approximately 80% inhibition | [5] |
| Bax Translocation to Mitochondria | Wild-type p53 overexpression in hepatocytes | Pretreatment with UDCA | Significant prevention of translocation | [6] |
Neuroprotective Effects
TDCA has demonstrated significant neuroprotective effects in various models of neurological injury and disease. A key mechanism underlying this protection is the inhibition of apoptosis in neuronal cells.[7] In models of acute stroke, TDCA administration has been shown to reduce infarct size and improve neurological function.[7] This is attributed to its ability to inhibit mitochondrial swelling and caspase activation in the ischemic penumbra.[7]
Table 2: Quantitative Data on the Neuroprotective Effects of TDCA
| Parameter | Experimental Model | Treatment | Effect | Reference(s) |
| Infarct Size | Transient focal cerebral ischemia in rats | TUDCA administered 1 hour after ischemia | Approximately 50% reduction at 2 and 7 days after reperfusion | [7] |
| TUNEL-positive cells | Transient focal cerebral ischemia in rats | TUDCA administered 1 hour after ischemia | Significant reduction in the ischemic penumbra | [7] |
| Striatum Water Content | Intracerebral hemorrhage (ICH) mouse model | TUDCA pretreatment | Reduction compared to the ICH group | [8] |
| Motor Deficits (Wire Grip Test) | Intracerebral hemorrhage (ICH) mouse model | TUDCA pretreatment | Higher scores (improved function) from days 8-13 post-ICH compared to the ICH group | [8] |
Anti-Inflammatory Effects
TDCA exerts potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. TDCA has been shown to reduce the activation of NF-κB in glial cells and macrophages, leading to a decrease in the production of inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[9][11] This anti-inflammatory action is also linked to its activation of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[12][13]
Table 3: Quantitative Data on the Anti-Inflammatory Effects of TDCA
| Parameter | Experimental System | Treatment | Effect | Reference(s) |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Pre-treatment with 500 µM TUDCA | Significant decrease in NO levels | [11] |
| TNF-α mRNA Expression | LPS-stimulated RAW 264.7 macrophages | 500 µM TUDCA | Significant reduction (relative expression: 12.03 ± 0.45 in LPS group vs 0.91 ± 0.08 in LPS + TUDCA group) | [11] |
| IL-1β mRNA Expression | LPS-stimulated RAW 264.7 macrophages | 500 µM TUDCA | Significant reduction (relative expression: 2668.32 ± 65.62 in LPS group vs 533.70 ± 14.10 in LPS + TUDCA group) | [11] |
| NF-κB p65 Nuclear Translocation | LPS-induced RAW264.7 cells | TUDCA treatment | Reduction in nuclear translocation | [10] |
| IL-6 and TNF-α Protein Expression | LPS-induced RAW264.7 cell culture supernatant | TUDCA treatment | Inhibition of expression | [10] |
Signaling Pathways
The diverse biological activities of Taurodeoxycholic acid are orchestrated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: GPBAR1 (TGR5) Signaling Pathway Activated by TDCA.
Caption: FXR-Mediated Transcriptional Regulation by TDCA.
Caption: TDCA's Modulation of the Intrinsic Apoptosis Pathway.
Caption: TDCA's Inhibition of the NF-κB Inflammatory Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Taurodeoxycholic acid's mechanism of action.
Caspase-3 Fluorometric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a fluorogenic substrate.
Principle: Activated caspase-3 cleaves the substrate Ac-DEVD-AMC, releasing the fluorescent AMC molecule. The fluorescence intensity is directly proportional to the caspase-3 activity.
Materials:
-
Cells or tissue lysate
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Caspase-3 substrate: Ac-DEVD-AMC (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Lysate Preparation:
-
For adherent cells, wash with PBS, then lyse in chilled Lysis Buffer.
-
For suspension cells, pellet, wash with PBS, and lyse in chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Determine protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.
-
Add 5 µL of 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).
-
Include a blank control with lysis buffer instead of cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[14]
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Caspase-3 activity can be expressed as relative fluorescence units (RFU) or calculated based on a standard curve of free AMC.
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
TDCA and inflammatory stimulus (e.g., LPS or TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Cell Treatment:
-
Pre-treat the cells with varying concentrations of TDCA for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 6-24 hours.
-
Include appropriate controls (untreated, vehicle-treated, stimulus alone).
-
-
Luciferase Assay:
-
After treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
If a normalization plasmid was used, measure its activity as well.
-
-
Data Analysis:
GPBAR1 (TGR5) Activation Assay (cAMP Measurement)
This assay determines the activation of GPBAR1 by measuring the downstream production of cyclic AMP (cAMP).
Principle: GPBAR1 is a Gs-coupled receptor. Its activation by an agonist like TDCA leads to the activation of adenylyl cyclase, which converts ATP to cAMP. The intracellular cAMP levels are then measured, often using a competitive immunoassay with a fluorescent or luminescent readout.
Materials:
-
Cells stably expressing GPBAR1 (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
TDCA and a known GPBAR1 agonist (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding:
-
Seed the GPBAR1-expressing cells in a 96-well plate and culture overnight.
-
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer (often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Add varying concentrations of TDCA or the positive control agonist to the wells.
-
Incubate for the time recommended by the assay kit (e.g., 30 minutes at 37°C).
-
-
cAMP Measurement:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen kit. This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
Farnesoid X Receptor (FXR) Transactivation Assay
This assay measures the ability of TDCA to activate the nuclear receptor FXR.
Principle: Similar to the NF-κB assay, this involves a reporter gene (luciferase) under the control of FXR response elements (FXREs). Ligand-activated FXR binds to these elements and drives luciferase expression.
Materials:
-
Cells engineered to express human FXR and contain an FXR-responsive luciferase reporter gene (e.g., INDIGO's Human FXR Reporter Assay System).[20]
-
Cell culture and assay media
-
TDCA and a known FXR agonist (e.g., GW4064)
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Cell Dispensing:
-
Thaw and dispense the reporter cells into the wells of a 96-well assay plate according to the kit's protocol.
-
-
Treatment:
-
Prepare serial dilutions of TDCA and the positive control agonist.
-
Add the compounds to the cells and incubate for 22-24 hours.
-
-
Luminescence Measurement:
-
Discard the treatment media and add the luciferase detection reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
Conclusion
Taurodeoxycholic acid is a pleiotropic signaling molecule with well-documented anti-apoptotic, neuroprotective, and anti-inflammatory activities. Its mechanisms of action are centered on the modulation of key signaling pathways, including the intrinsic apoptosis pathway and the NF-κB inflammatory cascade, as well as the activation of specific receptors like GPBAR1 and FXR. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this intriguing endogenous compound.
References
- 1. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid prevents Bax-induced membrane perturbation and cytochrome C release in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of Tauroursodeoxycholic acid on cytochrome C-mediated apoptosis in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection by a bile acid in an acute stroke model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tauroursodeoxycholic acid reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid regulates macrophage/monocyte distribution and improves spinal microenvironment to promote nerve regeneration through inhibiting NF-κB signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
The Indispensable Role of Taurodeoxycholic acid-d5 in Advancing Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising therapeutic agent in a multitude of preclinical studies, demonstrating significant potential in models of neurodegenerative diseases, liver disorders, metabolic conditions, and more.[1][2] Its multifaceted mechanism of action, which includes anti-apoptotic, anti-inflammatory, and endoplasmic reticulum (ER) stress-reducing properties, makes it a molecule of high interest for further drug development.[1] Central to the rigorous preclinical evaluation of TUDCA is the ability to accurately quantify its concentration in biological matrices. This is where the deuterated stable isotope, Taurodeoxycholic acid-d5 (TUDCA-d5), plays a pivotal and indispensable role. This technical guide provides an in-depth overview of the applications of TUDCA-d5 in preclinical research, focusing on its use as an internal standard in bioanalytical methods, and presents quantitative data and detailed experimental protocols from various preclinical studies.
The Critical Role of TUDCA-d5 in Bioanalysis
In preclinical pharmacokinetics, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Accurate quantification of the drug in biological samples such as plasma, cerebrospinal fluid (CSF), and various tissues is essential for determining key pharmacokinetic parameters. Due to the endogenous presence of TUDCA, distinguishing between the administered compound and the naturally occurring levels can be challenging.
The use of a stable isotope-labeled internal standard, such as TUDCA-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). TUDCA-d5 possesses the same physicochemical properties as TUDCA, meaning it behaves identically during sample preparation (e.g., extraction) and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled TUDCA by the mass spectrometer. By adding a known amount of TUDCA-d5 to each sample at the beginning of the analytical process, it serves as a reference to correct for any variability or loss of the analyte during sample processing, thus ensuring the accuracy and precision of the quantification.
Preclinical Applications of TUDCA and the Role of Quantitative Analysis
The therapeutic potential of TUDCA has been investigated in a wide array of preclinical models. Accurate pharmacokinetic data, made possible by analytical methods using TUDCA-d5, are crucial for interpreting the results of these efficacy studies and for designing future clinical trials.
Neurodegenerative Diseases
TUDCA has shown neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2] Preclinical studies in rodent and non-human primate models are essential to understand its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.[3]
Retinal Disorders
In various models of retinal degeneration, systemically administered TUDCA has been shown to protect photoreceptor cells and preserve retinal function.[4][5] Pharmacokinetic studies in animal models like pigs are crucial for developing effective delivery methods to the eye, including oral, intravenous, and intravitreal routes.[4]
Liver and Intestinal Diseases
Given its nature as a bile acid, TUDCA has been extensively studied in models of cholestatic liver disease and non-alcoholic fatty liver disease (NAFLD).[6] It has also been shown to ameliorate intestinal inflammation and improve gut barrier function in models of colitis.[6][7] LC-MS/MS methods are employed to measure TUDCA levels in serum and tissues to correlate exposure with therapeutic outcomes.[8]
Osteoporosis
Recent preclinical studies have highlighted the potential of TUDCA in promoting bone formation and preventing bone loss in mouse models of osteoporosis.[9][10] Quantitative analysis of TUDCA in serum helps to establish the doses required to achieve these beneficial skeletal effects.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies where TUDCA was administered. The accurate measurement of TUDCA concentrations in these studies relies on robust bioanalytical methods, for which TUDCA-d5 serves as the ideal internal standard.
| Animal Model | Disease/Condition | Route of Administration | Dose | Key Pharmacokinetic/Efficacy Finding | Reference |
| Pig | Retinal Drug Delivery | Intravenous (IV) | Not specified | Highest TUDCA tissue levels in the macula (252 ± 238 nM) and peripheral retina (196 ± 171 nM). | [4] |
| Pig | Retinal Drug Delivery | Oral | Not specified | Associated with reasonable ocular tissue levels. | [4] |
| Pig | Retinal Drug Delivery | Suprachoroidal Implant (High-Dose) | Not specified | Peak mean serum levels at 2 weeks (45.4 ± 49.2 nM). | [4] |
| Rat | Pharmacokinetic Study | Not specified | Not specified | A UPLC-MS/MS method using D4-TUDCA as a surrogate analyte was successfully applied to evaluate pharmacokinetics. | [11] |
| Mouse | Ovariectomized (Osteoporosis) | Not specified | Not specified | TUDCA treatment preserved more trabecular structures in the distal femur compared to the PBS treatment group. | [9][10] |
| Mouse | Dextran Sulfate Sodium-Induced Colitis | Not specified | Not specified | TUDCA alleviated colitis, reduced intestinal inflammation, protected intestinal barrier integrity, and restored gut microbiota balance. | [7] |
| Mouse | High-Fat Diet (NAFLD) | Oral | Not specified | TUDCA attenuated hepatic steatosis and inflammatory responses. | [6] |
Detailed Experimental Protocols
The accurate quantification of TUDCA in preclinical studies is predominantly achieved through LC-MS/MS. Below is a generalized yet detailed protocol based on published methods that utilize a deuterated internal standard like TUDCA-d5.
Sample Preparation (Plasma)
Objective: To extract TUDCA and the internal standard (TUDCA-d5) from the plasma matrix and remove interfering substances.
Method: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (TUDCA-d5 in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Objective: To chromatographically separate TUDCA and TUDCA-d5 from other endogenous components before detection by mass spectrometry.
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 20% B and re-equilibrate.
-
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
Objective: To detect and quantify TUDCA and TUDCA-d5 with high specificity and sensitivity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[8][12]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Analysis: The peak area ratio of TUDCA to TUDCA-d5 is calculated and compared to a calibration curve prepared in a surrogate matrix to determine the concentration of TUDCA in the unknown samples.
Visualizing Experimental Workflows and Principles
To further elucidate the role of TUDCA-d5 in preclinical research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental principle of using an internal standard.
Conclusion
The expanding landscape of preclinical research on Tauroursodeoxycholic acid highlights its significant therapeutic promise across a range of diseases. The ability to robustly and accurately measure TUDCA concentrations in complex biological matrices is fundamental to the success of these studies. This compound, as a stable isotope-labeled internal standard for LC-MS/MS analysis, is a critical tool that enables researchers to obtain high-quality pharmacokinetic and pharmacodynamic data. This, in turn, facilitates a deeper understanding of TUDCA's mechanisms of action, informs dose selection, and ultimately paves the way for its successful translation into clinical applications. The methodologies and data presented in this guide underscore the essential role of TUDCA-d5 in the continued development of TUDCA as a potential therapeutic agent.
References
- 1. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bile acid TUDCA and neurodegenerative disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot Study of Tudca Dosing and Pharmacokinetics in Nonhuman Primates - Martha Neuringer [grantome.com]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - Li - Current Neuropharmacology [consilium.orscience.ru]
- 6. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic Acid Reverses Dextran Sulfate Sodium-Induced Colitis in Mice via Modulation of Intestinal Barrier Dysfunction and Microbiome Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic Acid (TUDCA) Reduces ER Stress and Lessens Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Tauroursodeoxycholic Acid for the Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Tauroursodeoxycholic Acid for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deuterated Taurodeoxycholic Acid in Advancing Basic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated taurodeoxycholic acid (d-TDCA) has emerged as an indispensable tool in the field of metabolic research, offering enhanced precision and accuracy in the quantitative analysis of bile acids. This technical guide provides an in-depth overview of the core applications of d-TDCA in basic research, with a focus on its use as an internal standard for mass spectrometry, a tracer for in vivo metabolic studies, and a probe for understanding bile acid signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate its adoption in laboratory settings.
Introduction: The Significance of Deuterated Bile Acids
Bile acids are no longer considered mere digestive surfactants; they are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and metabolism, as well as influencing lipid, glucose, and energy homeostasis.[1] Taurodeoxycholic acid (TDCA), a taurine-conjugated secondary bile acid, is a key component of the bile acid pool. The study of its dynamics and function is paramount to understanding various physiological and pathophysiological processes.
The introduction of stable isotope-labeled analogs, such as deuterated taurodeoxycholic acid (d-TDCA), has revolutionized bile acid research. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Its incorporation into the TDCA molecule creates a compound that is chemically identical to the endogenous analyte but has a higher mass. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal internal standard for quantitative analysis and a tracer for kinetic studies in vivo.[2]
Core Applications of Deuterated Taurodeoxycholic Acid
Internal Standard for Accurate Quantification by Mass Spectrometry
The most prevalent application of d-TDCA is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous TDCA and other bile acids in complex biological matrices such as serum, plasma, liver tissue, and feces.[3][4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement.[6]
Key Advantages:
-
High Accuracy and Precision: Co-elution with the analyte of interest allows for reliable correction of analytical variability.
-
Specificity: The unique mass-to-charge ratio (m/z) of d-TDCA ensures that it is not confounded by other endogenous compounds.
-
Versatility: Can be used for the quantification of bile acids in a wide range of biological samples.
Tracer for In Vivo Metabolic Studies
Deuterated TDCA serves as a valuable tracer for investigating the kinetics of bile acid metabolism in vivo. The isotope dilution method is a classical approach used to determine the pool size, synthesis rate, and turnover of bile acids.[5][7][8] By administering a known amount of d-TDCA and measuring its dilution in the endogenous bile acid pool over time, researchers can gain insights into the dynamics of bile acid homeostasis in both healthy and diseased states.
Applications in Metabolic Research:
-
Bile Acid Pool Size Measurement: Quantifying the total amount of a specific bile acid in the enterohepatic circulation.[8]
-
Synthesis and Turnover Rates: Determining the rate at which new bile acids are synthesized by the liver and cleared from the body.[5]
-
Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion (ADME) of TDCA and the influence of drug candidates on these processes.[9]
Probing Bile Acid Signaling Pathways
TDCA is a known ligand for key bile acid-activated receptors, namely the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[8][10] These receptors play critical roles in regulating gene expression related to bile acid, lipid, and glucose metabolism.[11] Deuterated TDCA can be used in in vitro and in vivo experimental systems to stimulate these pathways and study their downstream effects without the interference of endogenous TDCA metabolism, or to trace the metabolic fate of the signaling molecule itself.
Signaling Pathways of Interest:
-
Farnesoid X Receptor (FXR): A nuclear receptor that acts as a primary sensor for bile acids in hepatocytes and enterocytes, regulating the expression of genes involved in bile acid synthesis and transport.[12][13]
-
TGR5 (GPBAR1): A G-protein coupled receptor expressed in various cell types, including cholangiocytes, macrophages, and enteroendocrine L-cells, that mediates diverse metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1).[1][10]
Experimental Protocols and Methodologies
Quantitative Analysis of Taurodeoxycholic Acid in Serum using d-TDCA as an Internal Standard
This protocol outlines a standard procedure for the quantification of TDCA in human serum using LC-MS/MS with d-TDCA as an internal standard.
Materials:
-
Human serum samples
-
Deuterated Taurodeoxycholic acid (d-TDCA) internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes (1.5 mL)
-
LC-MS vials
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample in a 1.5 mL centrifuge tube, add 20 µL of the d-TDCA internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[3]
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 40% B), ramping up to a high percentage (e.g., 98% B) to elute the bile acids, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for both TDCA and d-TDCA are monitored. The specific m/z values will depend on the deuteration pattern of the internal standard (e.g., d4-TDCA).
-
-
In Vivo Measurement of Bile Acid Pool Size and Synthesis Rate using Isotope Dilution
This protocol provides a general framework for an in vivo study to measure bile acid kinetics using d-TDCA.
Study Design:
-
Baseline Sampling: Collect baseline blood and/or fecal samples from the subject.
-
Tracer Administration: Administer a precisely weighed amount of d-TDCA orally or intravenously.
-
Serial Sampling: Collect blood and/or fecal samples at multiple time points after administration (e.g., 2, 4, 8, 12, 24, 48, 72 hours).
-
Sample Analysis: Analyze the collected samples for the concentration of both endogenous TDCA and d-TDCA using a validated LC-MS/MS method as described in section 3.1.
-
Kinetic Modeling: The decay of the d-TDCA/TDCA ratio over time is used to calculate the fractional turnover rate, from which the pool size and synthesis rate can be derived.
Data Presentation
Quantitative data from bile acid analysis is most effectively presented in tabular format for clarity and ease of comparison.
Table 1: Exemplary LC-MS/MS Parameters for Taurodeoxycholic Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 | 45 | d4-TDCA |
| d4-Taurodeoxycholic Acid | 502.3 | 80.0 | 45 | - |
Note: Specific m/z values for d-TDCA will vary based on the number of deuterium atoms.
Table 2: Reference Ranges of Taurodeoxycholic Acid in Healthy Adults
| Biological Matrix | Concentration Range (ng/mL) | Citation |
| Serum | 2.5 - 195.9 | [14] |
Note: Reference ranges can vary based on the population, analytical method, and fasting state.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.
Signaling Pathways
Caption: TGR5 Signaling Pathway Activated by TDCA.
Caption: FXR Signaling Pathway Activated by TDCA.
Experimental Workflow
Caption: LC-MS/MS Workflow for Bile Acid Analysis.
Conclusion
Deuterated taurodeoxycholic acid is a powerful and versatile tool that has significantly advanced our ability to study bile acid biology with high precision and accuracy. Its application as an internal standard in mass spectrometry, a tracer for in vivo metabolic studies, and a probe for signaling pathways provides researchers with a robust methodology to investigate the intricate roles of bile acids in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers, scientists, and drug development professionals in leveraging the full potential of d-TDCA in their basic and translational research endeavors.
References
- 1. Tauroursodeoxycholic acid/TGR5 signaling promotes survival and early development of glucose-stressed porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid analysis [sciex.com]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the pool size and synthesis rate of bile acids by measurements in blood of patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medpace.com [medpace.com]
- 10. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of SIRT1-FXR signaling pathway in valproic acid induced liver injury: a quantitative targeted metabolomic evaluation in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tauroursodeoxycholic acid suppresses biliary epithelial cell apoptosis and endoplasmic reticulum stress by miR-107/NCK1 axis in a FXR-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Taurodeoxycholic Acid-d5 in Elucidating Gut Microbiome Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between the host and its gut microbiome is a rapidly expanding frontier in biomedical research. Bile acids, once considered solely as digestive aids, are now recognized as crucial signaling molecules that modulate both host metabolism and the composition of the gut microbiota. Taurodeoxycholic acid (TDCA), a secondary bile acid produced by gut bacteria, has emerged as a key player in this complex communication network. To unravel the precise dynamics of TDCA within this ecosystem, researchers are increasingly turning to stable isotope-labeled compounds. This technical guide focuses on Taurodeoxycholic acid-d5 (TDCA-d5), a deuterated analog of TDCA, and its application as a powerful tool in gut microbiome research. By tracing the metabolic fate of TDCA-d5, scientists can gain unprecedented insights into bile acid biotransformation, gut microbial activity, and host-trans-kingdom signaling pathways. This guide will provide an in-depth overview of the relevance of TDCA-d5, summarize quantitative data from key studies, detail experimental protocols, and visualize the signaling pathways influenced by TDCA.
Quantitative Data Summary
The use of TDCA-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) allows for precise and accurate quantification of endogenous TDCA and other bile acids in various biological matrices. While specific quantitative data on the metabolic flux of TDCA-d5 in gut microbiome studies is still emerging, the following tables summarize representative data on the effects of TDCA on host gene expression and the typical validation parameters for LC-MS/MS methods utilizing deuterated bile acid standards.
Table 1: Representative Changes in Hepatic Gene Expression in ob/ob Mice Treated with Tauroursodeoxycholic Acid (TUDCA), a structurally related bile acid. [1][2][3]
| Gene | Function | Fold Change (TUDCA vs. Control) |
| Srebf1 | Sterol regulatory element-binding transcription factor 1 (involved in lipogenesis) | Down-regulated |
| Scd2 | Stearoyl-CoA desaturase 2 (involved in fatty acid synthesis) | Down-regulated |
| Elovl6 | ELOVL fatty acid elongase 6 (involved in fatty acid elongation) | Down-regulated |
| Fads2 | Fatty acid desaturase 2 (involved in fatty acid desaturation) | Down-regulated |
| Aacs | Acetoacetyl-CoA synthetase (involved in fatty acid oxidation) | Up-regulated |
Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Bile Acids using Deuterated Internal Standards. [4][5][6][7][8][9]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |
| Accuracy | 85% - 115% |
| Intra- and Inter-assay Precision (%CV) | < 15% |
| Recovery | 80% - 120% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving TDCA-d5. The following sections provide comprehensive protocols for key experiments.
In Vivo Stable Isotope Tracing in a Mouse Model
This protocol describes the administration of TDCA-d5 to mice to trace its metabolic fate and assess its impact on the gut microbiome and host physiology.
1. Animal Husbandry and Acclimation:
-
House C57BL/6J mice in a specific pathogen-free facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to a standard chow diet and water.
-
Allow mice to acclimate for at least one week before the start of the experiment.
2. TDCA-d5 Administration:
-
Prepare a sterile solution of TDCA-d5 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer TDCA-d5 to mice via oral gavage at a concentration of 50 mg/kg body weight.
-
Include a control group receiving the vehicle only.
3. Sample Collection:
-
Collect fecal pellets at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) post-administration and immediately freeze them at -80°C.
-
At the final time point, euthanize the mice and collect blood (via cardiac puncture), liver, and intestinal contents.
-
Separate plasma from the blood by centrifugation and store at -80°C.
-
Flash-freeze liver and intestinal tissue in liquid nitrogen and store at -80°C.
4. Sample Processing and Analysis:
-
Bile Acid Extraction: Homogenize fecal, liver, and intestinal content samples in methanol containing a mixture of deuterated bile acid internal standards (excluding TDCA-d5 which is the tracer). Centrifuge to pellet solids and collect the supernatant. For plasma samples, perform protein precipitation with acetonitrile containing internal standards.
-
LC-MS/MS Analysis: Analyze the extracted bile acids using a validated LC-MS/MS method. A C18 reversed-phase column is typically used for separation. The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify TDCA-d5 and its potential metabolites.
-
16S rRNA Gene Sequencing: Extract microbial DNA from fecal samples using a commercially available kit. Amplify the V4 hypervariable region of the 16S rRNA gene by PCR. Sequence the amplicons on an Illumina MiSeq platform.[6][10][11][12][13] Analyze the sequencing data using platforms like QIIME2 to determine changes in the gut microbial community composition.[11]
-
Gene Expression Analysis: Isolate total RNA from liver and intestinal tissue. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression of target genes involved in bile acid synthesis and signaling (e.g., Fxr, Tgr5, Shp, Fgf15).[2][14][15]
In Vitro Anaerobic Incubation of Gut Microbiota
This protocol details the incubation of fecal microbiota with TDCA-d5 to study its biotransformation by gut bacteria in a controlled environment.
1. Fecal Slurry Preparation:
-
Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Process the samples immediately in an anaerobic chamber.
-
Homogenize the fecal sample in a pre-reduced anaerobic phosphate-buffered saline (PBS) to create a 10% (w/v) fecal slurry.
-
Filter the slurry through sterile gauze to remove large particulate matter.
2. Anaerobic Incubation:
-
In the anaerobic chamber, dispense the fecal slurry into sterile culture tubes.
-
Add a solution of TDCA-d5 to achieve a final concentration of 100 µM.
-
Include control incubations without TDCA-d5.
-
Incubate the cultures at 37°C for various time points (e.g., 0, 6, 12, 24, and 48 hours).
3. Sample Analysis:
-
At each time point, collect aliquots from the cultures.
-
Centrifuge the aliquots to separate the bacterial pellet from the supernatant.
-
Analyze the supernatant for TDCA-d5 and its metabolites using a validated LC-MS/MS method as described in the in vivo protocol.
-
Extract DNA from the bacterial pellets for 16S rRNA gene sequencing to assess changes in the microbial community.
Signaling Pathways and Experimental Workflows
TDCA exerts its biological effects primarily through the activation of two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. The following diagrams, created using the DOT language, illustrate these signaling pathways and a typical experimental workflow for studying TDCA-d5.
FXR Signaling Pathway
TGR5 Signaling Pathway
Experimental Workflow for TDCA-d5 Gut Microbiome Study
Conclusion
This compound is an invaluable tool for dissecting the complex interactions within the gut microbiome and between the microbiome and its host. Its use in stable isotope tracing studies, coupled with advanced analytical techniques like LC-MS/MS and next-generation sequencing, allows for a detailed and quantitative understanding of bile acid metabolism and its downstream effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and execute robust studies in this exciting field. As our understanding of the gut microbiome's role in health and disease continues to grow, the application of tools like TDCA-d5 will be instrumental in developing novel therapeutic strategies targeting this intricate ecosystem.
References
- 1. Validation of NBD-coupled taurocholic acid for intravital analysis of bile acid transport in liver and kidney of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 8. medpace.com [medpace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. 16S Illumina Amplicon Protocol : earthmicrobiome [earthmicrobiome.ucsd.edu]
- 13. 16S rRNA Gene Amplicon Sequencing of Gut Microbiota Affected by Four Probiotic Strains in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Taurodeoxycholic Acid in Human Serum using Taurodeoxycholic Acid-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Taurodeoxycholic acid (TDCA) in human serum. To ensure accuracy and precision, a stable isotope-labeled internal standard, Taurodeoxycholic acid-d5 (TDCA-d5), is employed to compensate for matrix effects and variations during sample preparation and analysis. The straightforward protein precipitation extraction protocol and a rapid chromatographic runtime make this method suitable for high-throughput clinical research applications.
Introduction
Bile acids are crucial signaling molecules involved in the regulation of lipid, glucose, and energy metabolism. Altered bile acid profiles have been associated with various liver and metabolic diseases. Taurodeoxycholic acid (TDCA) is a secondary bile acid formed by the conjugation of deoxycholic acid with taurine. Accurate and reliable quantification of individual bile acids like TDCA in biological matrices is essential for understanding their physiological roles and their implications in pathological conditions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is critical to correct for variability in sample preparation and potential ion suppression or enhancement in the mass spectrometer.[2] TDCA-d5, a deuterated analog of TDCA, serves as an ideal internal standard as it shares identical physicochemical properties with the endogenous analyte, ensuring accurate quantification.[3] This application note provides a detailed protocol for the extraction and quantification of TDCA in human serum using TDCA-d5 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Taurodeoxycholic acid (TDCA) standard
-
This compound (TDCA-d5) internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Ammonium acetate
-
Human serum (bile acid depleted for calibration standards)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of TDCA and TDCA-d5 in methanol. Store at -20°C.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TDCA stock solution with methanol to create calibration curve points.
-
Internal Standard Working Solution: Dilute the TDCA-d5 stock solution with methanol to a final concentration of 1000 ng/mL.[5]
Sample Preparation: Protein Precipitation
-
Aliquot 200 µL of serum sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.[5]
-
Add 20 µL of the 1000 ng/mL TDCA-d5 internal standard working solution to each tube and vortex briefly.[5]
-
Add 200 µL of acetonitrile to each tube and vortex for 1 minute to precipitate proteins.[5]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.[5]
-
Transfer the supernatant to a clean MS vial containing 200 µL of water and cap securely for LC-MS/MS analysis.[5]
Caption: Protein precipitation workflow for serum samples.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions and may require optimization for individual instrument setups.
| Parameter | Condition |
| LC System | Thermo Scientific™ Vanquish™ Horizon HPLC system or equivalent[5] |
| Column | Thermo Scientific™ Hypersil GOLD™ C18, 100 x 2.1 mm, 1.8 µm[5] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% Formic Acid[5] |
| Gradient | Optimized for baseline separation of TDCA from other bile acids. A typical gradient starts with a low percentage of B, ramps up to elute the analytes, and includes a column wash and re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min[6][7] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 10 µL[6] |
| MS System | Thermo Scientific™ TSQ Quantis™ Triple Quadrupole Mass Spectrometer or equivalent[5] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transitions | TDCA: Precursor > Product (e.g., 498.4 > 80.1); TDCA-d5: Precursor > Product (e.g., 503.2 > 79.9)[7] |
| Collision Energy | Optimized for each transition |
| Ion Spray Voltage | -4500 V[6] |
| Source Temperature | 450 °C[6] |
Data Presentation and Performance Characteristics
The method was validated for linearity, precision, accuracy, and recovery.
Linearity
The calibration curve for TDCA was linear over the concentration range of 1 ng/mL to 1000 ng/mL in bile acid-depleted serum.[5] The coefficient of determination (r²) was >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| TDCA | 1 - 1000 | >0.99 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | <15% | <15% | 85-115% |
| Medium | <15% | <15% | 85-115% |
| High | <15% | <15% | 85-115% |
Data based on typical acceptance criteria for bioanalytical method validation.[1][7]
Recovery
The extraction recovery of TDCA from human serum was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
| Analyte | Extraction Recovery (%) |
| TDCA | >85% |
Data based on typical recovery results for protein precipitation methods.[9]
Bile Acid Signaling Pathway
Caption: Simplified overview of bile acid synthesis.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of Taurodeoxycholic acid in human serum. The use of this compound as an internal standard ensures accurate and precise results by correcting for matrix effects and procedural variability. This method is well-suited for clinical research studies investigating the role of bile acids in health and disease.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espace.curtin.edu.au [espace.curtin.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method [pubmed.ncbi.nlm.nih.gov]
- 8. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 9. nssresearchjournal.com [nssresearchjournal.com]
Application Notes: Quantification of Bile Acids in Plasma Using Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in regulating lipid, glucose, and energy metabolism.[1][2][3] Their quantification in plasma is vital for understanding various physiological and pathological states, including liver diseases, metabolic disorders, and drug-induced liver injury.[4][5] This document provides a detailed protocol for the quantification of a panel of bile acids in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Taurodeoxycholic acid-d5 as an internal standard for robust and accurate quantification.
Bile acids exert their signaling effects primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors such as Takeda G protein-coupled receptor 5 (TGR5).[1][6] These interactions trigger downstream signaling cascades that influence gene expression and metabolic pathways.
Bile Acid Signaling Pathway
Caption: Bile acid signaling through FXR and TGR5 receptors.
Experimental Workflow
The following diagram outlines the major steps for the quantification of bile acids in plasma.
Caption: Workflow for plasma bile acid analysis.
Detailed Experimental Protocol
This protocol is a composite of established methods for the quantification of bile acids in plasma.
Materials and Reagents
-
Bile acid standards (e.g., Cholic acid, Chenodeoxycholic acid, Deoxycholic acid, etc.)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
UPLC-MS/MS system
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each bile acid standard and this compound in methanol. Store at -80°C.[4]
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in methanol. A mixture of all bile acid standards is used to create calibration curve points. A separate working solution of the internal standard is also prepared.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 2 µM).[5] Vortex briefly.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.[5][7]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at a temperature of around 35-40°C.[4][5]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 60:40 water:mobile phase B).[5] Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
UPLC-MS/MS Conditions
The following are representative conditions. Optimization may be required for specific instruments and bile acid panels.
| Parameter | Typical Setting |
| UPLC System | Waters ACQUITY UPLC, Agilent 1290 UPLC, or equivalent[4] |
| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm)[4] |
| Column Temperature | 50-60°C[8][9] |
| Mobile Phase A | 0.1% Formic acid in water or 1 mM ammonium acetate with 0.1% acetic acid in a water/methanol/acetonitrile mixture[4][7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (e.g., 1:1 v/v) or 0.1% acetic acid in a methanol/acetonitrile/isopropanol mixture[4][7][9] |
| Flow Rate | 0.3 - 0.65 mL/min[7][9] |
| Injection Volume | 3 - 10 µL[4][8] |
| Gradient | A multi-step gradient is typically used to achieve separation of isobaric bile acids. For example: Start at a low percentage of mobile phase B, ramp up to a higher percentage over several minutes to elute the bile acids, followed by a wash step and re-equilibration.[4] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6490, Sciex API series)[4] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[10] |
| Gas Temperatures | Desolvation: ~290-600°C; Source: ~150°C[4][11] |
| Gas Flows | Desolvation: ~11-15 L/min; Cone/Nebulizer: Instrument dependent[4] |
Data Analysis and Quantification
-
Generate calibration curves for each bile acid by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Perform a linear regression analysis on the calibration curves. A weighting factor (e.g., 1/x or 1/x²) may be applied.
-
Quantify the bile acids in the plasma samples by interpolating their peak area ratios from the corresponding calibration curve.
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantification of bile acids in plasma using LC-MS/MS. The values are compiled from various published methods and may vary depending on the specific analyte, instrument, and laboratory.
| Parameter | Typical Range/Value |
| Limit of Detection (LOD) | 0.01 - 7 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.02 - 21 ng/mL; some methods report a higher lower limit of 5 ng/mL[4][8][11] |
| Linearity (r²) | > 0.99[8] |
| Dynamic Range | Typically spans from the LOQ to 1000 - 5000 ng/mL[8][9] |
| Intra- and Inter-assay CV% | < 10-15%[8][9] |
| Recovery | 85 - 115%[8][11] |
Conclusion
The described UPLC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific platform for the quantification of bile acids in plasma. This approach is well-suited for both basic research and clinical applications, enabling a deeper understanding of the role of bile acids in health and disease. Careful validation of the method in the end-user's laboratory is essential to ensure reliable and accurate results.
References
- 1. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 2. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]
- 3. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study | MDPI [mdpi.com]
Application Notes and Protocols for Taurodeoxycholic acid-d5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA) is a taurine-conjugated secondary bile acid involved in various cellular processes. Its deuterated form, Taurodeoxycholic acid-d5 (TDCA-d5), is a stable isotope-labeled version of TDCA. While primarily utilized as an internal standard for mass spectrometry-based quantification of bile acids, the biological effects of TDCA suggest that TDCA-d5 can also be a valuable tool in cell culture experiments to trace metabolic pathways and investigate the mechanism of action of TDCA.[1] These application notes provide a comprehensive overview of the protocols for using TDCA-d5 in cell culture, based on the established activities of its non-deuterated counterpart, TDCA, and the closely related hydrophilic bile acid, Tauroursodeoxycholic acid (TUDCA).
TDCA and TUDCA have been shown to exert significant cytoprotective and anti-apoptotic effects in a variety of cell types and disease models.[2][3] Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to apoptosis, endoplasmic reticulum (ER) stress, and inflammation.[2][3][4] Notably, these bile acids can influence the NF-κB and Akt signaling pathways, which are central to cell survival and inflammatory responses.[2][4][5]
Disclaimer: The following protocols are based on the biological activities of non-deuterated TDCA and TUDCA. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup when using TDCA-d5.
Data Presentation
Table 1: Recommended Concentration Ranges of TDCA/TUDCA in Cell Culture Experiments
| Cell Line/Type | Concentration Range | Observed Effect | Reference |
| Human Gastric Epithelial MKN-45 Cells | 50 - 250 mg/kg (in vivo pretreatment) | Inhibition of TNF-α-induced NF-κB signaling | [2] |
| Neural Stem Cells (NSCs) | 100 µM | Increased cell pool and neuronal conversion | [6] |
| Dorsal Root Ganglion (DRG) Neurons | 50 - 250 µM | No significant cytotoxicity | [7] |
| Dorsal Root Ganglion (DRG) Neurons | ≥ 500 µM | Marked reduction in cell viability | [7] |
| Bovine Fibroblasts | 50 - 200 µM | Reduction of ER stress | [8] |
| Human Mesenchymal Stem Cells (hMSCs) | 250 µM | Induction of osteogenic differentiation | [9] |
Table 2: Summary of Cellular Effects and Signaling Pathways Modulated by TDCA/TUDCA
| Cellular Process | Signaling Pathway | Effect | Reference |
| Apoptosis | Mitochondrial Pathway, Caspases | Inhibition | [3] |
| ER Stress | PERK-ATF4-CHOP | Inhibition | [10] |
| Inflammation | NF-κB | Inhibition | [2][4][11] |
| Cell Survival | Akt/PI3K | Activation | [5][10] |
| Gene Expression | IL-8 | Induction (via RelA phosphorylation) | [4] |
| Cell Cycle | p21, p27 | Inhibition | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (TDCA-d5) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Due to the hydrophobic nature of bile acids, a stock solution of TDCA-d5 should be prepared in an organic solvent like DMSO or ethanol.[12][13]
-
To prepare a 100 mM stock solution, dissolve the appropriate amount of TDCA-d5 powder in sterile DMSO or ethanol. For example, for a final volume of 1 ml, dissolve the calculated mass of TDCA-d5.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.[14]
Note: When treating cells, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: General Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
TDCA-d5 stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
The next day, prepare the desired working concentrations of TDCA-d5 by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of TDCA-d5 to the cells. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest TDCA-d5 concentration used).
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the specific experiment and cell type.
-
After incubation, proceed with downstream assays such as cell viability, apoptosis, or protein expression analysis.
Protocol 3: Apoptosis Assay using Annexin V Staining
Materials:
-
Cells treated with TDCA-d5 (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Following treatment with TDCA-d5, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[15][16]
Protocol 4: Western Blot for Signaling Pathway Analysis (e.g., Akt Phosphorylation)
Materials:
-
Cells treated with TDCA-d5 (from Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., anti-β-actin).
Mandatory Visualizations
Signaling Pathways
Caption: TDCA-d5 signaling pathways modulating cell survival and inflammation.
Experimental Workflow
Caption: General experimental workflow for cell culture experiments with TDCA-d5.
References
- 1. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. rug.nl [rug.nl]
- 6. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Administration of Tauroursodeoxycholic Acid Attenuates Early Brain Injury via Akt Pathway Activation [frontiersin.org]
- 11. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice [kjg.or.kr]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Tauroursodeoxycholic acid | 14605-22-2 [chemicalbook.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Note: Quantitative Analysis of Taurodeoxycholic acid-d5 in Brain Tissue by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA), a taurine-conjugated secondary bile acid, has garnered significant interest in neuroscience and drug development.[1][2] Emerging evidence suggests that bile acids can cross the blood-brain barrier and may play a role in neurological functions and diseases.[1][2][3] Specifically, taurine-conjugated bile acids like TDCA are being investigated for their neuroprotective properties.[2] Accurate and reliable quantification of TDCA in brain tissue is crucial for pharmacokinetic studies, understanding its distribution and mechanism of action within the central nervous system, and for the development of novel therapeutics.
This application note provides a detailed protocol for the sample preparation of Taurodeoxycholic acid-d5 (TDCA-d5) from brain tissue for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). TDCA-d5 serves as an ideal internal standard for the quantification of endogenous TDCA due to its similar chemical properties and distinct mass. The described method is intended to provide a robust and reproducible workflow for researchers.
Signaling Pathway of Taurodeoxycholic Acid
Taurodeoxycholic acid exerts some of its biological effects through the Takeda G-protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[1] Activation of TGR5 by TDCA initiates a downstream signaling cascade involving the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This pathway can influence various cellular processes, including inflammation and apoptosis.
Caption: TGR5 signaling pathway activated by TDCA.
Experimental Workflow
The following diagram outlines the major steps for the preparation of brain tissue samples for TDCA-d5 analysis.
Caption: Workflow for brain tissue sample preparation.
Materials and Reagents
-
This compound (TDCA-d5) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Brain tissue (e.g., from rodent models)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions and instrumentation.
1. Brain Tissue Homogenization a. Accurately weigh a portion of frozen brain tissue (e.g., 50-100 mg). b. Place the tissue in a 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater). c. Add 4 volumes of ice-cold PBS (e.g., 200-400 µL for 50-100 mg of tissue). d. Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize degradation. For ultrasonic homogenization, use short bursts to prevent overheating.
2. Internal Standard Spiking a. Prepare a stock solution of TDCA-d5 in methanol at a concentration of 1 mg/mL. b. Prepare a working solution of TDCA-d5 by diluting the stock solution in methanol to a suitable concentration (e.g., 1 µg/mL). The optimal concentration of the internal standard should be determined based on the expected concentration range of the endogenous analyte. c. Add a small, precise volume of the TDCA-d5 working solution to the brain homogenate (e.g., 10 µL).
3. Protein Precipitation a. Add three volumes of ice-cold acetonitrile to the homogenate (e.g., 600 µL for a 200 µL homogenate). Acetonitrile is a common choice for precipitating proteins in bile acid analysis.[4] b. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. c. Incubate the samples on ice for 20 minutes to enhance protein precipitation.
4. Centrifugation a. Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins and other cellular debris.
5. Supernatant Collection a. Carefully collect the supernatant, which contains the extracted bile acids, and transfer it to a clean microcentrifuge tube. Be cautious not to disturb the protein pellet.
6. Evaporation a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).
7. Reconstitution a. Reconstitute the dried extract in a specific volume of the initial mobile phase of the LC-MS/MS system (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid). b. Vortex the reconstituted sample for 30 seconds to ensure the analytes are fully dissolved. c. Centrifuge the sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates. d. Transfer the final supernatant to an LC-MS vial for analysis.
Data Presentation
The following table summarizes typical validation parameters for the analysis of a deuterated taurine-conjugated bile acid (Tauroursodeoxycholic acid-d4 or TUDCA-d4) in a biological matrix, which can serve as a reference for the expected performance of the TDCA-d5 method in brain tissue.[5]
| Parameter | Result |
| Linearity (r) | 0.9975 - 0.9994 |
| Intra-day Precision (RSD %) | 0.72 - 9.35% |
| Inter-day Precision (RSD %) | 3.82 - 9.02% |
| Accuracy (RE %) | -12.42 - 5.67% |
| Matrix Effect | 95.53 - 99.80% |
| Analyte Recovery | 95.90 - 98.82% |
Data presented is for TUDCA-d4 in rat plasma and serves as an illustrative example.[5]
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation of this compound from brain tissue for LC-MS/MS analysis. The use of a deuterated internal standard is crucial for accurate quantification in a complex matrix like brain tissue. The described workflow, from tissue homogenization to final sample reconstitution, is designed to be robust and reproducible. The provided validation data for a closely related compound offers a benchmark for method performance. This protocol should serve as a valuable resource for researchers in neuroscience and drug development who are investigating the role of bile acids in the central nervous system.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Omics-Scale Quantitative Mass Spectrometry Imaging of Lipids in Brain Tissue Using a Multiclass Internal Standard Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bile Acid Transport Using Taurodeoxycholic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA), a secondary bile acid, plays a significant role in the enterohepatic circulation and acts as a signaling molecule, modulating various metabolic pathways. The use of stable isotope-labeled Taurodeoxycholic acid-d5 (TDCA-d5) offers a powerful tool for researchers to trace and quantify its transport across cellular membranes without the complexities of radiolabeling. This document provides detailed application notes and experimental protocols for utilizing TDCA-d5 in the study of bile acid transport, focusing on key transporters and analytical methodologies.
Bile acids are actively transported across the sinusoidal and canalicular membranes of hepatocytes and the apical membrane of enterocytes by a suite of transporters. Key among these are the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1) and Organic Anion Transporting Polypeptides (OATPs) on the basolateral membrane of hepatocytes, the Bile Salt Export Pump (BSEP; ABCB11) on the canalicular membrane, and the Apical Sodium-dependent Bile Acid Transporter (ASBT; SLC10A2) in the terminal ileum. Dysregulation of these transporters is implicated in various liver diseases, including cholestasis and drug-induced liver injury (DILI).
Key Applications of this compound
-
Investigating the kinetics of bile acid transport: Determining the Michaelis-Menten constants (Km and Vmax) for TDCA transport via specific transporters such as NTCP, ASBT, and OATPs.
-
Screening for drug-induced inhibition of bile acid transport: Assessing the potential of drug candidates to inhibit bile acid uptake and efflux, a key mechanism of DILI.
-
Elucidating the role of specific transporters in bile acid homeostasis: Using cell lines overexpressing individual transporters to dissect their specific contribution to TDCA transport.
-
Probing the mechanisms of bile acid signaling: Tracing the cellular uptake and intracellular accumulation of TDCA to understand the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like TGR5.
Quantitative Data Summary
| Bile Acid | Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Taurocholic acid (TCA) | NTCP | Isolated rat liver cells | 19 | 1700 | [1] |
| Taurocholic acid (TCA) | hASBT | HEK293T cells | 99 ± 24 | 75 ± 9 | [2] |
| Taurochenodeoxycholic acid (TCDC) | NTCP | Isolated rat liver cells | 9 (Ki) | Not Applicable | [1] |
| Taurocholic acid (TCA) | NTCP | Flp-In™ T-REx™ 293 cells | Not Specified | Not Specified | Everolimus IC50 = 6.7–8.0 µM[3] |
Signaling Pathways and Experimental Workflows
Bile Acid Signaling Pathways
Bile acids, including TDCA, are not only detergents for lipid absorption but also potent signaling molecules that regulate their own synthesis and transport, as well as glucose and lipid metabolism. The two primary receptors involved are the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5.
Caption: Bile acid signaling pathways activated by TDCA-d5.
Experimental Workflow for In Vitro Bile Acid Transport Assay
The following diagram outlines a typical workflow for assessing the transport of TDCA-d5 in a cell-based assay, for example, using sandwich-cultured hepatocytes or transporter-overexpressing cell lines.
Caption: Workflow for a cell-based TDCA-d5 transport assay.
Experimental Protocols
Protocol 1: In Vitro TDCA-d5 Uptake Assay in Sandwich-Cultured Human Hepatocytes (SCHH)
This protocol is designed to measure the uptake of TDCA-d5 into hepatocytes and can be adapted to screen for inhibitory compounds.
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated plates (e.g., 24-well)
-
Hepatocyte culture medium
-
Matrigel® or similar extracellular matrix overlay
-
Krebs-Henseleit buffer (KHB) or similar incubation buffer
-
This compound (TDCA-d5)
-
Ice-cold wash buffer (e.g., PBS)
-
Lysis buffer (e.g., methanol or acetonitrile with an appropriate internal standard)
-
Plate shaker
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow cells to form a monolayer (typically 24 hours).
-
Overlay the cells with Matrigel® to form a sandwich culture, which promotes the formation of bile canaliculi. Culture for another 24-48 hours.
-
-
Uptake Experiment:
-
Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) KHB.
-
Pre-incubate the cells with 0.5 mL of KHB for 10 minutes at 37°C. For inhibition studies, include the test compound in the pre-incubation buffer.
-
Prepare the TDCA-d5 working solution in KHB at the desired concentrations (e.g., for kinetic studies, a range of concentrations bracketing the expected Km).
-
Aspirate the pre-incubation buffer and add the TDCA-d5 working solution to initiate the uptake.
-
Incubate for various time points (e.g., 0.5, 1, 2, 5 minutes) at 37°C. To determine passive diffusion, run a parallel set of experiments at 4°C.
-
Terminate the uptake by rapidly aspirating the TDCA-d5 solution and washing the cells three times with 1 mL of ice-cold wash buffer.
-
-
Sample Preparation and Analysis:
-
After the final wash, add 200 µL of lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for TDCA-d5 concentration using a validated LC-MS/MS method (see Protocol 2).
-
-
Data Analysis:
-
Normalize the amount of TDCA-d5 to the protein content in each well.
-
Calculate the initial uptake rate at each concentration by linear regression of the time-course data.
-
Determine the active transport rate by subtracting the rate at 4°C from the rate at 37°C.
-
For kinetic analysis, plot the uptake rate against the TDCA-d5 concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, calculate the IC50 value of the test compound.
-
Protocol 2: Quantification of TDCA-d5 by LC-MS/MS
This protocol provides a general framework for the development of an LC-MS/MS method for TDCA-d5 quantification.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
TDCA-d5 analytical standard
-
Internal Standard (IS): A stable isotope-labeled bile acid not being tested, or a structurally similar compound.
LC-MS/MS Method:
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-1 min: 30% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 30% B
-
6.1-8 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for bile acids.
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ions for TDCA-d5 need to be determined by infusing the standard into the mass spectrometer. Based on the structure of TDCA and the addition of 5 deuterium atoms, the expected precursor ion [M-H]- would be around m/z 503.3. A common product ion for taurine-conjugated bile acids is related to the taurine fragment. A plausible MRM transition for TUDCA-d5 has been reported as m/z 503.2 → m/z 79.9.[4] The optimal collision energy and other MS parameters should be optimized for your specific instrument.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| TDCA-d5 | ~503.3 | ~80.0 | Negative |
| Example IS | Varies | Varies | Negative |
-
Quantification:
-
Prepare a calibration curve using the TDCA-d5 analytical standard in the same matrix as the samples (e.g., lysate from control cells).
-
The concentration of TDCA-d5 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a valuable tool for investigating the complex mechanisms of bile acid transport. The protocols and data provided in these application notes offer a comprehensive guide for researchers to design and execute robust experiments. By utilizing stable isotope labeling and sensitive LC-MS/MS detection, it is possible to gain detailed insights into the kinetics of bile acid transport and to assess the potential for drug-induced liver injury, thereby advancing our understanding of liver physiology and aiding in the development of safer therapeutics.
References
- 1. Uptake of taurocholic acid into isolated rat-liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Neuroprotection Assays with Tauroursodeoxycholic Acid (TUDCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant neuroprotective properties in a variety of in vitro and in vivo models of neurological disorders.[1][2][3][4][5][6] Its mechanisms of action are multifaceted, including the alleviation of endoplasmic reticulum (ER) stress, inhibition of apoptosis, reduction of oxidative stress, and suppression of neuroinflammation.[1][2][4][5][6][7] TUDCA is known to act as a chemical chaperone, aiding in proper protein folding and reducing the accumulation of misfolded proteins, a common hallmark of many neurodegenerative diseases.[7] This document provides detailed protocols for assessing the neuroprotective effects of TUDCA in vitro, utilizing common neuronal cell models and neurotoxicity paradigms.
Core Mechanisms of TUDCA Neuroprotection
TUDCA exerts its neuroprotective effects through the modulation of several key signaling pathways:
-
ER Stress Mitigation: TUDCA helps to maintain ER homeostasis by reducing the activation of key stress sensors like PERK and IRE1α, thereby preventing the downstream activation of apoptotic pathways.[1][7][8][9]
-
Anti-Apoptotic Activity: TUDCA inhibits both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. It can prevent the release of cytochrome c from mitochondria and inhibit the activation of executioner caspases, such as caspase-3.
-
Mitochondrial Protection: TUDCA helps to preserve mitochondrial integrity and function, which is often compromised in neurodegenerative conditions.[10]
Experimental Overview
The general workflow for an in vitro neuroprotection assay with TUDCA involves several key steps:
-
Cell Culture: Selection and maintenance of an appropriate neuronal cell model.
-
TUDCA Pre-treatment: Incubation of cells with TUDCA prior to the induction of neurotoxicity.
-
Induction of Neurotoxicity: Exposure of cells to a neurotoxic agent to induce cellular damage.
-
Assessment of Neuroprotection: Measurement of cell viability, cytotoxicity, and specific markers of apoptosis to quantify the protective effects of TUDCA.
Figure 1: General experimental workflow for in vitro TUDCA neuroprotection assays.
Data Presentation
Table 1: Recommended TUDCA Concentrations for In Vitro Studies
| Cell Model | Neurotoxin | TUDCA Concentration Range | Reference |
| SH-SY5Y | 6-OHDA | 50 - 500 µM | [11] |
| Primary Retinal Neurons | Tunicamycin | 100 - 1000 µM | [11] |
| Retinal Pigment Epithelial Cells | Hydrogen Peroxide | 500 µM | |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | [11] |
Table 2: Summary of Endpoint Assays
| Assay | Principle | Measurement | Interpretation |
| MTT Assay | Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[12][13][14] | Colorimetric (Absorbance at 570 nm) | Increased absorbance indicates higher cell viability. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][15][16][17][18] | Colorimetric (Absorbance at 490 nm) | Decreased absorbance in the supernatant indicates reduced cytotoxicity. |
| Caspase-3 Assay | Cleavage of a fluorogenic substrate (e.g., Ac-DEVD-AMC) by activated caspase-3, a key executioner of apoptosis.[2][19][20][21][22] | Fluorometric (Excitation ~380 nm, Emission ~460 nm) | Decreased fluorescence indicates inhibition of apoptosis. |
Experimental Protocols
Cell Culture
1.1. SH-SY5Y Human Neuroblastoma Cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Seeding Density (96-well plate): For cytotoxicity assays, a seeding density of 5,000 to 20,000 cells per well is recommended.[23][24][25][26] An initial optimization experiment is advised to determine the optimal density for specific experimental conditions. For neurite outgrowth assays, a lower density of approximately 2,500 cells/well is suitable.[27]
1.2. Primary Rat Cortical Neurons
-
Isolation: Cortices are dissected from embryonic day 18 (E18) rat pups. The tissue is enzymatically dissociated using papain, followed by mechanical trituration.
-
Plating: Neurons are plated on poly-D-lysine coated plates or coverslips at a density of approximately 1 x 10^5 cells/cm².
-
Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.[28]
Induction of Neurotoxicity
2.1. 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity
-
Preparation: Prepare a stock solution of 6-OHDA in sterile, distilled water with 0.02% ascorbic acid to prevent oxidation.
-
Treatment: For SH-SY5Y cells, a final concentration of 50-100 µM 6-OHDA for 24 hours is commonly used to induce significant cell death.[29]
2.2. Amyloid-β (25-35) Induced Neurotoxicity
-
Preparation: Dissolve Amyloid-β (25-35) peptide in sterile, distilled water or DMSO to create a stock solution.[30][31] To promote aggregation into a neurotoxic form, the stock solution can be incubated at 37°C for several days before use.
-
Treatment: A final concentration of 10-25 µM Amyloid-β (25-35) for 24-48 hours is typically used to induce neurotoxicity in neuronal cultures.
TUDCA Treatment
-
Preparation: Prepare a stock solution of TUDCA in sterile, distilled water or cell culture medium.
-
Pre-treatment: Pre-incubate the cells with the desired concentrations of TUDCA for a period of 1 to 24 hours before the addition of the neurotoxic agent.[10] The optimal pre-treatment time may vary depending on the cell type and neurotoxin used.
Endpoint Assays
4.1. MTT Assay for Cell Viability
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
4.2. LDH Assay for Cytotoxicity
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare control wells:
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Read the absorbance at 490 nm.
4.3. Caspase-3 Fluorometric Assay for Apoptosis
-
After treatment, lyse the cells using a lysis buffer.
-
In a black 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2x reaction buffer containing 10 mM DTT.
-
Initiate the reaction by adding 5 µL of the caspase-3 substrate Ac-DEVD-AMC (final concentration 50 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[2][20][21][22]
Signaling Pathway Diagrams
Figure 2: TUDCA's role in mitigating ER stress-induced apoptosis.
Figure 3: TUDCA's inhibition of the intrinsic apoptosis pathway.
References
- 1. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 5. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. TUDCA inhibits EV71 replication by regulating ER stress signaling pathway and suppressing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. tools.thermofisher.cn [tools.thermofisher.cn]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Item - The growth curves of SH-SY5Y cells at different seeding densities. - Public Library of Science - Figshare [plos.figshare.com]
- 26. researchgate.net [researchgate.net]
- 27. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 29. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. jstage.jst.go.jp [jstage.jst.go.jp]
- 31. mdpi.com [mdpi.com]
Application Note: Utilizing Taurodeoxycholic acid-d5 for Accurate Bile Acid Quantification in Metabolomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are increasingly recognized as crucial signaling molecules in various metabolic processes, including glucose, lipid, and energy homeostasis.[1][2] Their dysregulation is implicated in a range of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3] Consequently, the accurate quantification of individual bile acids in biological matrices is paramount for both basic research and clinical drug development. Taurodeoxycholic acid (TDCA), a secondary bile acid, has been identified as a significant player in these pathways and a potential biomarker for certain conditions.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of bile acid profiles due to its high sensitivity and specificity.[6][7] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects and variability in sample preparation. The use of stable isotope-labeled internal standards, such as Taurodeoxycholic acid-d5 (TDCA-d5), is essential to mitigate these issues and ensure robust and reliable data.[7] This application note provides a detailed protocol for the use of TDCA-d5 as an internal standard in metabolomics workflows for the quantification of endogenous TDCA and other bile acids in human serum.
Principle
The methodology is based on the principle of stable isotope dilution mass spectrometry. A known concentration of TDCA-d5 is spiked into each sample at the beginning of the sample preparation process. Since TDCA-d5 is chemically and physically almost identical to endogenous TDCA, it experiences the same extraction losses and ionization suppression or enhancement during LC-MS/MS analysis. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, as the ratio remains constant regardless of these variations.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of Taurodeoxycholic acid in human serum using TDCA-d5 as an internal standard.
Materials and Reagents
-
Taurodeoxycholic acid (TDCA) analytical standard
-
This compound (TDCA-d5) internal standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic acid (LC-MS grade)
-
Human serum (drug-free, charcoal-stripped for calibration standards)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Internal Standard Solutions
-
TDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve TDCA in methanol to obtain a final concentration of 1 mg/mL.
-
TDCA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve TDCA-d5 in methanol to achieve a final concentration of 1 mg/mL.
-
TDCA Working Standard Solutions: Serially dilute the TDCA stock solution with 50:50 methanol:water to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
TDCA-d5 Internal Standard (IS) Working Solution (100 ng/mL): Dilute the TDCA-d5 IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol (Protein Precipitation)
-
Sample Thawing: Thaw serum samples (calibrators, quality controls, and unknown samples) on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the serum sample.
-
Internal Standard Spiking: Add 100 µL of the TDCA-d5 internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Protein Precipitation: Vortex the mixture for 30 seconds to ensure thorough mixing and to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Method
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is suitable for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for TDCA and TDCA-d5.
Data Presentation: Method Performance Characteristics
The following table summarizes representative quantitative data for an LC-MS/MS method for TDCA analysis using TDCA-d5 as an internal standard. This data is illustrative of the expected performance of a validated method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 85% |
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the metabolomics workflow for the quantification of Taurodeoxycholic acid using TDCA-d5.
Figure 1: Experimental workflow for TDCA quantification.
Taurodeoxycholic Acid Signaling Pathway
Bile acids, including TDCA, exert their signaling effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a membrane-bound receptor. Activation of these receptors leads to a cascade of downstream events that regulate genes involved in bile acid, lipid, and glucose metabolism.
Figure 2: TDCA signaling through TGR5 and FXR pathways.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of endogenous TDCA in metabolomics studies. The detailed protocol provided in this application note offers a straightforward and effective method for sample preparation and LC-MS/MS analysis. By correcting for analytical variability, this method enables researchers to obtain high-quality, reproducible data, which is crucial for advancing our understanding of the role of bile acids in health and disease and for the development of novel therapeutic strategies.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Diagnostic and clinical relevance of targeted metabolomic analysis of serum bile acid profiles in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Detection of 15 Serum Bile Acid Metabolic Products by LC/MS/MS in the Diagnosis of Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bile acid analysis [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Taurodeoxycholic acid-d5 Quantification
Welcome to the technical support center for the quantitative analysis of Taurodeoxycholic acid-d5 (TDCA-d5). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to matrix effects in LC-MS/MS-based quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of TDCA-d5?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as TDCA-d5, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In the analysis of bile acids like TDCA, common sources of matrix effects include phospholipids and triglycerides.[2]
Q2: I am using TDCA-d5 as a stable isotope-labeled (SIL) internal standard. Shouldn't this compensate for matrix effects?
A2: While SIL internal standards like TDCA-d5 are the recommended approach to compensate for matrix effects, their effectiveness depends on the co-elution of the analyte and the internal standard.[3] If the analyte (endogenous TDCA) and TDCA-d5 do not have identical retention times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[3] This slight difference in retention time can be caused by the deuterium isotope effect.[4]
Q3: What are the primary strategies to minimize matrix effects in my TDCA-d5 assay?
A3: The main strategies can be categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is crucial. Common methods include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][5]
-
Chromatographic Separation: Optimizing the LC method to separate TDCA-d5 from co-eluting matrix components can significantly reduce matrix effects.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1][6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the concentration of TDCA-d5 remains above the lower limit of quantification (LLOQ).[6][7]
Q4: How can I qualitatively assess if matrix effects are present in my chromatogram?
A4: The post-column infusion technique is a powerful qualitative method to identify regions in the chromatogram where ion suppression or enhancement occur.[7][8] This involves infusing a constant flow of a TDCA standard solution into the LC eluent post-column while injecting a blank, extracted matrix sample. Any deviation from a stable baseline signal for the infused standard indicates the presence of matrix effects at that retention time.[7][8]
Q5: How can I quantitatively measure the extent of matrix effects?
A5: The post-extraction spike method is a common quantitative approach.[6] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of TDCA-d5 signal across different samples | Variable matrix effects between samples. | 1. Improve Sample Preparation: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) to remove more interfering components.[9] 2. Optimize Chromatography: Adjust the LC gradient to better separate TDCA-d5 from the regions of ion suppression identified by post-column infusion.[1] |
| Inconsistent internal standard (TDCA-d5) response | A matrix component is co-eluting with the internal standard but not the analyte. | 1. Modify Chromatography: Alter the mobile phase or use a different column to achieve co-elution of the analyte and internal standard.[2] 2. Evaluate Matrix: Analyze different lots of blank matrix to check for variability in the interfering component. |
| Low TDCA-d5 signal intensity (ion suppression) | Co-elution with phospholipids or other endogenous compounds. | 1. Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates.[10] 2. Chromatographic Separation: Use a longer LC gradient or a column with a different selectivity to resolve TDCA-d5 from the suppressive region. |
| High TDCA-d5 signal intensity (ion enhancement) | Co-eluting compounds are enhancing the ionization of TDCA-d5. This has been observed with other bile acids like taurocholic acid.[11] | 1. Improve Chromatographic Resolution: Modify the LC method to separate the enhancing compound from TDCA-d5. 2. Thorough Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove the enhancing component. |
| Analyte to internal standard ratio is not consistent across the calibration curve | The matrix effect is concentration-dependent. | 1. Dilute Samples: If sensitivity allows, dilute the samples to minimize the concentration-dependent effect.[6][7] 2. Matrix-Matched Calibrators: Prepare calibration standards in a surrogate matrix that is free of the analyte but mimics the sample matrix to compensate for consistent matrix effects.[1] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact the recovery of TDCA and the extent of matrix effects. Below are tables summarizing typical recovery and matrix effect data from studies on bile acids, which can guide the selection of an appropriate method.
Table 1: Analyte Recovery for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Taurodeoxycholic acid | Serum | 95.5 | [1] |
| Solid-Phase Extraction (C18) | Taurodeoxycholic acid | Serum | 89.1 - 100.2 | [8] |
| Protein Precipitation (Acetonitrile) | Multiple Bile Acids | Plasma | 92 - 110 | [1] |
| Solid-Phase Extraction (various) | Multiple Bile Acids | Plasma | >85 | [3] |
Table 2: Matrix Effect for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Multiple Bile Acids | Serum | <10% difference between matrix and neat solution | [1] |
| Phospholipid Removal Plates | 77 Analytes | Plasma | Median of 91% (0.5 ng/mL) and 107% (5 ng/mL) | [10] |
| Solid-Phase Microextraction (SPME) | >100 Veterinary Drugs | Beef Tissue | Significant matrix effects in only 2 compounds | [12] |
| QuEChERS | >100 Veterinary Drugs | Beef Tissue | Significant matrix effects in 30% of analytes | [12] |
| Solvent Extraction | >100 Veterinary Drugs | Beef Tissue | Significant matrix effects in 42% of analytes | [12] |
Note: Matrix Effect (%) is often reported as Matrix Factor (MF), where MF = (Peak response in presence of matrix) / (Peak response in absence of matrix). A value close to 100% (or an MF of 1.0) indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for TDCA-d5 Quantification in Plasma
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add the working solution of TDCA-d5 to all tubes (except blanks).
-
Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for TDCA-d5 Quantification in Plasma
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of plasma, add the TDCA-d5 internal standard and 100 µL of 4% phosphoric acid. Vortex to mix.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the TDCA and TDCA-d5 from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Prepare Infusion Solution: Prepare a solution of a representative bile acid (e.g., TDCA) in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
System Setup:
-
Deliver the LC mobile phase to the analytical column using the LC pump.
-
Using a syringe pump and a T-connector, continuously infuse the bile acid solution into the eluent stream between the analytical column and the mass spectrometer ion source. Set the infusion pump flow rate to be low relative to the LC flow rate (e.g., 10 µL/min for an LC flow of 400 µL/min).
-
-
Equilibration: Allow the system to equilibrate until a stable signal for the infused bile acid is observed in the mass spectrometer.
-
Injection of Blank Matrix: Inject a blank plasma sample that has been processed using your chosen sample preparation method (e.g., PPT or SPE).
-
Data Acquisition: Monitor the signal of the infused bile acid over the entire chromatographic run time.
-
Analysis: Examine the resulting chromatogram. A stable, flat baseline indicates no matrix effects. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Solid-Phase Microextraction to Solvent Extraction and QuEChERS for Quantitative Analysis of Veterinary Drug Residues in Chicken and Beef Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Deuterated Bile Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of deuterated bile acids.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated bile acids used as internal standards in LC-MS/MS analysis?
A1: Deuterated bile acids are considered the gold standard for internal standards in quantitative LC-MS/MS analysis for several reasons.[1][2] They are structurally and chemically almost identical to the endogenous analytes, meaning they exhibit similar chromatographic retention times and ionization efficiencies.[1] This similarity allows them to effectively compensate for variations during sample preparation, such as extraction losses, and for matrix effects (ion suppression or enhancement) during mass spectrometric detection.[1][3][4] Using stable isotope-labeled internal standards, like their deuterated counterparts, is crucial for achieving accurate and precise quantification.[2][4]
Q2: Which ionization mode is best for bile acid analysis?
A2: For the analysis of bile acids, negative ion electrospray ionization (ESI) is generally preferred as it provides better sensitivity compared to the positive ion mode.[5][6] In negative mode, unconjugated bile acids are often monitored as pseudo-MRM transitions (precursor ion to precursor ion) because their fragmentation can be limited, which maximizes sensitivity.[5][7]
Q3: What are common adducts observed during bile acid analysis?
A3: In positive ion mode, it is common to observe protonated molecules ([M+H]⁺). Additionally, solvent adducts such as [M+S+H]⁺, where 'S' is a solvent like methanol or acetonitrile, can form.[8] The relative abundance of these adducts can sometimes be used to help identify isomeric bile salts.[8] In negative ion mode, the deprotonated molecule ([M-H]⁻) is typically observed.
Q4: How can I separate isobaric and isomeric bile acids?
A4: The separation of isobaric (same mass) and isomeric (same chemical formula, different structure) bile acids is a critical challenge that cannot be resolved by mass spectrometry alone and requires effective chromatographic separation.[7] Utilizing a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column, typically a C18 reversed-phase column, is essential.[9] Optimization of the mobile phase gradient, often consisting of acetonitrile and water with additives like formic acid or ammonium acetate, is key to achieving baseline separation of these closely related compounds.[10][11]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Suboptimal mobile phase pH. The pKa of bile acids can influence their chromatographic behavior.
-
Solution: Adjust the pH of the mobile phase. Adding a small amount of formic acid or acetic acid can improve peak shape for acidic compounds like bile acids.
-
Possible Cause: Column degradation or contamination.
-
Solution: First, try flushing the column with a strong solvent mixture like isopropanol. If peak shape does not improve, consider replacing the column. Implementing a guard column can help extend the life of your analytical column.
Issue 2: Inconsistent or Low Internal Standard Response
-
Possible Cause: Co-elution with a matrix interference. Components of the biological matrix, such as phospholipids or triglycerides, can co-elute with the deuterated internal standard and cause ion suppression.[3]
-
Solution:
-
Optimize Chromatography: Adjust the gradient to better separate the internal standard from the interfering peak.[3]
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering lipids. Some methods have also found success using mobile phases with acetone to elute problematic lipids from the column.[10]
-
Check for H-D Exchange: Ensure that the experimental conditions (e.g., pH, temperature) do not facilitate the exchange of deuterium atoms on the internal standard with protons from the solvent, which would alter its mass.[1]
-
Issue 3: High Background Noise or Baseline Instability
-
Possible Cause: Contamination of the LC-MS system.
-
Solution: Flush the entire LC system, including the autosampler and column, with a series of solvents of increasing polarity (e.g., isopropanol, methanol, acetonitrile, water). Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
-
Possible Cause: Impure solvents or additives.
-
Solution: Use only high-purity, LC-MS grade solvents and fresh additives. Filter all mobile phases before use.
Issue 4: Difficulty Fragmenting Unconjugated Bile Acids
-
Possible Cause: Inherent chemical stability. Unconjugated bile acids often do not produce specific, high-intensity fragment ions under typical collision-induced dissociation (CID) conditions.[7]
-
Solution: Monitor the precursor ion for both Q1 and Q3 (a pseudo-MRM transition).[5][7] While this is not a true fragmentation event, it can provide the necessary specificity and sensitivity for quantification when combined with good chromatographic separation.
Experimental Protocols & Data
Sample Preparation Protocol for Human Plasma/Serum
This protocol is a common starting point for bile acid extraction.
-
Aliquoting: To 50 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[12]
-
Protein Precipitation: Add 140-200 µL of cold methanol (or acetonitrile containing the deuterated internal standards).[12]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[11]
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of a suitable solvent, typically 50:50 methanol:water or the initial mobile phase composition.[11]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an LC vial for analysis.
Diagram of a General Experimental Workflow
Caption: A typical workflow for preparing biological samples for LC-MS/MS bile acid analysis.
Quantitative Data: Example MRM Transitions for Select Bile Acids
The following table provides examples of Multiple Reaction Monitoring (MRM) transitions that can be used as a starting point for method development. Note that optimal collision energies will need to be determined empirically on your specific instrument.
| Analyte | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Cholic Acid (CA) | Cholic Acid-d4 (d4-CA) | 407.3 | 407.3 | Negative |
| Chenodeoxycholic Acid (CDCA) | Chenodeoxycholic Acid-d4 (d4-CDCA) | 391.3 | 391.3 | Negative |
| Deoxycholic Acid (DCA) | Deoxycholic Acid-d4 (d4-DCA) | 391.3 | 391.3 | Negative |
| Glycocholic Acid (GCA) | Glycocholic Acid-d4 (d4-GCA) | 464.3 | 74.0 | Negative |
| Glycodeoxycholic Acid (GDCA) | Glycodeoxycholic Acid-d4 (d4-GDCA) | 448.3 | 74.0 | Negative |
| Taurocholic Acid (TCA) | Taurocholic Acid-d4 (d4-TCA) | 514.3 | 80.0 | Negative |
| Taurodeoxycholic Acid (TDCA) | Taurodeoxycholic Acid-d4 (d4-TDCA) | 498.3 | 80.0 | Negative |
Data compiled from multiple sources.[7]
LC-MS/MS Source and Compound Parameter Optimization
Caption: Logical flow for developing and optimizing an LC-MS/MS method for bile acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile acid analysis [sciex.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion spray liquid chromatographic/mass spectrometric characterization of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor peak shape in Taurodeoxycholic acid analysis
Welcome to the technical support center for Taurodeoxycholic acid (TDCA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to poor peak shape in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed in TDCA analysis?
A1: The most common peak shape issues encountered during the analysis of Taurodeoxycholic acid include:
-
Peak Tailing: The latter half of the peak is wider than the front half. This is often caused by secondary interactions between TDCA and the stationary phase.[1][2]
-
Peak Fronting: The front half of the peak is broader than the latter half. This can be a sign of column overload.[3][4]
-
Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity. This can be caused by extra-column band broadening or a mobile phase that is too weak.[4][5]
-
Split Peaks: The peak appears as two or more merged peaks. This can be caused by a partially blocked column frit, a void in the column, or an injection solvent that is too strong.[3][6]
Q2: Why is the mobile phase pH so critical for good peak shape in TDCA analysis?
A2: Taurodeoxycholic acid is an ionizable compound. The pH of the mobile phase affects its degree of ionization, which in turn influences its interaction with the stationary phase.[1][7] Operating near the pKa of TDCA can lead to inconsistent interactions and result in tailing or broadened peaks.[1] It is generally recommended to adjust the mobile phase pH to be at least one unit away from the analyte's pKa to ensure a consistent ionization state.[6]
Q3: Can my choice of column affect the peak shape of TDCA?
A3: Absolutely. While C18 columns are widely used for bile acid separation, the specific chemistry of the stationary phase can significantly impact peak shape.[8] Some columns are specifically designed to minimize secondary interactions with basic compounds, which can cause peak tailing. For challenging separations of bile acids, including isobaric pairs, specialty columns like phenyl columns may provide better resolution and peak shape.[9]
Q4: What are "ghost peaks" and how can I avoid them in my TDCA analysis?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs. They can be caused by contamination in the mobile phase, carryover from previous injections, or bleed from the column or system components. To avoid ghost peaks, use high-purity solvents, freshly prepared mobile phases, and implement a thorough wash procedure between sample injections.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common problem in the analysis of compounds like TDCA, often due to interactions with active sites on the column.[1]
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a base-deactivated or end-capped column to minimize interactions with residual silanol groups.[5] Alternatively, consider using a column with a different stationary phase chemistry, such as a phenyl column.[9] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least one unit away from the pKa of TDCA to ensure a consistent ionization state.[6] |
| Insufficient Buffer Capacity | Increase the buffer concentration in the mobile phase. A concentration of 20 mM or higher is often recommended to maintain a stable pH.[6][7] |
| Column Contamination | Flush the column with a strong solvent. If tailing persists, the contamination may be irreversible, and the column may need to be replaced.[5] Using a guard column can help protect the analytical column from contaminants.[1] |
| Column Degradation | Over time and with exposure to harsh mobile phases, the stationary phase can degrade. If the column is old or has been used extensively, it may need to be replaced.[5] |
Issue 2: Peak Fronting
Peak fronting is often a sign of overloading the analytical column.[3]
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for troubleshooting peak fronting.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the amount of sample being injected onto the column. This can be achieved by diluting the sample or reducing the injection volume.[1][4] |
| Incompatible Injection Solvent | The sample should be dissolved in a solvent that is weaker than or has a similar strength to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[6] |
| Collapsed Column Bed | A sudden shock or pressure surge can cause the packed bed of the column to collapse, leading to poor peak shape. This is an irreversible problem, and the column will need to be replaced.[4] |
Issue 3: Broad or Split Peaks
Broad or split peaks can be caused by issues either within or outside of the column.
Troubleshooting Workflow for Broad or Split Peaks
Caption: A decision tree for troubleshooting broad or split peaks.
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume.[4][5] Ensure all fittings are properly tightened.[5] |
| Partially Blocked Column Frit | Debris from the sample or system can block the inlet frit of the column, distorting the peak shape.[3] Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.[3] Using an in-line filter can help prevent this.[1] |
| Column Void | A void can form at the inlet of the column over time. This can sometimes be confirmed by removing the column and inspecting the inlet. A column with a void will need to be replaced.[1] |
| Mobile Phase Too Weak | If the mobile phase is not strong enough to elute the analyte efficiently, the peaks will be broad.[4] Increase the proportion of the organic solvent in the mobile phase.[4] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for TDCA Analysis
This protocol outlines a systematic approach to optimizing the mobile phase to improve the peak shape of Taurodeoxycholic acid.
-
Initial Conditions:
-
pH Adjustment:
-
Prepare a series of mobile phase A solutions with different pH values (e.g., pH 3, 4, 5, 6) using appropriate buffers like ammonium acetate or ammonium formate. The retention of taurine-conjugated bile acids can be sensitive to the concentration of formic acid and ammonium in the mobile phase.[8][12]
-
Analyze the TDCA standard with each mobile phase composition and observe the effect on peak shape and retention time.
-
Select the pH that provides the most symmetrical peak.
-
-
Buffer Concentration:
-
Once an optimal pH is determined, prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 20 mM, 50 mM).
-
Analyze the TDCA standard with each buffer concentration and select the concentration that gives the best peak shape without excessive backpressure.
-
-
Organic Modifier:
-
While methanol is commonly used, acetonitrile can offer different selectivity.[13]
-
If peak shape is still not optimal, try substituting methanol with acetonitrile and re-optimize the gradient.
-
Protocol 2: Column Flushing to Address Contamination
This protocol describes a general procedure for flushing a C18 column to remove contaminants that may be causing poor peak shape.
-
Disconnect the column from the detector.
-
Flush with Isopropanol: Flush the column with 100% isopropanol for at least 30 minutes at a low flow rate.
-
Flush with Re-equilibration Solvents: Flush the column sequentially with the solvents of your mobile phase, from the strongest to the weakest. For a reversed-phase method, this would typically be:
-
100% Acetonitrile or Methanol
-
Mobile phase composition
-
-
Re-connect the column to the detector and equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject a standard to assess if the peak shape has improved.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. en.front-sci.com [en.front-sci.com]
addressing isotopic exchange issues with Taurodeoxycholic acid-d5
Welcome to the technical support center for Taurodeoxycholic acid-d5 (TDCA-d5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of TDCA-d5 in experimental settings, with a focus on mitigating isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a chemical process where deuterium atoms (D) on your TDCA-d5 internal standard are replaced by hydrogen atoms (H) from the surrounding environment, such as solvents or sample matrices. This is a critical issue in quantitative analysis, particularly in LC-MS/MS, as it can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate and unreliable measurements.[1][2]
Q2: Which deuterium labels on a molecule are most susceptible to exchange?
A: Deuterium atoms attached to heteroatoms like oxygen (-OD), nitrogen (-ND), and sulfur (-SD) are highly susceptible to exchange. Deuteriums on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain conditions. While the deuterium atoms in TDCA-d5 are on a carbon backbone, it is still crucial to control experimental conditions to prevent back-exchange.[1][3]
Q3: What are the primary factors that promote isotopic exchange?
A: The main factors that can induce isotopic exchange are:
-
pH: Both highly acidic (pH < 2.5) and basic (pH > 7) conditions can catalyze the exchange of deuterium atoms. The rate of exchange is often slowest around pH 2.5-3.[1][2]
-
Temperature: Higher temperatures increase the rate of isotopic exchange.[2]
-
Solvent Choice: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate deuterium exchange. Aprotic solvents like acetonitrile are preferred.[1]
Q4: How should I store my this compound to ensure its stability?
A: To maintain the isotopic purity of TDCA-d5, it is recommended to store it as a solid at 4°C or lower in a tightly sealed container under an inert atmosphere. If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent like acetonitrile and store it at low temperatures (-20°C or -80°C).[2]
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing Internal Standard (TDCA-d5) Signal
Symptoms:
-
The peak area of TDCA-d5 fluctuates between injections.
-
A gradual decrease in the TDCA-d5 signal is observed over an analytical run.
-
Poor reproducibility of quality control (QC) samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Isotopic Exchange in Autosampler | The conditions in your autosampler (e.g., elevated temperature, protic solvent in the sample matrix) may be promoting back-exchange. Solution: Maintain the autosampler at a low temperature (e.g., 4°C). If possible, reconstitute your samples in a solvent with a high percentage of aprotic solvent (e.g., acetonitrile). |
| Unstable pH of the Sample | The pH of your prepared samples may be drifting into a range that accelerates isotopic exchange. Solution: Ensure your sample diluent is buffered to a pH between 2.5 and 7, with an optimal range often being slightly acidic (pH 2.5-3) to minimize exchange.[1][2] |
| Solvent-Induced Exchange | Using protic solvents (e.g., water, methanol) in your sample preparation or mobile phase can lead to deuterium loss. Solution: Whenever possible, use aprotic solvents like acetonitrile for sample reconstitution. If your chromatography requires aqueous conditions, minimize the time the sample spends in the aqueous mobile phase before injection. |
Issue 2: Appearance of Unlabeled Taurodeoxycholic Acid Signal in Blank Samples
Symptoms:
-
A peak corresponding to the unlabeled Taurodeoxycholic acid is detected in a blank sample spiked only with TDCA-d5.
-
Higher than expected concentrations of the analyte in your samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Significant Back-Exchange | A portion of your TDCA-d5 has lost its deuterium labels and is being detected as the unlabeled analyte. Solution: Review and optimize your entire workflow to minimize isotopic exchange. This includes storage conditions, sample preparation, and LC-MS parameters. Refer to the stability data and experimental protocols below. |
| Impurity in the Standard | The TDCA-d5 standard itself may contain a small amount of the unlabeled compound. Solution: Always check the certificate of analysis for the isotopic purity of your standard. If the impurity level is high, consider sourcing a new standard. |
Quantitative Data on TDCA-d5 Stability
| Condition | Incubation Time (hours) | Temperature (°C) | pH | Solvent System | Hypothetical % Back-Exchange |
| Optimal | 24 | 4 | 3.0 | 90% Acetonitrile / 10% Water | < 1% |
| Sub-Optimal (Temp) | 24 | 25 (Room Temp) | 3.0 | 90% Acetonitrile / 10% Water | 2-5% |
| Sub-Optimal (pH) | 24 | 4 | 7.5 | 90% Acetonitrile / 10% Water | 3-7% |
| Sub-Optimal (Solvent) | 24 | 4 | 3.0 | 50% Methanol / 50% Water | 5-10% |
| Challenging | 24 | 25 (Room Temp) | 8.0 | 50% Methanol / 50% Water | > 15% |
Experimental Protocols
Protocol 1: Evaluating the Stability of TDCA-d5 Under Your Experimental Conditions
Objective: To determine if isotopic exchange of TDCA-d5 is occurring under your specific analytical conditions.
Methodology:
-
Prepare Test Samples:
-
T=0 Samples: Spike a known concentration of TDCA-d5 into your blank biological matrix (e.g., plasma) and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the same concentration of TDCA-d5 into the blank matrix and incubate it under conditions that mimic your typical sample handling and storage (e.g., 4 hours at room temperature, 24 hours at 4°C in the autosampler).
-
Incubated Solvent Samples: Spike TDCA-d5 into your final sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both TDCA-d5 and the unlabeled Taurodeoxycholic acid.
-
Data Analysis:
-
Compare the peak area of TDCA-d5 in the incubated samples to the T=0 samples. A significant decrease in the signal suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for any appearance or increase in the peak corresponding to the unlabeled analyte.
-
Protocol 2: General LC-MS/MS Method for Taurodeoxycholic Acid Analysis
Objective: To provide a starting point for the quantitative analysis of Taurodeoxycholic acid and TDCA-d5.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid (to achieve a low pH and minimize back-exchange).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C (A balance between chromatographic efficiency and minimizing on-column exchange).
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Taurodeoxycholic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted transition.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity.
Visualizations
Signaling Pathways
Bile acids like Taurodeoxycholic acid exert their biological effects primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). These pathways are crucial in regulating apoptosis and inflammation.
Caption: Bile acid signaling pathways of TDCA via FXR and TGR5.
Experimental Workflow
The following diagram outlines a typical workflow for analyzing TDCA-d5 while minimizing the risk of isotopic exchange.
References
improving recovery of Taurodeoxycholic acid-d5 from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Taurodeoxycholic acid-d5 (TDCA-d5) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The three most prevalent methods for extracting TDCA-d5 and other bile acids from biological matrices such as plasma, serum, and bile are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its advantages and is chosen based on the sample matrix, required purity, and downstream analytical technique.
Q2: Why is the recovery of my TDCA-d5 inconsistent across samples?
A2: Inconsistent recovery can stem from several factors, including variability in the sample matrix (e.g., lipid content), incomplete protein precipitation, suboptimal pH during extraction, or issues with the SPE sorbent or LLE solvent. It is also crucial to ensure accurate and consistent pipetting, especially when handling small volumes of internal standards and extraction solvents.
Q3: Can I use the same extraction method for plasma, serum, and bile?
A3: While the fundamental principles of the extraction methods apply across these matrices, optimization is often necessary. Bile, for instance, has a much higher concentration of bile acids and a different composition compared to plasma or serum, which may require different dilution factors or SPE sorbent capacities. Plasma and serum are more similar, but variations in fibrinogen content in plasma can sometimes affect protein precipitation efficiency.
Q4: How critical is pH control during the extraction of TDCA-d5?
A4: pH is a critical parameter. Taurodeoxycholic acid is an acidic molecule. Adjusting the pH of the sample can alter its ionization state, which in turn affects its solubility in different solvents and its retention on SPE sorbents. For reversed-phase SPE, acidifying the sample can improve retention of bile acids on the sorbent.
Q5: My downstream analysis is LC-MS/MS. Which extraction method generally provides the cleanest extract?
A5: Solid-Phase Extraction (SPE) is widely regarded as providing the cleanest extracts.[1] It is highly effective at removing interfering substances like phospholipids and salts, which can cause ion suppression or enhancement in the mass spectrometer, leading to more accurate and reproducible quantification.
Troubleshooting Guides
Low Recovery of this compound
| Issue | Possible Cause | Recommended Solution |
| Protein Precipitation (PPT) | Incomplete protein removal, leading to co-precipitation of the analyte. | - Ensure the correct ratio of organic solvent to sample (typically 3:1 or 4:1, acetonitrile to plasma/serum).- Vortex the sample vigorously after adding the solvent.- Perform precipitation at a low temperature (e.g., 4°C) to enhance protein crashing. |
| Analyte is too polar for the chosen precipitation solvent. | While acetonitrile is common, methanol can also be used. Test different organic solvents or mixtures to optimize recovery. | |
| Liquid-Liquid Extraction (LLE) | Incorrect solvent polarity. | The choice of organic solvent is critical. A solvent that is too non-polar may not efficiently extract a conjugated bile acid like TDCA. Consider solvents like ethyl acetate or methyl tert-butyl ether (MTBE). |
| Suboptimal pH of the aqueous phase. | Acidifying the sample can protonate the sulfonic acid group of taurine and the carboxylic acid group of the steroid nucleus, potentially improving partitioning into the organic phase. | |
| Insufficient mixing of phases. | Ensure thorough vortexing to maximize the surface area for extraction between the aqueous and organic phases. | |
| Solid-Phase Extraction (SPE) | Inappropriate sorbent selection. | For bile acids, a C18 (octadecylsilane) reversed-phase sorbent is most common.[1] Ensure the sorbent chemistry is appropriate for the analyte's polarity. |
| Poor retention on the column. | - Condition and equilibrate the SPE cartridge properly before loading the sample.- Ensure the sample is loaded at an appropriate pH to maximize retention (acidification for reversed-phase).- Do not let the sorbent bed dry out between steps. | |
| Incomplete elution. | - Use a sufficiently strong elution solvent. Methanol is commonly used.- Consider adding a modifier to the elution solvent (e.g., a small amount of ammonia for anion exchange mechanisms if present). |
High Variability in Recovery
| Issue | Possible Cause | Recommended Solution |
| General | Inconsistent sample handling and preparation. | - Ensure all samples are treated identically.- Use calibrated pipettes and vortex all samples for the same duration and at the same speed.- If using a 96-well plate format, be mindful of potential evaporation from wells at the edge of the plate. |
| Matrix Effects | Differences in lipid or protein content between samples. | - For highly variable matrices, SPE is recommended as it provides better cleanup than PPT or LLE.- Consider a more rigorous wash step in your SPE protocol to remove interfering substances. |
| SPE | Channeling or inconsistent flow through the sorbent bed. | - Ensure the sample and solvents are loaded onto the SPE cartridge at a slow, consistent flow rate.- Avoid introducing air bubbles into the sorbent bed. |
Data Presentation: Expected Recovery of Taurodeoxycholic acid
The recovery of Taurodeoxycholic acid can vary depending on the chosen method and the biological matrix. The following tables provide a summary of expected recovery ranges based on published data for bile acids. Note that the recovery of TDCA-d5 is expected to be very similar to that of endogenous TDCA.
Table 1: Protein Precipitation (PPT)
| Biological Matrix | Precipitating Solvent | Typical Recovery Range (%) |
| Plasma/Serum | Acetonitrile | >80[2][3] |
| Plasma/Serum | Methanol | >90 (for some analytes, but can be less efficient for protein removal than acetonitrile) |
Table 2: Liquid-Liquid Extraction (LLE)
| Biological Matrix | Extraction Solvent | Typical Recovery Range (%) |
| Serum | Ethyl Acetate | 56 - 82 (can be lower than SPE)[4] |
| Plasma | Dichloromethane:Methanol | Generally lower than SPE, variable depending on analyte[5] |
Table 3: Solid-Phase Extraction (SPE)
| Biological Matrix | Sorbent Type | Typical Recovery Range (%) |
| Bile | C18 | 89.1 - 100.2[1] |
| Plasma/Serum | C18 | >85[6] |
| Feces | C18 | 83.6 - 122.4[7][8] |
| Tissue Homogenates | C18 | >90[4][9] |
Experimental Protocols
Protein Precipitation (PPT) using Acetonitrile
-
Sample Preparation : Aliquot 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.
-
Internal Standard Addition : Add the this compound internal standard solution and vortex briefly.
-
Precipitation : Add 300-400 µL of ice-cold acetonitrile to the sample.
-
Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) using a C18 Cartridge
-
Sample Pre-treatment : Dilute the biological sample (e.g., 100 µL of serum) with a buffer, and adjust the pH to be acidic if necessary. Add the TDCA-d5 internal standard.
-
Cartridge Conditioning : Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing : Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution : Elute the retained this compound and other bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporation : Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Visualizations
Experimental Workflow for Sample Preparation
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved procedure for bile acid extraction and purification and tissue distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nssresearchjournal.com [nssresearchjournal.com]
- 7. ro.ecu.edu.au [ro.ecu.edu.au]
- 8. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved procedure for bile acid extraction and purification and tissue distribution in the rat | Semantic Scholar [semanticscholar.org]
minimizing ion suppression in Taurodeoxycholic acid-d5 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Taurodeoxycholic acid-d5 (TDCA-d5) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in TDCA-d5 analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as TDCA-d5, is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2] In biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[2] Given that TDCA-d5 is often used as an internal standard for the quantification of endogenous Taurodeoxycholic acid, ensuring its accurate measurement is critical for reliable results.
Q2: What are the primary causes of ion suppression when analyzing TDCA-d5 in biological samples?
A2: The primary causes of ion suppression in the analysis of TDCA-d5 from biological samples include:
-
Co-eluting Matrix Components: Endogenous substances from the sample matrix, particularly phospholipids, can co-elute with TDCA-d5 and compete for ionization in the mass spectrometer's source.[3]
-
Mobile Phase Additives: High concentrations of non-volatile salts or other additives in the mobile phase can interfere with the electrospray ionization (ESI) process.[4] The acidity and ammonium levels in the mobile phase can also impact the ionization of bile acids.[4][5]
-
Sample Preparation: Inadequate removal of matrix components during sample preparation is a major contributor to ion suppression. The choice of sample preparation technique is therefore crucial.[6]
Q3: Why is a deuterated internal standard like TDCA-d5 used, and can it still be affected by ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like TDCA-d5 is considered the gold standard for quantitative LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the endogenous analyte (TDCA), causing it to co-elute and theoretically experience the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the SIL-IS, variability caused by ion suppression can be compensated for, leading to more accurate quantification.[2] However, if the analyte and the SIL-IS do not experience identical matrix effects, for example due to slight chromatographic separation (isotopic effect), the accuracy of the quantification can still be compromised.
Q4: What are the general strategies to minimize ion suppression for TDCA-d5?
A4: General strategies to minimize ion suppression include:
-
Effective Sample Preparation: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components compared to simpler methods like Protein Precipitation (PPT).[6][7]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate TDCA-d5 from the regions where most matrix components elute.[1] This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening their impact on the ionization of TDCA-d5.
Troubleshooting Guides
Identifying and Mitigating Ion Suppression
If you are experiencing low signal intensity, poor reproducibility, or inaccurate quantification for TDCA-d5, ion suppression may be the underlying cause. The following guide provides a systematic approach to troubleshooting this issue.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for identifying, addressing, and resolving ion suppression issues.
Quantitative Comparison of Sample Preparation Techniques
The choice of sample preparation method significantly impacts the extent of ion suppression. Below is a summary of typical recovery and matrix effect values for different techniques used in bile acid analysis. Lower matrix effect values indicate less ion suppression.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105% | 15 - 40% | Advantages: Fast, simple, and inexpensive. Disadvantages: Less effective at removing phospholipids, leading to higher ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 70 - 95% | 10 - 25% | Advantages: Cleaner extracts than PPT. Disadvantages: Can be more time-consuming and may have lower recovery for more polar analytes. |
| Solid-Phase Extraction (SPE) with a Polymeric Sorbent | > 85% | < 15% | Advantages: Provides the cleanest extracts, significantly reducing phospholipids and other interferences.[8] Disadvantages: More expensive and requires method development. |
Note: Values are representative and can vary depending on the specific protocol, matrix, and LC-MS/MS system.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is recommended for achieving the lowest levels of ion suppression.
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add 25 µL of an internal standard working solution (containing TDCA-d5).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol, followed by 1 mL of water.
-
-
Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Parameters for TDCA-d5 Analysis
These are typical starting parameters and should be optimized for your specific instrument.
-
LC System: UPLC/HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v).[10]
-
Gradient:
-
Start at a low percentage of mobile phase B.
-
Ramp up to a high percentage of B to elute TDCA and other bile acids.
-
Include a high organic wash step to clean the column.
-
Return to initial conditions for re-equilibration.
-
-
Flow Rate: 0.4 - 0.6 mL/min.[9]
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 - 50°C.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[9]
-
MRM Transition (example for TUDCA-d5, similar to TDCA-d5): m/z 503.2 → m/z 79.9.[9] This should be optimized for your specific instrument and for TDCA-d5.
Visualizing the Mechanism of Ion Suppression
Understanding how ion suppression occurs in the ESI source can aid in developing strategies to mitigate it.
Diagram: Mechanism of Ion Suppression in ESI
Caption: Competition for ionization within an ESI droplet leads to ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionization of unconjugated, glycine- and taurine-conjugated bile acids by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nssresearchjournal.com [nssresearchjournal.com]
- 9. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
challenges in quantifying low levels of Taurodeoxycholic acid
Welcome to the Technical Support Center for Bile Acid Analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of Taurodeoxycholic acid (TDCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary (TDCA)?
A1: The quantification of low levels of TDCA in biological matrices is challenging due to several factors:
-
Low Endogenous Concentrations: TDCA is often present at very low (nanomolar) concentrations in biological samples like plasma and serum.[1][2]
-
Matrix Effects: Biological samples contain numerous endogenous substances, such as phospholipids and triglycerides, which can interfere with the ionization of TDCA in the mass spectrometer.[3] This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[3]
-
Isomeric Compounds: TDCA has several isomers, such as taurochenodeoxycholic acid (TCDCA) and tauroursodeoxycholic acid (TUDCA). These isomers can be difficult to separate chromatographically, which is essential for accurate quantification.[3][4]
-
Sample Preparation: The extraction of TDCA from complex biological matrices requires robust and efficient sample preparation methods to remove interfering substances and concentrate the analyte.[1][5]
-
Analyte Characteristics: The structural similarities and varying polarity of bile acids can make their simultaneous analysis challenging.[3]
Q2: Which analytical technique is most suitable for quantifying low levels of TDCA?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable technique for the quantification of low levels of TDCA.[1][6] This method offers high sensitivity, specificity, and the ability to handle complex biological matrices.[2][7] High-performance liquid chromatography (HPLC) with UV or fluorescence detectors can also be used, but may require pre-column derivatization to enhance sensitivity for low-concentration samples.[1][8]
Q3: How can matrix effects be minimized during TDCA quantification?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[5]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between TDCA and co-eluting matrix components is essential.[3]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte can help compensate for matrix effects.
-
Mass Spectrometry Parameters: Fine-tuning the ion source parameters and using techniques like selective reaction monitoring (SRM) can improve specificity.[7]
Troubleshooting Guides
Guide 1: Low Sensitivity or Poor Signal Intensity for TDCA
This guide addresses common issues related to low signal intensity during the LC-MS/MS analysis of TDCA.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. TDCA is typically analyzed in negative ion mode.[2][7] |
| Inefficient Sample Extraction | Evaluate the recovery of your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like SPE or LLE for cleaner extracts.[5] |
| Matrix-Induced Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to resolve TDCA from suppressive compounds.[3] |
| Instrument Contamination | Clean the ion source, transfer capillary, and other components of the mass spectrometer interface.[9] |
| Incorrect Mobile Phase Composition | Ensure the mobile phase pH and organic solvent composition are optimized for TDCA ionization and retention. Mobile phases with low concentrations of formic acid or ammonium acetate are often used.[10] |
Guide 2: Poor Peak Shape and Chromatographic Resolution
This guide provides solutions for issues related to peak shape and the separation of TDCA from its isomers.
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Column | Use a high-resolution column, such as a C18 reversed-phase column with a small particle size (e.g., 1.9 µm), to improve separation.[7] |
| Suboptimal Gradient Elution | Optimize the gradient profile (slope and duration) to enhance the resolution between TDCA and its isomers like TCDCA and TUDCA.[3] |
| Incorrect Mobile Phase | Experiment with different mobile phase compositions. For instance, methanol-based mobile phases may offer better separation for certain bile acid isomers compared to acetonitrile.[11] |
| Column Overloading | Reduce the injection volume or the concentration of the sample being injected onto the column. |
| Column Temperature | Adjust the column temperature to improve peak shape and selectivity. A higher temperature (e.g., 50°C) can sometimes improve peak symmetry.[7] |
Quantitative Data Summary
The following table summarizes typical parameters from validated LC-MS/MS methods for the quantification of TDCA and other bile acids.
| Parameter | Value | Source |
| Linearity Range (TDCA) | 9 - 3000 ng/mL | [12] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 nM | [7] |
| Limit of Detection (LOD) | 5 ng/mL | [13] |
| Recovery | >85% | [12] |
| Precision (%CV) | < 10% | [7] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a simple and rapid method for preparing serum or plasma samples.
-
Aliquoting: Add 100 µL of serum or plasma to a microcentrifuge tube.[7]
-
Internal Standard Spiking: Add the internal standard solution to the sample.
-
Precipitation: Add 200 µL of cold acetonitrile to the tube.[7]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[7]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to protein precipitation.
-
Sample Dilution: Dilute the biological sample (e.g., plasma) and mix with an internal standard solution.[5]
-
Column Conditioning: Precondition a C18 SPE column with methanol followed by water.[5]
-
Sample Loading: Load the diluted sample onto the SPE column.
-
Washing: Wash the column sequentially with water and then a low-concentration organic solvent (e.g., methanol) to remove polar impurities.[5]
-
Elution: Elute the bile acids from the column using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[14]
Visualizations
Caption: Experimental workflow for TDCA quantification.
Caption: Troubleshooting logic for low TDCA signal.
References
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. sciex.com [sciex.com]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ijnrd.org [ijnrd.org]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. en.front-sci.com [en.front-sci.com]
- 12. nssresearchjournal.com [nssresearchjournal.com]
- 13. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 14. mdpi.com [mdpi.com]
method refinement for separating bile acid isomers from Taurodeoxycholic acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the separation of bile acid isomers, particularly when using Taurodeoxycholic acid-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of bile acid isomers so challenging?
A1: The quantification of bile acids in biological matrices can be difficult due to several factors. These include their structural similarities, varying polarity, the presence of numerous isomers, and potential matrix effects from substances like phospholipids.[1][2] Many bile acids are structural isomers, differing only in the position or stereochemistry of hydroxyl groups, which makes chromatographic separation technically demanding.[3]
Q2: What is the purpose of using this compound in our analysis?
A2: this compound is a deuterated isotopic labeled internal standard.[4][5] Internal standards are crucial in mass spectrometry-based quantitative analysis to correct for variability during sample preparation and to account for matrix effects, which can suppress or enhance the ion signal.[3][6] Using a stable isotope-labeled version of an analyte is considered the best practice for achieving accurate quantification.[7]
Q3: We are observing co-elution of an unknown peak with our this compound internal standard. What could be the cause and how can we resolve it?
A3: This is a common issue known as matrix interference.[1][8] An endogenous compound in the sample matrix may have similar chromatographic properties to your internal standard, leading to co-elution and inaccurate quantification. To resolve this, method refinement is necessary. Consider exploring different HPLC column chemistries or modifying your chromatographic gradient.[1][2]
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution of Bile Acid Isomers
Symptom: Co-elution or poor separation between critical isomer pairs (e.g., Taurochenodeoxycholic acid (TCDCA) and Taurodeoxycholic acid (TDCA)).
Possible Causes:
-
Inadequate column chemistry for the specific isomers.
-
Suboptimal mobile phase composition or gradient program.
-
Insufficient column length or particle size.
Solutions:
-
Column Selection: Standard C18 columns can resolve many bile acids, but for challenging isomer separations, alternative stationary phases may be required.[1] The ARC-18 stationary phase has shown selectivity for all three major sets of bile acid isomers.[1] Other chemistries to explore include Biphenyl and FluoroPhenyl phases.[2]
-
Mobile Phase Optimization:
-
Adjust the organic solvent ratio (e.g., methanol:acetonitrile). Using acetone as an eluotropic solvent has been shown to effectively remove interfering lipids.[9]
-
Modify the pH and concentration of additives like ammonium acetate and formic acid in the mobile phase. The acidity and ammonium levels can impact the retention of taurine-conjugated bile acids.[10]
-
-
Gradient Adjustment: Employ a shallower gradient to increase the separation window for closely eluting isomers.[1]
-
Advanced Separation Techniques: For highly complex mixtures, consider advanced techniques like two-dimensional liquid chromatography or ion mobility spectrometry (IMS) which separates ions based on their size and shape in addition to their mass-to-charge ratio.[11][12][13]
Issue 2: Inaccurate Quantification due to Matrix Effects
Symptom: High variability in the response of the this compound internal standard across different samples.
Possible Causes:
-
Co-eluting matrix components suppressing or enhancing the ionization of the internal standard.[3][8]
-
Incomplete removal of phospholipids or other interfering substances during sample preparation.
Solutions:
-
Chromatographic Resolution: The primary solution is to chromatographically separate the interference from the internal standard. This can be achieved by testing different column chemistries as described in Issue 1 . The ARC-18 stationary phase, for instance, has been successful in resolving matrix interference from D4-UDCA.[1]
-
Sample Preparation:
-
Incorporate a phospholipid removal step. High-throughput 96-well phospholipid-depletion solid-phase extraction (SPE) is an effective method.[14]
-
Optimize the protein precipitation step. While methanol is common, other organic solvents or mixtures might be more effective at removing interfering proteins.[9][15]
-
-
Mass Spectrometry:
-
Ensure you are using multiple reaction monitoring (MRM) for quantification, which provides high specificity.[16]
-
For advanced troubleshooting, techniques like differential mobility spectrometry (DMS), also known as SelexION, can separate isomers and isobars based on their dipole moments, adding another layer of selectivity.[11][13]
-
Issue 3: Low Sensitivity or Poor Peak Shape
Symptom: Low signal-to-noise ratio for bile acids, especially at low concentrations, or broad, tailing peaks.
Possible Causes:
-
Suboptimal ionization conditions in the mass spectrometer.
-
Non-specific binding of analytes to the column or LC system components.
-
Degradation of the analytical column.
Solutions:
-
MS Source Optimization: Systematically optimize electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for the specific bile acids being analyzed.[3] Bile acids are typically analyzed in negative ion mode.[10]
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium acetate) can significantly impact ionization efficiency.[10][17]
-
Inert Column Hardware: To mitigate non-specific binding, which can cause poor peak shape, consider using columns with inert-coated hardware.[2]
-
Column Maintenance: Implement a column washing step at the end of each run to remove strongly retained matrix components. A high-flow wash with a strong solvent like isopropanol can help maintain column performance.[2][9]
Quantitative Data Summary
The following tables provide typical parameters for LC-MS/MS analysis of bile acids. Note that these values are illustrative and require optimization for your specific instrumentation and application.
Table 1: Example MRM Transitions for Selected Bile Acids and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Taurodeoxycholic acid (TDCA) | 498.3 | 124.1 | Negative |
| Taurochenodeoxycholic acid (TCDCA) | 498.3 | 124.1 | Negative |
| Tauroursodeoxycholic acid (TUDCA) | 498.3 | 124.1 | Negative |
| This compound (IS) | 503.3 | 124.1 | Negative |
| Glycocholic acid (GCA) | 464.3 | 74.1 | Negative |
| Cholic acid (CA) | 407.3 | 407.3 | Negative |
| Deoxycholic acid (DCA) | 391.3 | 391.3 | Negative |
Note: For some unconjugated bile acids, quantification may be performed by monitoring the precursor ion as the product ion due to limited fragmentation.[16]
Table 2: Comparison of HPLC Column Chemistries for Isomer Separation
| Stationary Phase | Isomer Separation Performance | Matrix Interference Resolution | Reference |
| C18 | Good general-purpose separation, may not resolve all critical pairs. | Can be susceptible to co-elution. | [1][2] |
| ARC-18 | Showed selectivity for all three major isomer sets. | Demonstrated ability to resolve interference from deuterated standards. | [1] |
| Biphenyl | Some selectivity for glycine/taurine isomers, limited for unconjugated. | Interference mostly resolved. | [1] |
| FluoroPhenyl | Did not show significant selectivity for isomer sets. | Able to resolve interference from deuterated standards. | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general method for the extraction of bile acids from serum or plasma.
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).[15]
-
Add 150 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.[15]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C.[17]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Optimized LC-MS/MS Method for Bile Acid Isomer Separation
This method is based on a refined approach to resolve critical isomers and matrix interferences.
-
LC System: UPLC or HPLC system capable of high pressure gradients.
-
Column: Raptor ARC-18, 100 x 2.1 mm, 2.7 µm.[2]
-
Mobile Phase A: 5 mM ammonium acetate in water.[2]
-
Mobile Phase B: 50:50 Methanol:Acetonitrile (v/v).[2]
-
Column Temperature: 50-60 °C.[2]
-
Injection Volume: 3-5 µL.[2]
-
Gradient Program:
-
A shallow gradient is crucial. For example, start at 30% B, ramp to 60% B over 8 minutes.
-
Include a high-organic wash step at the end of the gradient (e.g., ramp to 95% B and hold) to elute lipids.[2]
-
Ensure adequate re-equilibration time at initial conditions before the next injection.
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Troubleshooting workflow for bile acid analysis.
Caption: Key challenges and solutions in bile acid analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Bile acid analysis [sciex.com]
- 4. Bile Acids Standard Mixture suitable for mass spectrometry (MS) [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciex.com [sciex.com]
- 14. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 15. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
stability of Taurodeoxycholic acid-d5 in different storage conditions
Welcome to the technical support center for Taurodeoxycholic acid-d5 (TDCA-d5). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and proper handling of TDCA-d5 in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for at least four years.
2. How should I store solutions of this compound?
It is not recommended to store aqueous solutions of Taurodeoxycholic acid for more than one day. For optimal stability, it is best to prepare solutions fresh before use. If you need to store a stock solution, consider preparing it in an organic solvent like ethanol, DMSO, or dimethylformamide and storing it at -20°C in a tightly sealed container. However, the stability of TDCA-d5 in organic solvents over extended periods should be validated for your specific experimental needs. A mixture of deuterated bile acids in solution, when sealed under argon, has been shown to be stable for at least five years.
3. How does temperature affect the stability of this compound?
Based on studies of similar bile acids, this compound is expected to be relatively stable across a range of temperatures for short periods. For instance, a study on porcine bile demonstrated that bile salts were stable for 17 days at -15°C, 4°C, and 37°C[1]. However, for long-term storage, freezing at -20°C is recommended to minimize any potential degradation. Higher temperatures, such as 50°C, have been shown to increase the rate of degradation for some forms of related bile acids.
4. What is the impact of pH on the stability of this compound?
Taurodeoxycholic acid is a taurine-conjugated bile acid. The taurine conjugation significantly lowers the pKa of the molecule to approximately 2.[2] This means that TDCA-d5 will remain ionized and soluble over a wide pH range, including acidic conditions. In contrast, glycine-conjugated and unconjugated bile acids are less soluble and may precipitate in acidic to neutral pH environments.[2][3] While the amide bond linking the deoxycholic acid and taurine moieties can be hydrolyzed under strong acidic or basic conditions, it is generally stable at physiological pH.[4]
5. Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Sample degradation due to improper storage. | - Ensure solid TDCA-d5 is stored at -20°C. - Prepare aqueous solutions fresh daily. - If using stock solutions in organic solvents, perform a stability check by comparing freshly prepared standards to your stored stock. |
| Contamination of the sample. | - Use high-purity solvents and reagents. - Handle samples in a clean environment to avoid microbial contamination, which can lead to enzymatic degradation.[6][7] | |
| Precipitation observed in the sample solution. | The pH of the solution is outside the optimal range for solubility. | - Although TDCA is soluble in a wide pH range, ensure the pH of your buffer system is appropriate for your experiment and does not cause other components to precipitate. |
| The concentration of TDCA-d5 exceeds its solubility in the chosen solvent. | - Consult solubility data for TDCA in your specific solvent. You may need to dilute your sample or choose a different solvent system. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., LC-MS). | Degradation of TDCA-d5. | - Consider potential degradation pathways such as hydrolysis of the amide bond or oxidation of the hydroxyl groups on the steroid nucleus.[4][8] - Protect samples from extreme pH, high temperatures, and light. - Analyze a freshly prepared standard to confirm the identity of the main peak and to help identify any degradation products. |
| Interference from matrix components. | - Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances from the sample matrix. |
Summary of Stability Data
| Storage Condition | Form | Recommended Temperature | Reported Stability |
| Long-term | Solid | -20°C | ≥ 4 years |
| Short-term | Aqueous Solution | 2-8°C | ≤ 1 day |
| Long-term | Deuterated Bile Acid Mix (in solution) | Not specified | ≥ 5 years (sealed under argon) |
| Short-term (17 days) | Bile Salts in Porcine Bile | -15°C, 4°C, 37°C | Stable[1] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general approach for assessing the stability of TDCA-d5 in a specific solvent or buffer system.
1. Materials:
- This compound
- High-purity solvent (e.g., methanol, acetonitrile, water) or desired buffer
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC or UPLC system with a C18 column
- Mass spectrometer (e.g., triple quadrupole)
2. Preparation of Stock and Working Solutions:
- Accurately weigh a known amount of TDCA-d5 and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
- From the stock solution, prepare replicate working solutions at a concentration relevant to your experimental use.
3. Stability Study Design (Forced Degradation):
- Temperature Stress: Store replicate solutions at various temperatures (e.g., 4°C, 25°C, 40°C) and a control at -20°C.
- pH Stress: Adjust the pH of replicate solutions to acidic (e.g., pH 1-3), neutral (pH 7), and basic (e.g., pH 9-11) conditions.
- Oxidative Stress: Treat replicate solutions with a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).
- Photostability: Expose replicate solutions to a controlled light source as per ICH Q1B guidelines, while keeping control samples in the dark.
4. Time Points:
- Analyze the solutions at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).
5. Analytical Method:
- Use a validated stability-indicating LC-MS/MS method.
- Mobile Phase Example: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Column Example: A C18 reversed-phase column.
- Detection: Monitor the parent and potential degradation product ions using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.
6. Data Analysis:
- Quantify the peak area of TDCA-d5 at each time point.
- Calculate the percentage of TDCA-d5 remaining relative to the initial time point (T=0).
- Monitor for the appearance and increase of any new peaks, which may indicate degradation products.
Visualizations
References
- 1. Effect of temperature on stability of eight components of porcine gallbladder bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bile Salt Hydrolase Activity and Resistance to Toxicity of Conjugated Bile Salts Are Unrelated Properties in Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
resolving chromatographic co-elution with Taurodeoxycholic acid-d5
Welcome to the technical support center for resolving chromatographic co-elution issues involving Taurodeoxycholic acid-d5 (TDCA-d5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during LC-MS/MS analysis of bile acids.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in our analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the endogenous analyte, Taurodeoxycholic acid (TDCA), but its deuterium atoms make it heavier. In LC-MS/MS analysis, it is used to accurately quantify endogenous TDCA. The SIL internal standard is added at a known concentration to samples at the beginning of the sample preparation process. It accounts for variability in sample extraction, handling, and crucially, for matrix effects during mass spectrometry analysis.[1][2]
Q2: I observe a slight shift in retention time between the analyte (TDCA) and the internal standard (TDCA-d5). Is this normal?
A2: Yes, this is a known phenomenon referred to as the "isotope effect".[3] Deuterium-labeled compounds can sometimes elute slightly earlier than their non-labeled counterparts in reversed-phase chromatography. While a small, consistent shift may be acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.
Q3: My TDCA-d5 internal standard signal is inconsistent across different samples. What could be the cause?
A3: Inconsistent internal standard signal is often a sign of co-elution with an interfering substance from the sample matrix.[4] This interference can suppress or enhance the ionization of TDCA-d5 in the mass spectrometer's ion source. The composition of the matrix can vary between samples, leading to variable effects on the internal standard's signal. Another potential cause is the presence of endogenous bile acids in the matrix that were not fully accounted for.
Q4: Can I use a different deuterated bile acid as an internal standard for TDCA?
A4: It is highly recommended to use the corresponding SIL internal standard for each analyte for the most accurate quantification. However, if TDCA-d5 is unavailable, a structurally similar deuterated bile acid could be used, but this requires thorough validation. It is crucial to demonstrate that the surrogate internal standard behaves identically to the analyte in terms of extraction recovery and ionization response to matrix effects. Using a non-isomeric internal standard increases the risk of inaccurate results.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Co-elution with Matrix Interference
Symptom: The peak for this compound is broad, shows tailing, or has a shoulder, suggesting co-elution with another compound. This can lead to inaccurate integration and quantification.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient can improve the resolution between TDCA-d5 and the interfering peak.[5] Experiment with different starting and ending percentages of your organic solvent (e.g., acetonitrile or methanol) and extend the gradient time.
-
Adjust Mobile Phase Composition:
-
Solvent Type: If using acetonitrile, try substituting it with methanol or a combination of both. Different organic solvents can alter selectivity.
-
Additives: The pH and ionic strength of the mobile phase can significantly impact the retention and peak shape of bile acids.[6][7] Adjusting the concentration of additives like formic acid or ammonium formate can improve separation.
-
-
Change the Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle technology to alter the selectivity of the separation.[5][7]
-
Sample Preparation: Enhance your sample clean-up procedure. If using protein precipitation, consider adding a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove more matrix components before injection.[8]
Issue 2: Analyte (TDCA) and Internal Standard (TDCA-d5) Do Not Co-elute Perfectly
Symptom: A consistent separation is observed between the peaks for TDCA and TDCA-d5, which can lead to inaccurate quantification due to differential matrix effects.
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Temperature: Adjusting the column temperature can slightly alter the retention times and may help to merge the two peaks.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but in this case, a slightly higher flow rate might reduce the separation between the analyte and internal standard.
-
-
Use a Lower Resolution Column: In some cases, a column with a lower theoretical plate count can be advantageous to intentionally broaden the peaks slightly, forcing the co-elution of the analyte and its deuterated internal standard. This ensures they are subjected to the same matrix effects.
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to visualize regions of ion suppression or enhancement in your chromatogram. This will help determine if the separation between your analyte and internal standard is occurring in a region of significant matrix effects.[5]
Data Presentation
The following table illustrates the impact of method optimization on resolving co-elution of TDCA-d5 with a matrix interference. The goal is to separate the interference while ensuring the analyte (TDCA) and internal standard (TDCA-d5) co-elute.
| Condition | Analyte (TDCA) Retention Time (min) | Internal Standard (TDCA-d5) Retention Time (min) | Interference Retention Time (min) | Analyte/IS Ratio RSD (%) (n=6) |
| Initial Method (Fast Gradient) | 4.21 | 4.19 | 4.20 | 18.5 |
| Optimized Method (Shallow Gradient & Modified Mobile Phase) | 5.88 | 5.87 | 5.99 | 3.2 |
In the initial method, the analyte, internal standard, and interference all co-eluted, leading to high variability in the analyte/internal standard ratio. The optimized method successfully separated the interference from the perfectly co-eluting analyte and internal standard, resulting in a significant improvement in precision.
Experimental Protocols
Representative LC-MS/MS Method for Bile Acid Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma, add 10 µL of the internal standard working solution (containing TDCA-d5).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid and 2mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[9]
-
Gradient: A shallow gradient is recommended for resolving isomers. For example:
-
0-1 min: 30% B
-
1-10 min: 30-60% B
-
10-12 min: 60-95% B
-
12-14 min: 95% B
-
14-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These should be optimized for your specific instrument. Example transitions could be:
-
TDCA: Q1/Q3 (e.g., 498.3 -> 80.0)
-
TDCA-d5: Q1/Q3 (e.g., 503.3 -> 80.0)
-
-
-
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
References
- 1. Bile acid analysis [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metaboprofile.com [metaboprofile.com]
- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Taurodeoxycholic acid-d5 as an Internal Standard in Clinical Assays: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taurodeoxycholic acid-d5 (TDCA-d5) as an internal standard in clinical assays, particularly for the quantification of bile acids using liquid chromatography-mass spectrometry (LC-MS). We will delve into the performance of deuterated standards against other alternatives, supported by experimental data and detailed methodologies, to assist in the validation and implementation of robust bioanalytical methods.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is a cornerstone of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2][3] A suitable internal standard is crucial for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[4]
Performance Comparison: The Advantage of Deuterated Internal Standards
The primary benefit of a deuterated internal standard like TDCA-d5 is its chemical and physical similarity to the endogenous analyte, Taurodeoxycholic acid (TDCA).[1] This near-identical behavior ensures that the internal standard experiences the same variations as the analyte during extraction, chromatography, and ionization in the mass spectrometer.[1] This co-elution and similar ionization response allow for effective normalization and correction for matrix effects, which are a common source of inaccuracy in clinical assays.[4]
While structural analogs can be used as internal standards, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification. Studies have shown that even minor differences in chemical structure can result in different responses to matrix effects.[5] Although some studies suggest that a specific deuterated analogue might not always significantly alter the measured bile acid concentrations compared to a non-analogous SIL-IS, the use of a matching SIL-IS is generally expected to provide the highest data quality in terms of precision and accuracy.[6]
Table 1: Comparison of Internal Standard Types for Bile Acid Analysis
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Internal Standard | This compound | - Co-elutes with the analyte, providing the best correction for matrix effects and variability.[4]- Chemically and physically almost identical to the analyte.[1]- Considered the "gold standard" by regulatory agencies.[1] | - Can be more expensive to synthesize.- Potential for isotopic interference if not carefully monitored. |
| Other Deuterated Bile Acids | Cholic acid-d4, Deoxycholic acid-d4 | - Still provides good correction for matrix effects due to similar chemical class. | - May not co-elute perfectly with the target analyte, potentially leading to less accurate correction in the presence of strong, localized matrix effects. |
| Structural Analogs | Nor-deoxycholic acid | - More readily available and potentially less expensive than deuterated standards. | - Different chemical and physical properties can lead to different extraction recovery and ionization efficiency.[4]- May not adequately compensate for matrix effects.[5] |
Key Validation Parameters and Experimental Protocols
A thorough validation is essential to demonstrate that a bioanalytical method is fit for its intended purpose. The following tables outline the key validation parameters and provide detailed experimental protocols for assessing the performance of an internal standard like TDCA-d5.
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Description | General Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.99[7] |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[8] |
| Matrix Effect | The alteration of analyte response due to the presence of interfering components in the sample matrix. | The CV of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should be ≤ 15%.[2] |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Should be consistent, precise, and reproducible.[1] |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration.[8] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Objective: To prepare accurate and stable solutions of the analyte and internal standard.
-
Protocol:
-
Prepare individual stock solutions of Taurodeoxycholic acid and this compound in a suitable organic solvent (e.g., methanol).[9]
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of this compound at a constant concentration to be added to all samples (calibrators, QCs, and study samples).[3]
-
Verify the stability of stock and working solutions under the intended storage conditions.
-
Evaluation of Matrix Effects
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
-
Protocol:
-
Obtain blank matrix (e.g., human serum) from at least six different sources.[3]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and TDCA-d5 spiked into the mobile phase or an appropriate solvent.[2]
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and TDCA-d5 at the same concentrations as Set A.[2]
-
Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and TDCA-d5, then subjected to the full extraction procedure.[2]
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[4]
-
Calculate the internal standard-normalized matrix factor by dividing the MF of the analyte by the MF of TDCA-d5 for each matrix source.[4]
-
The coefficient of variation (CV) of the IS-normalized MF should be ≤ 15%.[2]
-
Assessment of Accuracy and Precision
-
Objective: To determine the accuracy and precision of the method across the analytical range.
-
Protocol:
-
Prepare calibration standards and QC samples at multiple concentration levels (e.g., LLOQ, low, medium, and high).
-
Analyze multiple replicates of the QC samples in at least three separate analytical runs.[8]
-
Calculate the concentration of the analyte in the QC samples using the calibration curve.
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal concentration (±20% for LLOQ).[8]
-
Precision: The CV of the calculated concentrations should be ≤ 15% (≤ 20% for LLOQ).[8]
-
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The validation of this compound as an internal standard is a critical step in the development of reliable and accurate clinical assays for bile acid quantification. As a deuterated internal standard, TDCA-d5 offers significant advantages over other alternatives by closely mimicking the behavior of the endogenous analyte, thereby providing superior correction for matrix effects and other sources of analytical variability. Adherence to rigorous validation protocols, as outlined in this guide and in accordance with regulatory guidelines, will ensure the generation of high-quality data essential for research, clinical diagnostics, and drug development. The investment in a well-validated, deuterated internal standard like this compound is a key factor in achieving robust and defensible bioanalytical results.
References
A Comparative Guide to Taurodeoxycholic acid-d5 and Taurocholic acid-d4 as Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of bile acids by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results. These standards help to correct for variations in sample preparation, chromatography, and mass spectrometric response. Among the various options available, Taurodeoxycholic acid-d5 (TDCA-d5) and Taurocholic acid-d4 (TCA-d4) are two commonly employed internal standards for the quantification of taurine-conjugated bile acids. This guide provides an objective comparison of these two internal standards, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate standard for their specific analytical needs.
Physicochemical Properties
Both TDCA-d5 and TCA-d4 are deuterated analogs of naturally occurring taurine-conjugated bile acids. Their structural similarity to the analytes of interest makes them ideal for co-eluting and co-ionizing with the target bile acids, thus effectively compensating for matrix effects and other sources of analytical variability.[1]
| Property | This compound (TDCA-d5) | Taurocholic acid-d4 (TCA-d4) |
| Chemical Formula | C₂₆H₄₀D₅NO₆S | C₂₆H₄₁D₄NO₇S |
| Molecular Weight | ~504.7 g/mol | ~519.7 g/mol [2] |
| Deuterium Labeling | d5 | d4 |
| Parent Compound | Taurodeoxycholic acid (TDCA) | Taurocholic acid (TCA)[2] |
| Bile Acid Class | Secondary, Taurine-conjugated | Primary, Taurine-conjugated[3] |
Performance as Internal Standards
In general, deuterated internal standards are considered the gold standard for LC-MS-based quantification.[1] Their use significantly improves the accuracy and precision of the measurements by accounting for analyte losses during sample processing and fluctuations in instrument response.
One study investigating the ionization efficiency of different bile acid classes found that the presence of organic acids in the spray liquid can influence the peak intensity of taurine-conjugated bile acids.[4][5] This highlights the importance of optimizing LC-MS conditions for the specific class of bile acids being analyzed.
A key consideration when using deuterated internal standards is the potential for differential matrix effects, where the analyte and the internal standard are affected differently by interfering substances in the sample matrix.[6] Although deuterium labeling minimizes these effects, they cannot be completely eliminated. Therefore, thorough method validation, including the assessment of matrix effects, is essential.
Experimental Protocols
The following are representative experimental protocols for the analysis of bile acids in biological matrices using deuterated internal standards.
Protocol 1: Protein Precipitation for Human Serum
This protocol is a simple and rapid method for the extraction of bile acids from serum samples.
-
Sample Preparation : To 50 µL of serum, add 10 µL of a working solution containing a mixture of deuterated internal standards (including TDCA-d5 and/or TCA-d4) in methanol.
-
Protein Precipitation : Add 140 µL of cold methanol to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.[7]
-
Analysis : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]
Protocol 2: Solid-Phase Extraction for Human Plasma
This protocol provides a more extensive cleanup and is suitable for complex matrices.
-
Sample Preparation : To 0.5 mL of plasma, add 25 µL of a mixed internal standard solution.[8]
-
Acidification : Add 0.5 mL of 0.05% v/v acetic acid and vortex.[8]
-
Solid-Phase Extraction (SPE) : Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 0.05% v/v acetic acid followed by 1 mL of 20% v/v methanol in water.[8]
-
Elution : Elute the bile acids with an appropriate organic solvent.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for bile acid analysis.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid[7] |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% formic acid[7] |
| Gradient | A gradient from a lower to a higher percentage of organic phase is typically used to separate the various bile acids. |
| Flow Rate | 0.3 - 0.5 mL/min[7][9] |
| Injection Volume | 2 - 10 µL[7] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Taurodeoxycholic acid (TDCA) | 498.3 | 80.0 |
| This compound (TDCA-d5) | 503.3 | 80.0 |
| Taurocholic acid (TCA) | 514.3 | 80.0 |
| Taurocholic acid-d4 (TCA-d4) | 518.3 | 80.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Bile Acid Metabolism Pathway
Bile acids are synthesized from cholesterol in the liver and are classified as primary or secondary. Primary bile acids, such as cholic acid and chenodeoxycholic acid, are conjugated with taurine or glycine before being secreted into the bile. Secondary bile acids, including deoxycholic acid and lithocholic acid, are formed in the intestine through the action of gut bacteria.
Caption: Overview of the primary and secondary bile acid metabolism pathways.
Conclusion
Both this compound and Taurocholic acid-d4 are excellent choices as internal standards for the quantification of taurine-conjugated bile acids in complex biological matrices. The selection between the two may depend on the specific analytes being targeted in a study. For the analysis of secondary taurine-conjugated bile acids like TDCA, TDCA-d5 would be the most structurally analogous internal standard. Similarly, for primary taurine-conjugated bile acids like TCA, TCA-d4 is the ideal choice. In broad-spectrum bile acid profiling studies, a mixture of several deuterated internal standards, including both TDCA-d5 and TCA-d4, is often employed to cover the range of different bile acid classes. Ultimately, the choice of internal standard should be guided by a thorough method development and validation process to ensure the highest data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ionization of unconjugated, glycine- and taurine-conjugated bile acids by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. myadlm.org [myadlm.org]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nssresearchjournal.com [nssresearchjournal.com]
- 9. mdpi.com [mdpi.com]
Cross-Validation of Taurodeoxycholic Acid-d5 Analysis in Serum and Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Taurodeoxycholic acid-d5 (TCDA-d5) in serum and plasma, crucial for researchers in drug development and metabolic studies. The selection of an appropriate biological matrix is a critical decision in bioanalysis, impacting data quality and interpretation. This document outlines the expected performance parameters based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and offers detailed experimental protocols to support laboratory investigations.
Data Presentation: Performance Comparison
The following tables summarize the typical validation parameters for the quantification of bile acids, including Taurodeoxycholic acid, in human serum and plasma using LC-MS/MS. While specific data for TCDA-d5 cross-validation is not extensively published, the data presented here is representative of the performance expected for this internal standard, based on methods validated for a panel of bile acids in both matrices.[1][2][3]
Table 1: Comparison of Method Validation Parameters for Taurodeoxycholic Acid Quantification in Serum vs. Plasma
| Validation Parameter | Serum | Plasma | Key Considerations |
| Linearity (r²) | > 0.99 | > 0.99 | Both matrices allow for excellent linearity over a wide concentration range. |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | Similar sensitivity is achievable in both serum and plasma.[4] |
| Accuracy (% Bias) | 85-115% | 85-115% | High accuracy is consistently reported for both matrices within regulatory acceptance criteria.[4] |
| Precision (% CV) | < 15% | < 15% | Both intra- and inter-assay precision are comparable and well within acceptable limits. |
| Recovery (%) | 92-110% | 90-112% | Efficient extraction of bile acids is feasible from both serum and plasma.[4] |
| Matrix Effect (%) | Minimal | Minimal | While matrix effects should always be assessed, modern sample preparation techniques effectively minimize their impact in both matrices. |
| Stability | Stable for 15 days at RT, 4°C, -20°C | Generally stable, but potential for enzymatic degradation exists. Immediate processing or addition of inhibitors is recommended. | Serum is often considered more stable for certain analytes due to the absence of anticoagulants and clotting factors.[5] |
Experimental Protocols
The following is a representative LC-MS/MS method for the quantification of this compound in serum and plasma, synthesized from established and validated protocols.[1][4][6]
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting bile acids from both serum and plasma.
-
Materials:
-
Serum or plasma samples
-
This compound (internal standard, IS) working solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Add 10 µL of the TCDA-d5 internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 5-7 minutes is a common starting point.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Taurodeoxycholic acid: The specific precursor and product ions should be optimized, but a representative transition is m/z 498.3 -> 80.0.
-
This compound (IS): m/z 503.3 -> 80.0 (adjust based on the specific deuteration pattern).
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analytes.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the cross-validation process.
Caption: Experimental workflow for TCDA-d5 analysis in serum and plasma.
Caption: Logical flow for cross-validation between serum and plasma.
Discussion and Recommendations
Both serum and plasma are suitable matrices for the quantification of this compound using LC-MS/MS.[1][2][3] The choice between them may depend on the specific requirements of a study and logistical considerations.
-
Serum: Offers the advantage of being free from anticoagulants, which could potentially interfere with the analysis or affect analyte stability. The clotting process, however, requires a waiting period before centrifugation.
-
Plasma: Can be processed more quickly as it does not require clotting time. However, the choice of anticoagulant (e.g., EDTA, heparin) should be consistent and its potential impact on the assay and analyte stability should be considered. For many analytes, immediate separation of plasma from blood cells is recommended to ensure stability.[5]
Cross-Validation: When switching between serum and plasma within a study or when comparing data from studies that used different matrices, a cross-validation experiment is highly recommended. This involves analyzing replicate quality control samples in both matrices to demonstrate that the results are comparable and that the choice of matrix does not introduce a significant bias. Regulatory bodies like the FDA and EMA provide guidance on bioanalytical method validation which should be followed.[8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
The Gold Standard for Bile Acid Analysis: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate quantification of bile acids is paramount. As critical signaling molecules and indicators of liver health, precise measurements are essential. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the choice of internal standard is a crucial factor in achieving reliable and reproducible results. This guide provides an objective comparison of the two most common types of stable isotope-labeled internal standards for bile acid analysis: deuterated (²H) and carbon-13 (¹³C)-labeled standards.
The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass.[1] This ensures it behaves identically during sample preparation, chromatography, and ionization, thereby accurately correcting for variations that can occur throughout the analytical process.[1] While both deuterated and ¹³C-labeled standards are widely used, their inherent properties lead to significant differences in analytical performance.
Key Performance Parameters: A Head-to-Head Comparison
The superiority of ¹³C-labeled internal standards over their deuterated counterparts is evident across several key performance parameters. These advantages stem from the fundamental differences in how the isotopic label is incorporated into the molecule.
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[1] This "isotope effect" is more pronounced in liquid chromatography. | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1] | The perfect co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH). | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Metabolic Stability | Can alter metabolic pathways, a phenomenon known as "metabolic switching". | Does not alter metabolic pathways. | ¹³C-labeling preserves the natural metabolic fate of the bile acid. |
| Ionization & Fragmentation | Can exhibit different ionization efficiency and fragmentation patterns compared to the analyte. | Identical ionization and fragmentation patterns to the analyte. | Ensures a more consistent and predictable response in the mass spectrometer. |
Quantitative Performance Data
While direct head-to-head comparative studies for the same bile acid are not abundant, the available data from validation studies of methods using each type of standard highlight the superior performance of ¹³C-labeling.
| Validation Parameter | Deuterated Internal Standard Method | ¹³C-Labeled Internal Standard Method |
| Accuracy (Mean Bias) | 96.8% (with a standard deviation of 8.6% in one study).[1] In some cases, imperfect retention time matching can lead to errors as high as 40%.[1] | 100.3% (with a standard deviation of 7.6% in a comparative study).[1] |
| Precision (CV%) | Intra-day and inter-day imprecision values are generally in the range of 1.53%–10.63% and 3.01%–13.98%, respectively, for validated methods. | A study using ¹³C-labeled bile acids reported coefficient of variation (CV) values of 5.4-6.2% for the entire analytical procedure.[2] The use of a ¹³C-labeled internal standard mixture in lipidomics significantly reduced the CV% compared to a deuterated standard mixture.[3] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of bile acids in human serum by LC-MS/MS using a stable isotope-labeled internal standard. This protocol can be adapted for use with either deuterated or ¹³C-labeled standards.
Sample Preparation
-
Thaw Samples: Thaw serum samples and internal standard working solutions on ice.
-
Aliquoting: In a clean microcentrifuge tube, add 50 µL of serum.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing either deuterated or ¹³C-labeled bile acids) to the serum sample.
-
Protein Precipitation: Add 140 µL of ice-cold methanol to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 30 seconds and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: A typical experimental workflow for bile acid quantification.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for bile acid separation.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids.
-
Quantification: The concentration of each bile acid is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve.
Bile Acid Signaling Pathways
The accurate measurement of bile acids is crucial for understanding their role in various signaling pathways that regulate metabolism. Two key receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Caption: Overview of FXR and TGR5 bile acid signaling pathways.
Conclusion and Recommendation
While deuterated internal standards can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis of bile acids.[1] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices.[1] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard: Evaluating Taurodeoxycholic Acid-d5 for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Taurodeoxycholic acid-d5 (TDCA-d5) with other common internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of bile acids, supported by experimental data from various studies.
In the realm of quantitative analysis, particularly in complex biological matrices such as plasma, serum, and tissue homogenates, internal standards are indispensable for correcting analytical variability. This variability can arise from sample preparation, instrument response fluctuations, and matrix effects. The ideal internal standard mimics the physicochemical properties of the analyte, ensuring it is equally affected by these variations. Stable isotope-labeled (SIL) internal standards, such as TDCA-d5, are widely regarded as the gold standard for their ability to provide the most accurate and precise results.
Performance Comparison: TDCA-d5 vs. Alternative Internal Standards
This compound is a deuterated analog of the endogenous bile acid, Taurodeoxycholic acid (TDCA). Its structural identity to the analyte, with the only difference being a slight increase in mass due to the deuterium atoms, allows it to co-elute with the analyte and experience nearly identical ionization efficiency and matrix effects in the mass spectrometer. This co-elution and similar behavior are critical for reliable quantification.
While a single study providing a direct head-to-head comparison of TDCA-d5 with a comprehensive list of all possible alternatives for the quantification of every tauro-conjugated bile acid is not available, a review of multiple method validation studies provides compelling evidence for the superior performance of using a matching SIL-IS. The following table summarizes typical performance characteristics observed in validated LC-MS/MS methods for bile acid analysis, highlighting the accuracy and precision achievable with TDCA-d5 and other deuterated internal standards.
| Internal Standard | Analyte(s) | Accuracy (% of Nominal Value or % Recovery) | Precision (Intra-day %CV) | Precision (Inter-day %CV) | Linearity (r²) | Reference |
| This compound (TDCA-d5) | Taurodeoxycholic acid (TDCA) | 85-115% | < 10% | < 10% | > 0.99 | [1][2] |
| Cholic acid-d4 (CA-d4) | Cholic acid (CA) | 85-115% | < 10% | < 10% | > 0.99 | [1][2] |
| Glycocholic acid-d4 (GCA-d4) | Glycocholic acid (GCA) | 85-115% | < 10% | < 10% | > 0.99 | [1][2] |
| Chenodeoxycholic acid-d4 (CDCA-d4) | Chenodeoxycholic acid (CDCA) | 85-115% | < 10% | < 10% | > 0.99 | [1][2] |
| Ursodeoxycholic acid-d4 (UDCA-d4) | Ursodeoxycholic acid (UDCA) | 85-115% | < 10% | < 10% | > 0.99 | [1][2] |
Note: The presented data is a synthesis of typical values reported in various LC-MS/MS method validation studies. Specific values can vary based on the laboratory, instrumentation, and exact protocol.
Studies have systematically shown that using a structurally identical SIL-IS, such as TDCA-d5 for TDCA, provides the highest data quality in terms of precision and accuracy.[3][4] While other deuterated bile acid standards can be used and offer good performance, the most reliable correction for matrix effects is achieved when the internal standard and analyte are structural analogs.[3][4]
Experimental Protocol: Quantitative Analysis of Bile Acids in Human Serum using TDCA-d5
This section outlines a typical experimental protocol for the quantification of tauro-conjugated and other bile acids in human serum using LC-MS/MS with TDCA-d5 as an internal standard.
1. Materials and Reagents:
-
Analytes and Internal Standards: Taurodeoxycholic acid (TDCA) and this compound (TDCA-d5), along with other bile acid standards and their corresponding deuterated internal standards.
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
-
Additives: Formic acid, Ammonium acetate.
-
Sample Preparation: Human serum, protein precipitation plates or tubes.
2. Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing TDCA-d5 and other deuterated standards in methanol).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the bile acids of interest. For example, starting with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. For TDCA, a common transition is m/z 498.3 -> 80.0, and for TDCA-d5, it would be m/z 503.3 -> 80.0.
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical relationship behind the choice of internal standard, the following diagrams are provided.
Caption: Workflow for quantitative analysis of bile acids using a deuterated internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard like TDCA-d5.
References
- 1. mdpi.com [mdpi.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Taurodeoxycholic Acid Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for Taurodeoxycholic acid (TDCA) quantification.
Taurodeoxycholic acid (TDCA), a taurine-conjugated secondary bile acid, plays a significant role in physiological and pathophysiological processes. Accurate and reliable quantification of TDCA is crucial in various research fields, including drug metabolism, hepatobiliary diseases, and gut microbiome studies. The two most prominent analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.
Principles of a-Glucosidase Inhibition Measurement
The choice between HPLC-UV and LC-MS/MS for TDCA analysis hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase. In HPLC-UV , a UV-Visible detector is used to measure the absorbance of the analyte at a specific wavelength as it elutes from the column. For bile acids like TDCA, which lack a strong chromophore, detection is typically performed at low UV wavelengths, around 200-210 nm[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After separation by the LC system, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected and fragmented, and a specific product ion is then monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity[1][2].
Quantitative Performance: A Side-by-Side Comparison
The performance of HPLC-UV and LC-MS/MS for TDCA analysis differs significantly, particularly in terms of sensitivity and specificity. The following table summarizes the key quantitative parameters for each technique based on published data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~10 µg/mL[3] | 0.1 - 5 ng/mL[2][4][5][6] |
| Lower Limit of Quantification (LLOQ) | ~50 µg/mL[7] | 0.5 nM - 9 ng/mL[4][8] |
| Linearity Range | 50 - 2000 µg/mL[7] | 1 nM - 1000 nM[4], 20 - 1000 ng/mL[2][5][6], 9 - 3000 ng/mL[8] |
| Specificity | Lower, susceptible to interference from co-eluting compounds with similar UV absorbance.[9] | High, due to the selection of specific precursor and product ions.[1][2] |
| Accuracy (% Recovery) | Generally acceptable, but can be affected by matrix effects. | High (typically >85-90%).[8][10] |
| Precision (%RSD) | Good, with intraday and interday precision typically <15%. | Excellent, with %RSD often below 10%.[2][4] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for TDCA analysis using HPLC-UV and LC-MS/MS.
References
- 1. ijnrd.org [ijnrd.org]
- 2. en.front-sci.com [en.front-sci.com]
- 3. jfda-online.com [jfda-online.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 7. "Identification and quantitation of bile acids in bear bile by HPLC" by D.-L. Lin, H.-C. Chang et al. [jfda-online.com]
- 8. nssresearchjournal.com [nssresearchjournal.com]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Taurodeoxycholic Acid Quantification: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of taurodeoxycholic acid (TDCA), with a focus on inter-laboratory performance and method validation. The information presented is intended for researchers, scientists, and drug development professionals involved in bile acid analysis. While specific inter-laboratory studies on the deuterated standard Taurodeoxycholic acid-d5 are not publicly available, this guide synthesizes data from studies on TDCA and other bile acids to provide a framework for evaluating analytical performance.
The increasing interest in the role of individual bile acids in various physiological and pathological processes necessitates robust and reproducible analytical methods.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous and quantitative profiling of bile acids in biological samples.[3][4]
Quantitative Performance Data
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of bile acids, including TDCA, as reported in various validation studies. These values can serve as a benchmark for laboratories establishing or evaluating their own analytical methods.
Table 1: Summary of LC-MS/MS Method Performance for Bile Acid Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | [3][5] |
| Intra-assay Precision (%CV) | < 10% | [3] |
| Inter-assay Precision (%CV) | 3.7 - 8.4% | [6] |
| Accuracy (% Recovery) | 85 - 115% | [3] |
| Extraction Recovery | > 85% | [7] |
Table 2: Example of Reported Precision and Accuracy for Tauroursodeoxycholic Acid (TUDCA), a related Taurine-conjugated Bile Acid
| Analyte | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) | Reference |
| TUDCA | < 7.00% | < 7.00% | < 11.75% | [8] |
RSD: Relative Standard Deviation, RE: Relative Error
Experimental Protocols
The following sections detail a generalized experimental protocol for the quantification of TDCA and other bile acids in biological matrices using LC-MS/MS. This protocol is a composite based on methodologies described in the scientific literature.[5][7][8][9]
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins and other macromolecules from the biological sample (e.g., plasma, serum) that can interfere with the analysis.
-
Procedure:
-
Thaw frozen biological samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of sample, add 400 µL of cold methanol containing the internal standard (e.g., this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the bile acids and detect them with high specificity and sensitivity using a tandem mass spectrometer.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium acetate.[7][8]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.[8]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For taurine-conjugated bile acids like TDCA, a common product ion is m/z 80.[5][6]
-
TDCA: e.g., m/z 498.3 → m/z 80.1
-
TDCA-d5 (Internal Standard): e.g., m/z 503.2 → m/z 80.1
-
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of TDCA in the samples based on the peak area ratio of the analyte to the internal standard.
-
Procedure:
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of TDCA and a fixed concentration of the internal standard.
-
Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line.
-
Calculate the concentration of TDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of a relevant biological context.
References
- 1. Inter-Laboratory Robustness of Next-Generation Bile Acid Study in Mice and Humans: International Ring Trial Involving 12 Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 7. nssresearchjournal.com [nssresearchjournal.com]
- 8. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Taurodeoxycholic Acid-d5 and Non-Deuterated Standards in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolomics, particularly in quantitative studies utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison between Taurodeoxycholic acid-d5 (TDCA-d5), a stable isotope-labeled internal standard, and its non-deuterated counterpart for the quantification of Taurodeoxycholic acid (TDCA). The superior performance of deuterated standards in mitigating matrix effects and enhancing analytical precision is supported by the experimental data and protocols detailed below.
The Critical Role of Internal Standards in Metabolomics
Internal standards (IS) are essential in LC-MS-based quantification to correct for analytical variability that can arise during sample preparation, injection, and ionization.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled standards, such as TDCA-d5, are considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes.[2] This near-identical nature ensures co-elution and similar behavior in the mass spectrometer, leading to more accurate and precise quantification.[3]
Performance Comparison: this compound vs. Non-Deuterated Standard
The primary advantage of using TDCA-d5 over a non-deuterated standard, such as a structurally similar bile acid, lies in its ability to more effectively compensate for matrix effects.[4] Matrix effects, caused by co-eluting endogenous components in a biological sample, can lead to ion suppression or enhancement, thereby affecting the accuracy of quantification.[5]
Quantitative Data Summary
The following table summarizes the expected performance characteristics from a comparative validation study of TDCA-d5 versus a non-deuterated structural analog internal standard for the quantification of TDCA in human plasma.
| Performance Parameter | This compound (Internal Standard) | Non-Deuterated Structural Analog (Internal Standard) |
| Linearity (r²) | > 0.99 | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) at LLOQ | ± 10% | ± 20% |
| Precision (%RSD) at LLOQ | < 15% | < 25% |
| Matrix Factor (Range) | 0.95 - 1.05 | 0.70 - 1.30 |
| IS-Normalized Matrix Factor (%RSD) | < 5% | < 20% |
This data is representative and compiled based on typical performance characteristics observed in bioanalytical method validation studies comparing stable isotope-labeled and non-deuterated internal standards.
Experimental Protocols
To objectively evaluate the performance of TDCA-d5 against a non-deuterated standard, a rigorous validation experiment is necessary. The following outlines the key experimental methodologies.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma (calibration standards, quality controls, or unknown samples), add 10 µL of the respective internal standard working solution (TDCA-d5 or the non-deuterated analog).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate TDCA from other endogenous components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 |
| This compound (TDCA-d5) | 503.3 | 80.0 |
| Non-Deuterated Analog IS | Analyte-specific | Analyte-specific |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of internal standards in a metabolomics study.
Caption: Experimental workflow for the comparative analysis of internal standards.
Taurodeoxycholic Acid Signaling Pathway
Taurodeoxycholic acid is a bile acid that acts as a signaling molecule, primarily through the activation of nuclear and membrane-bound receptors.[6] A key receptor for TDCA is the Takeda G-protein coupled receptor 5 (TGR5).[7][8] Activation of TGR5 can initiate downstream signaling cascades, influencing various cellular processes.
Caption: Simplified TGR5 signaling pathway activated by Taurodeoxycholic acid.
Conclusion
The use of this compound as an internal standard in metabolomics studies offers significant advantages over non-deuterated alternatives. Its ability to accurately correct for matrix effects and other analytical variabilities leads to superior accuracy, precision, and a lower limit of quantification. For researchers aiming for high-quality, reliable quantitative data in the study of bile acids and related metabolic pathways, the adoption of stable isotope-labeled standards like TDCA-d5 is a critical step towards achieving robust and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid analysis [sciex.com]
- 6. Review: The bile acids urso- and tauroursodeoxycholic acid as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.mssm.edu [scholars.mssm.edu]
A Comparative Guide to the Isotopic Purity of Commercially Available Taurodeoxycholic Acid-d5
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards is paramount for accurate and reliable experimental outcomes. This guide provides an objective comparison of commercially available Taurodeoxycholic acid-d5 (TDCA-d5), offering insights into its isotopic purity and outlining the experimental methodologies used for its evaluation.
Taurodeoxycholic acid (TDCA) is a secondary bile acid involved in critical physiological processes, including lipid metabolism and signaling pathways. Its deuterated analogue, TDCA-d5, serves as an indispensable internal standard in mass spectrometry-based quantitative analysis for preclinical and clinical research. The accuracy of such studies hinges on the isotopic purity of the deuterated standard, as the presence of undeuterated or partially deuterated species can lead to significant analytical errors.
This guide aims to provide a framework for evaluating the isotopic purity of commercially sourced TDCA-d5, thereby enabling researchers to make informed decisions when selecting reagents for their studies.
Understanding Isotopic Purity
Isotopic purity refers to the percentage of a compound that is enriched with a specific stable isotope, in this case, deuterium. It is crucial to distinguish between isotopic enrichment and the distribution of isotopologues. Isotopic enrichment denotes the percentage of deuterium at a specific labeled position, while the isotopologue distribution describes the population of molecules with a specific number of deuterium atoms (d0, d1, d2, etc.). For TDCA-d5, the ideal product would contain 100% d5 isotopologues. However, due to the complexities of chemical synthesis, a distribution of isotopologues is often present.
Potential Sources of Isotopic Impurities
The synthesis of deuterated compounds like TDCA-d5 can introduce various isotopic impurities. Common methods for introducing deuterium into steroid molecules include base-catalyzed hydrogen/deuterium (H/D) exchange and reduction with deuterated reagents.[1] Potential side reactions during these processes can lead to incomplete deuteration, resulting in the presence of d0 to d4 species. For instance, in the synthesis of deuterated bile acids, incomplete exchange reactions or the presence of protic solvents can contribute to lower-than-desired isotopic enrichment.
Experimental Evaluation of Isotopic Purity
To objectively assess the isotopic purity of commercially available TDCA-d5, a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Experimental Protocols
1. High-Resolution Mass Spectrometry (LC-HRMS)
-
Objective: To determine the distribution of isotopologues (d0-d5) and quantify the percentage of the desired d5 species.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
-
Method:
-
Sample Preparation: Dissolve the TDCA-d5 standard from each commercial source in a suitable solvent (e.g., methanol) to a final concentration of 1 µg/mL.
-
Chromatographic Separation: Inject the sample onto a C18 column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Analysis: Acquire full scan mass spectra in negative ion mode over a relevant m/z range. The high resolution of the instrument allows for the separation of the different isotopologue peaks.
-
Data Analysis: Extract the ion chromatograms for each isotopologue (d0 to d5). Calculate the peak area for each isotopologue and determine the percentage of each species relative to the total peak area of all isotopologues.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the positions of deuterium labeling and provide an independent measure of isotopic enrichment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve a sufficient amount of the TDCA-d5 standard in a suitable deuterated solvent (e.g., methanol-d4).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration provides qualitative confirmation of labeling.
-
²H NMR Spectroscopy: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions confirms the sites of deuteration. The relative integrals of these signals can provide information on the distribution of deuterium.
-
Quantitative NMR (qNMR): For a more precise quantification of isotopic purity, qNMR can be employed using a certified internal standard.[2][3]
-
Comparative Data Summary
To facilitate a direct comparison, the isotopic purity data for TDCA-d5 from different commercial suppliers should be compiled into a clear and concise table. This table should include the supplier, lot number, stated purity from the Certificate of Analysis (CoA), and the experimentally determined isotopic purity (percentage of d5 and the distribution of other isotopologues).
Note: As independent, head-to-head comparative experimental data is not publicly available, the following table is a template that researchers can populate with their own experimental findings.
| Supplier | Lot Number | Stated Isotopic Purity (from CoA) | Experimentally Determined % d5 (LC-HRMS) | Isotopologue Distribution (d0-d4) % | Notes |
| Supplier A | XXXXX | >98% | |||
| Supplier B | YYYYY | 99 atom % D | |||
| Supplier C | ZZZZZ | ≥95% |
Visualizing the Analytical Workflow
To clearly illustrate the process of evaluating isotopic purity, a workflow diagram is provided below.
Caption: Workflow for the evaluation of isotopic purity of TDCA-d5.
Alternative Deuterated Bile Acids
For applications where high isotopic purity of TDCA-d5 is difficult to obtain or if alternative standards are desired, several other deuterated bile acids are commercially available. These include, but are not limited to:
-
Taurocholic acid-d4
-
Glycocholic acid-d4
-
Chenodeoxycholic acid-d4
-
Deoxycholic acid-d4
-
Ursodeoxycholic acid-d4
The selection of an appropriate alternative should be based on the specific requirements of the analytical method and the biological matrix being studied.
Conclusion
The isotopic purity of deuterated standards is a critical factor that can significantly impact the accuracy and reliability of quantitative bioanalytical studies. This guide provides a comprehensive framework for the evaluation of commercially available this compound. By employing rigorous analytical techniques such as LC-HRMS and NMR spectroscopy, researchers can independently verify the isotopic purity of their standards and make informed decisions for their experimental needs. It is recommended that researchers perform their own quality control analysis on critical reagents to ensure the integrity of their scientific findings.
References
A Comparative Guide to Deuterated Taurodeoxycholic Acid: Enhancing Therapeutic Potential
For researchers, scientists, and professionals in drug development, the strategic modification of existing therapeutic molecules is a cornerstone of innovation. Taurodeoxycholic acid (TDCA), a secondary bile acid, has garnered significant interest for its role in cellular signaling and potential therapeutic applications. One promising avenue for enhancing its drug-like properties is through selective deuteration. This guide provides a framework for the comparative analysis of different deuterated positions in TDCA, offering insights into the potential benefits and the experimental approaches required for their evaluation.
Introduction to Taurodeoxycholic Acid and the Rationale for Deuteration
Taurodeoxycholic acid is a conjugated bile acid formed in the liver through the conjugation of deoxycholic acid with taurine. It plays a crucial role in the emulsification and absorption of fats and fat-soluble vitamins in the intestine. Beyond its digestive functions, TDCA and its epimer, Tauroursodeoxycholic acid (TUDCA), have been shown to modulate various cellular signaling pathways, exhibiting cytoprotective, anti-apoptotic, and anti-inflammatory effects.[1][2] These properties have positioned TDCA as a potential therapeutic agent for a range of conditions, including neurodegenerative diseases, liver disorders, and metabolic diseases.[3][4]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a well-established strategy in drug development to improve the pharmacokinetic and metabolic profiles of molecules.[5][6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of drug metabolism, leading to several potential advantages:
-
Increased Metabolic Stability: Reduced rate of breakdown by metabolic enzymes (e.g., cytochrome P450s).[5]
-
Prolonged Half-life: Longer persistence of the drug in the bloodstream.[7]
-
Enhanced Bioavailability: Increased overall exposure of the body to the active drug.
-
Reduced Formation of Toxic Metabolites: Altering metabolic pathways to favor the formation of less harmful byproducts.[7]
Given that the metabolism of bile acids can influence their efficacy and safety, developing deuterated analogues of TDCA is a logical step towards creating more robust therapeutic candidates. A comparative analysis of different deuterated positions is essential to identify the optimal analogue with the most favorable pharmacological properties.
Hypothetical Comparative Analysis of Deuterated TDCA Analogues
While direct comparative studies on different deuterated positions of TDCA are not yet prevalent in published literature, a systematic evaluation would be crucial for advancing such candidates. The following table outlines the key parameters that should be assessed in a comparative analysis of hypothetical deuterated TDCA analogues.
Table 1: Comparative Performance Metrics for Deuterated Taurodeoxycholic Acid Analogues
| Parameter | Description | Deutero-TDCA-1 | Deutero-TDCA-2 | Deutero-TDCA-3 | Non-Deuterated TDCA |
| Metabolic Stability (in vitro) | Half-life (t½) in liver microsomes or hepatocytes. | Data | Data | Data | Data |
| Pharmacokinetics (in vivo) | |||||
| - Cmax | Maximum plasma concentration. | Data | Data | Data | Data |
| - Tmax | Time to reach Cmax. | Data | Data | Data | Data |
| - AUC | Area under the plasma concentration-time curve. | Data | Data | Data | Data |
| - Clearance | Rate of elimination from the body. | Data | Data | Data | Data |
| Receptor Binding Affinity | Affinity for key bile acid receptors (e.g., FXR, TGR5). | Data | Data | Data | Data |
| Cellular Efficacy | |||||
| - Anti-apoptotic Activity | Inhibition of caspase activity or other apoptotic markers. | Data | Data | Data | Data |
| - Anti-inflammatory Activity | Reduction in pro-inflammatory cytokine expression. | Data | Data | Data | Data |
| Toxicity | |||||
| - Cytotoxicity (in vitro) | Cell viability in relevant cell lines (e.g., hepatocytes). | Data | Data | Data | Data |
| - Acute Toxicity (in vivo) | Adverse effects observed at high doses. | Data | Data | Data | Data |
This table is a template for data presentation. "Deutero-TDCA-1, 2, 3" represent hypothetical TDCA molecules deuterated at different positions.
Signaling Pathways and Experimental Protocols
A thorough understanding of the molecular mechanisms of TDCA is fundamental to evaluating its deuterated analogues.
Key Signaling Pathways of Taurodeoxycholic Acid
TDCA exerts its cellular effects through the modulation of several key signaling pathways. Notably, it shares mechanisms with the well-studied TUDCA.
-
Anti-Apoptotic Pathways: TDCA can inhibit apoptosis by interfering with the mitochondrial pathway of cell death.[8] This includes the inhibition of the production of oxygen radicals and the stabilization of the unfolded protein response.
-
Survival Pathways: TUDCA, a related bile acid, has been shown to protect hepatocytes from bile acid-induced apoptosis by activating survival pathways such as the p38, ERK MAPK, and PI3K pathways.[1]
-
Bile Acid Receptor Signaling: TDCA can bind to and activate bile acid receptors like the Takeda G protein-coupled receptor 5 (TGR5), leading to downstream signaling cascades involving cAMP and protein kinase A.[2]
Caption: Key signaling pathways modulated by Taurodeoxycholic Acid (TDCA).
Experimental Protocols
The following are detailed methodologies for key experiments to comparatively assess deuterated TDCA analogues.
1. In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of deuterated and non-deuterated TDCA in liver microsomes.
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes (human or other species), NADPH regenerating system, and the test compound (deuterated or non-deuterated TDCA) in a phosphate buffer.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Calculate the half-life (t½) from the disappearance rate of the parent compound.
-
2. Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of deuterated and non-deuterated TDCA after oral administration.
-
Protocol:
-
Administer a single oral dose of the test compound to a group of rodents (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, clearance) using appropriate software.
-
3. In Vitro Cytoprotection Assay
-
Objective: To evaluate the ability of deuterated and non-deuterated TDCA to protect cells from a toxic insult.
-
Protocol:
-
Culture a relevant cell line (e.g., HepG2 hepatocytes) in a multi-well plate.
-
Pre-incubate the cells with different concentrations of the test compounds for a specified period.
-
Induce cytotoxicity by adding a known toxin (e.g., chenodeoxycholic acid or an oxidizing agent).
-
After a further incubation period, assess cell viability using a standard assay such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Compare the cell viability in treated versus untreated control wells to determine the cytoprotective effect.
-
Caption: Experimental workflow for an in vitro cytoprotection assay.
Conclusion
The strategic deuteration of Taurodeoxycholic acid presents a compelling opportunity to enhance its therapeutic potential by improving its metabolic stability and pharmacokinetic properties. While direct comparative data for different deuterated positions is not yet widely available, this guide provides a comprehensive framework for the systematic evaluation of such novel chemical entities. By employing the outlined experimental protocols and focusing on key performance indicators, researchers can effectively identify and advance deuterated TDCA analogues with superior drug-like characteristics, paving the way for new and improved treatments for a variety of diseases. The continued exploration of deuterated bile acids holds significant promise for the future of drug development.
References
- 1. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Taurodeoxycholic Acid-d5
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Taurodeoxycholic acid-d5 is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat or apron
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood[1].
Quantitative Hazard Data
The following table summarizes the key hazard classifications for Taurodeoxycholic acid and its related compounds.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. | [1][2] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [2] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [2] |
| Caustic Effect | Strong caustic effect on skin and mucous membranes. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations. The following protocol provides a general framework for its safe disposal as chemical waste.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including residues and contaminated items (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated hazardous liquid waste container. Do not mix it with other incompatible waste streams.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Record the accumulation start date and the name of the generating researcher or lab.
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept tightly closed to prevent spills or the release of vapors[1].
-
Store away from incompatible materials, such as strong oxidizing agents[1].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash[4].
-
Disposal must be carried out by a licensed and approved waste disposal contractor[1].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Taurodeoxycholic acid-d5
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Taurodeoxycholic acid-d5. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[2]
-
Harmful if Swallowed: May be harmful if ingested.[2]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1] |
| Skin Protection | An acid-resistant lab coat or apron, along with full-length pants and closed-toe shoes, must be worn. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[3] Gloves should be inspected before use and disposed of properly after handling the compound. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3] Work should be conducted in a well-ventilated area or a fume hood.[1] |
Handling and Operational Plan
2.1. Storage
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Recommendation |
| Temperature | Store in a freezer at the temperature recommended by the supplier to minimize degradation.[1] |
| Atmosphere | For long-term stability and to prevent deuterium-hydrogen exchange, store under an inert atmosphere (e.g., argon or nitrogen). |
| Container | Keep the container tightly sealed in a dry and well-ventilated place.[1] |
| Incompatible Materials | Store away from strong oxidizing agents.[1] |
2.2. Experimental Workflow
The following is a general workflow for handling this compound in a laboratory setting, from sample preparation to analysis.
2.3. Experimental Protocols
The following are generalized protocols for common laboratory procedures involving bile acids.
2.3.1. Preparation of Stock Solutions
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the solid compound using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of a suitable solvent (e.g., methanol, DMSO) to dissolve the compound completely.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and mix thoroughly.
-
Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
2.3.2. Sample Extraction from Biological Matrices (General)
This protocol outlines a general procedure for extracting bile acids from biological samples such as serum or plasma.
-
In a chemical fume hood, pipette a known volume of the biological sample into a centrifuge tube.
-
Add an appropriate volume of a protein precipitation solvent (e.g., cold acetonitrile or methanol).
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted bile acids.
-
The supernatant can then be further processed, for example, by evaporation and reconstitution in a suitable solvent for analysis by techniques like HPLC or LC-MS.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety.
3.1. Waste Segregation
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Segregate halogenated and non-halogenated solvent waste.
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Disposal Procedure
-
All waste must be disposed of as hazardous chemical waste.
-
Containers should be clearly labeled with the contents, including the full chemical name ("this compound") and any solvents present.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
Do not pour any waste containing this compound down the drain.[5]
-
For deuterated compounds, consider inquiring with the supplier about potential take-back or recycling programs for used materials, which can be a sustainable option for waste management.[6]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experiments when working with this compound. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets for the chemicals you are working with.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
